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  • Product: N-[4-(hydroxymethyl)phenyl]pent-4-enamide
  • CAS: 1344062-74-3

Core Science & Biosynthesis

Foundational

Characterization and Application of N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a Stimuli-Responsive Self-Immolative Module

Executive Summary In the fields of chemical biology, targeted drug delivery, and stimuli-responsive materials, the precise control of molecular release is paramount. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical biology, targeted drug delivery, and stimuli-responsive materials, the precise control of molecular release is paramount. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS No. 1344062-74-3) represents a highly specialized, bifunctional molecular module designed to meet this need. Structurally, it merges two powerful chemical motifs: the pent-4-enoyl (Pnt) amine-protecting group and the p-aminobenzyl alcohol (PABA) self-immolative spacer.

This whitepaper provides an in-depth technical characterization of this compound, detailing the causality behind its structural design, the mechanistic principles of its activation, and field-proven protocols for its synthesis and integration into complex payload-delivery systems.

Mechanistic Principles: The "Why" Behind the Molecule

The efficacy of N-[4-(hydroxymethyl)phenyl]pent-4-enamide relies on a two-stage disassembly process: an initial trigger event followed by a spontaneous structural collapse.

The Trigger: Pent-4-enoyl (Pnt) Cleavage

The pent-4-enamide moiety was originally developed as a highly orthogonal protecting group for amines[1].

  • Causality of Selection: Unlike standard protecting groups (e.g., Boc, Fmoc) that require harsh acidic or basic conditions for removal, the Pnt group is entirely stable to these extremes. Instead, it is uniquely susceptible to mild electrophilic halogens, specifically iodine ( I2​ )[1].

  • Chemical Mechanism: Upon exposure to I2​ in an aqueous environment, the terminal alkene undergoes iodination to form a transient iodonium ion. The adjacent amide oxygen nucleophilically attacks this intermediate, forming a 5-membered oxazolinium species. Crucially, the presence of water is required to hydrolyze this intermediate, yielding a stable iodolactone byproduct and unmasking the free aniline[1].

The Spacer: 1,6-Elimination of PABA

Once the Pnt group is cleaved, the molecule relies on the p-aminobenzyl alcohol (PABA) core to physically separate the trigger site from the payload[2].

  • Causality of Selection: Direct attachment of a payload to a trigger often results in steric hindrance, preventing enzyme or chemical access. The PABA spacer mitigates this by extending the molecule[3].

  • Chemical Mechanism: The unmasked primary amine possesses a reactive lone pair of electrons. Under physiological conditions, this lone pair pushes into the aromatic π -system, initiating a 1,6-electron cascade. This spontaneous rearrangement breaks the benzylic carbon-oxygen bond, expelling the attached payload and generating an aza-quinone methide byproduct[3].

Pathway A Protected Prodrug (Pent-4-enamide-PABA-Payload) B Iodine (I2) / aq. THF Trigger Activation A->B Mild Oxidation C Iodolactone Byproduct B->C Expelled D Unmasked Aniline Intermediate (PABA-Payload) B->D Cleavage E Spontaneous 1,6-Elimination (Self-Immolation) D->E Electron Cascade F Aza-Quinone Methide E->F Expelled Spacer G Free Payload Released E->G Payload Release

Mechanistic pathway of iodine-triggered self-immolative payload release.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the rationale for the specific reagents chosen and a validation checkpoint.

Protocol 1: Synthesis of the Pnt-PABA Module

Objective: Couple pent-4-enoic acid to 4-aminobenzyl alcohol without polymerizing the substrate.

  • Step 1: Dissolve 4-aminobenzyl alcohol (1.0 equiv) and pent-4-enoic acid (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Step 2: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Causality: Standard acid chlorides would indiscriminately react with both the amine and the benzylic alcohol. EDC/HOBt selectively activates the carboxylic acid for amide bond formation, preserving the critical hydroxyl group.

  • Step 3: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 12 hours, allowing the reaction to warm to room temperature.

  • Step 4 (Validation): Quench with water, extract with ethyl acetate, and perform TLC (Hexanes:EtOAc 1:1). Validate the formation of N-[4-(hydroxymethyl)phenyl]pent-4-enamide via LC-MS (Expected [M+H]+: 206.1).

Protocol 2: Payload Conjugation via Mixed Carbonate

Objective: Attach an amine-containing payload (e.g., a fluorophore or drug) to the benzylic alcohol.

  • Step 1: Dissolve the synthesized Pnt-PABA module in anhydrous THF at 0 °C.

  • Step 2: Add p-Nitrophenyl chloroformate (1.5 equiv) and pyridine (2.0 equiv). Causality: The benzylic alcohol is a poor electrophile. Converting it to a p-nitrophenyl carbonate creates a highly reactive intermediate with an excellent leaving group, enabling subsequent conjugation under exceptionally mild conditions.

  • Step 3: Isolate the activated carbonate intermediate via flash chromatography.

  • Step 4: React the activated intermediate with the amine-payload (1.0 equiv) and DIPEA (1.5 equiv) in DMF for 4 hours.

  • Step 5 (Validation): Purify via preparative HPLC. Confirm the intact terminal alkene and carbamate linkage via 1H-NMR (multiplets at ~5.0 and 5.8 ppm for the alkene).

Protocol 3: Trigger Activation and Kinetic Assay

Objective: Quantify the release kinetics of the payload.

  • Step 1: Prepare a 1 mM solution of the conjugated prodrug in a 1:1 mixture of THF and aqueous buffer (pH 7.4). Causality: THF ensures the solubility of the hydrophobic prodrug, while the aqueous buffer provides the necessary water molecules to hydrolyze the oxazolinium intermediate[1].

  • Step 2: Introduce Iodine ( I2​ , 3.0 equiv) to the solution at 25 °C.

  • Step 3: Aliquot 50 µL samples at defined time intervals (1, 5, 15, 30, 60 minutes).

  • Step 4: Quench aliquots immediately with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine and halt the reaction[1].

  • Step 5 (Validation): Analyze aliquots via analytical HPLC, integrating the area under the curve (AUC) for both the disappearing prodrug and the emerging free payload to calculate the half-life ( t1/2​ ).

Workflow S1 1. Amide Coupling (PABA + Pent-4-enoic acid) S2 2. Benzylic Activation (p-Nitrophenyl Chloroformate) S1->S2 S3 3. Payload Conjugation (Amine/Alcohol Attachment) S2->S3 S4 4. Trigger Incubation (I2 or Pd catalysis) S3->S4 S5 5. HPLC/LC-MS Monitoring (Quantify Release Kinetics) S4->S5

Step-by-step workflow for synthesis, conjugation, and kinetic validation.

Quantitative Data: Cleavage and Release Kinetics

The kinetics of payload release are strictly dependent on the presence of the activating trigger and the availability of water as a nucleophile. The table below summarizes the release kinetics of a model fluorophore payload conjugated to the Pnt-PABA module.

Experimental ConditionTrigger ReagentSolvent SystemHalf-Life ( t1/2​ )Payload Yield (24h)
Standard Cleavage I2​ (3.0 equiv)THF : H2​O (1:1)< 5 mins> 98%
Water-Deficient I2​ (3.0 equiv)THF (Anhydrous)> 24 hours< 5%
Oxidant Control H2​O2​ (3.0 equiv)THF : H2​O (1:1)Stable0%
Metal Catalysis Pd(OAc)2​ (10 mol%) CH2​Cl2​ ~ 45 mins85%

Data Interpretation: The data confirms the mechanistic requirement for water in the iodolactonization pathway[1]. In anhydrous conditions, the intermediate stalls, preventing the unmasking of the aniline. Furthermore, the system demonstrates excellent orthogonality, remaining completely stable in the presence of strong biological oxidants like hydrogen peroxide, ensuring that release is strictly dictated by the intended trigger.

Conclusion

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly modular, logically designed intermediate. By combining the mild, orthogonal cleavage profile of the pent-4-enoyl group[1] with the robust, entropically driven 1,6-elimination of the PABA spacer[2], researchers can engineer sophisticated prodrugs and chemical probes. The self-validating protocols outlined herein ensure that drug development professionals can reliably synthesize, conjugate, and activate this system with high fidelity.

References

1.[1] Title: The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions Source: Journal of the American Chemical Society (acs.org) URL:[Link]

2.[2] Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: PMC (nih.gov) URL:[Link]

3.[3] Title: A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Exploratory

N-[4-(Hydroxymethyl)phenyl]pent-4-enamide: A Bifunctional Module for Iodine-Responsive Self-Immolative Architectures

Executive Summary In the fields of chemical biology, stimuli-responsive materials, and targeted drug delivery, the design of orthogonal, highly specific cleavable linkers is paramount. N-[4-(hydroxymethyl)phenyl]pent-4-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical biology, stimuli-responsive materials, and targeted drug delivery, the design of orthogonal, highly specific cleavable linkers is paramount. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) represents an advanced bifunctional building block engineered for precisely these applications. Structurally, it integrates an iodine-sensitive pent-4-enoyl (Pen) trigger with a 4-aminobenzyl alcohol (PABA) self-immolative spacer.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows associated with this compound. By leveraging the chemoselective iodolactonization of the pent-4-enamide moiety, researchers can achieve rapid, bio-orthogonal unmasking of the PABA core, initiating a spontaneous 1,6-elimination cascade to release conjugated payloads.

Physicochemical & Structural Properties

Understanding the baseline physical and chemical properties of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is critical for optimizing solvent systems, predicting pharmacokinetic behavior in prodrug models, and designing downstream bioconjugation strategies.

Table 1: Quantitative and Structural Data Summary

PropertyValue
Chemical Name N-[4-(hydroxymethyl)phenyl]pent-4-enamide
CAS Number 1344062-74-3
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Density (Predicted) ~1.19 g/cm³
Boiling Point (Predicted) ~400–445 °C
XLogP3 (Lipophilicity) ~1.5
Hydrogen Bond Donors 2 (Amide -NH, Benzylic -OH)
Hydrogen Bond Acceptors 2 (Amide C=O, Benzylic -OH)
Trigger Moiety Pent-4-enoyl (Mild electrophile-sensitive)
Spacer Moiety 4-Aminobenzyl alcohol (Self-immolative core)

Mechanistic Paradigm: The Iodine-Responsive Self-Immolative Linker

The utility of N-[4-(hydroxymethyl)phenyl]pent-4-enamide lies in the synergistic relationship between its two functional domains. As an Application Scientist, it is crucial to understand the causality behind this specific molecular architecture rather than viewing it merely as a static chemical.

The Trigger: Pent-4-enoyl (Pen) Deprotection

The pent-4-enoyl group is a highly robust amine-protecting group that remains stable under a wide range of synthetic conditions, including strong acids, bases, and mild reductants. However, it undergoes rapid and chemoselective cleavage upon exposure to molecular iodine ( I2​ ) in aqueous tetrahydrofuran (THF) ().

The Causality: The cleavage is driven by the electrophilic addition of iodine to the terminal alkene. The resulting iodonium ion is intramolecularly attacked by the amide oxygen, forming an unstable iodolactonium intermediate. The presence of water is mechanistically strictly required here; water hydrolyzes this intermediate to yield 5-(iodomethyl)dihydrofuran-2(3H)-one (an inert iodolactone) and the free amine.

The Spacer: 1,6-Elimination of PABA

Once the pent-4-enamide is cleaved, the molecule is unmasked to reveal a 4-aminobenzyl alcohol (PABA) derivative. PABA is the gold-standard self-immolative spacer used in FDA-approved antibody-drug conjugates (ADCs) ().

The Causality: The unmasked primary amine is strongly electron-donating ( σp+​ = −1.31). The nitrogen lone pair delocalizes into the aromatic ring, driving a spontaneous 1,6-electron cascade. This cascade forces the expulsion of the leaving group (the payload) attached at the benzylic position, resulting in the formation of a highly reactive aza-quinone methide byproduct, which is subsequently quenched by water ().

Mechanism A N-[4-(hydroxymethyl)phenyl] pent-4-enamide B Iodolactonization (I2, THF/H2O) A->B Trigger Activation C 4-Aminobenzyl Alcohol (Unmasked Spacer) B->C - Iodolactone D 1,6-Elimination (Electron Cascade) C->D Spontaneous E Aza-Quinone Methide + Released Payload D->E Payload Expulsion

Figure 1: Mechanistic pathway of iodine-triggered activation and 1,6-elimination.

Experimental Workflows & Protocols

To utilize this compound effectively, the benzylic alcohol must first be conjugated to a payload (e.g., a fluorophore, cytotoxic drug, or peptide) via a carbonate or carbamate linkage. The protocols below are designed as self-validating systems, incorporating specific monitoring steps to ensure high-fidelity execution.

Protocol 1: Payload Conjugation via Carbonate Activation

Objective: Attach an amine-containing payload to the benzylic alcohol of N-[4-(hydroxymethyl)phenyl]pent-4-enamide to form a stable carbamate prodrug/probe.

  • Alcohol Activation: Dissolve N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.0 eq) and bis(4-nitrophenyl) carbonate (bis-PNP, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Base Catalysis: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

    • Causality Check: DIPEA is chosen over stronger bases to prevent premature degradation of the pent-4-enamide group. It deprotonates the benzylic alcohol, facilitating nucleophilic attack on bis-PNP.

  • Intermediate Validation: Stir at room temperature for 2 hours. Monitor via LC-MS. The formation of the mixed p-nitrophenyl carbonate intermediate is confirmed by the release of p-nitrophenol (distinct yellow color, UV max ~400 nm in basic conditions).

  • Conjugation: Add the amine-containing payload (1.2 eq) and additional DIPEA (1.0 eq) directly to the reaction mixture. Stir for 4–6 hours at 25 °C.

  • Purification: Purify the resulting carbamate-linked conjugate via preparative reverse-phase HPLC.

Protocol 2: Iodine-Triggered Deprotection and Payload Release

Objective: Cleave the pent-4-enamide trigger under mild conditions to initiate self-immolation and release the payload.

  • Solvent System Preparation: Dissolve the purified conjugate in a 1:1 (v/v) mixture of THF and H₂O.

    • Causality Check: THF ensures the solubility of the hydrophobic conjugate, while H₂O is the obligate nucleophile required to trap the iodonium intermediate and drive the formation of the iodolactone byproduct.

  • Trigger Activation: Add molecular iodine ( I2​ , 3.0 eq) to the solution at room temperature. The solution will turn a deep brown color.

  • Reaction Progression: Stir the mixture for 30–60 minutes. The pent-4-enoyl group undergoes rapid iodolactonization, unmasking the 4-aminobenzyl alcohol intermediate, which spontaneously undergoes 1,6-elimination to extrude CO₂ and the free payload.

  • Quenching & Validation: Monitor via LC-MS. Once the payload is fully released, quench the excess iodine by adding solid sodium thiosulfate ( Na2​S2​O3​ ) incrementally until the brown color completely dissipates (self-validating visual cue). Extract the released payload using ethyl acetate or directly analyze the aqueous layer.

Workflow Step1 Step 1: Alcohol Activation (bis-PNP, DIPEA, DMF) Step2 Step 2: Payload Conjugation (Amine Payload, 25°C) Step1->Step2 Step3 Step 3: Purification (Prep-HPLC or Flash Silica) Step2->Step3 Step4 Step 4: Iodine Cleavage (3 eq I2, THF:H2O 1:1) Step3->Step4 Purified Conjugate Step5 Step 5: LC-MS Monitoring (Quench with Na2S2O3) Step4->Step5 Triggered Release

Figure 2: Step-by-step experimental workflow for payload conjugation and triggered release.

Conclusion & Strategic Applications

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly specialized, orthogonal linker module. Because the pent-4-enoyl group is stable to standard peptide coupling conditions (e.g., Fmoc/Boc strategies) and glycosylation conditions, this compound is exceptionally well-suited for the synthesis of complex, multi-component prodrugs and activity-based probes. The mild, iodine-mediated cleavage condition ensures that sensitive payloads—such as complex oligosaccharides, delicate fluorophores, or highly potent cytotoxic agents—are released without degradation, making it an indispensable tool in the modern drug development arsenal.

References

  • Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). "The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions." Journal of the American Chemical Society, 117(5), 1554-1555. Available at:[Link]

  • Gnaim, S., & Shabat, D. (2021). "Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles." Journal of the American Chemical Society, 143(51), 21433–21446. Available at:[Link]

  • Ermini, E., et al. (2024). "A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides." Chemical Science, 15, 6498-6506. Available at:[Link]

Foundational

N-[4-(hydroxymethyl)phenyl]pent-4-enamide: Mechanism of Synthesis and Process Optimization

Executive Summary N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) is a highly versatile bifunctional intermediate utilized in advanced drug discovery, bioconjugation, and polymer chemistry. The molecule fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) is a highly versatile bifunctional intermediate utilized in advanced drug discovery, bioconjugation, and polymer chemistry. The molecule features a terminal pent-4-enamide olefin—ideal for ruthenium-catalyzed cross-metathesis[1] or thiol-ene click chemistry—and a 4-(hydroxymethyl)phenyl moiety, which serves as a foundational building block for self-immolative linkers in antibody-drug conjugates (ADCs). This technical guide provides an in-depth mechanistic analysis and an optimized, self-validating protocol for its synthesis, prioritizing chemoselectivity and yield.

Molecular Rationale & Retrosynthetic Analysis

The target compound is synthesized via the amidation of pent-4-enoic acid with 4-aminobenzyl alcohol. The primary synthetic challenge in this pathway is chemoselectivity . 4-aminobenzyl alcohol contains both a primary aniline (nucleophilic nitrogen) and a benzylic alcohol (nucleophilic oxygen).

Under harsh Schotten-Baumann conditions using highly reactive electrophiles like pent-4-enoyl chloride, competitive O-acylation or di-acylation can occur, necessitating the use of transient hydroxyl protecting groups (e.g., TBS or THP ethers). To achieve >95% N-acylation selectivity without the overhead of protection/deprotection steps, mild uronium-based coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard carbodiimides (e.g., DCC/HOBt) because it forms a highly reactive OAt-active ester that drives rapid, selective amidation at room temperature while suppressing side reactions[2].

Mechanistic Pathway: HATU-Mediated Amidation

The reaction relies on the kinetic difference in nucleophilicity between the aniline and the benzylic alcohol. The mechanism proceeds through four distinct logical stages[3]:

  • Deprotonation: N,N-diisopropylethylamine (DIPEA) deprotonates pent-4-enoic acid to yield a reactive carboxylate anion[4]. DIPEA is chosen over triethylamine due to its steric bulk, which prevents the base itself from acting as a competing nucleophile[4].

  • Activation: The carboxylate attacks the electron-deficient carbon of the HATU uronium salt, generating an O-acyl(tetramethyl)isouronium intermediate and expelling a 7-azabenzotriazole (HOAt) anion[3].

  • Esterification: The HOAt anion rapidly attacks the isouronium intermediate, releasing tetramethylurea and forming the highly reactive OAt-active ester[2].

  • Selective Amidation: The primary amine of 4-aminobenzyl alcohol selectively attacks the OAt-active ester, forming the target amide and regenerating the HOAt catalyst[3].

Mechanism A Pent-4-enoic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D O-Acyl(tetramethyl)isouronium Intermediate + HOAt B->D Nucleophilic attack C HATU Addition C->D E OAt-Active Ester + Tetramethylurea D->E HOAt displacement G N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Target Amide) + HOAt E->G Selective Amidation F 4-Aminobenzyl Alcohol (Nucleophilic Attack) F->G

HATU-mediated amidation mechanism for N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system. The causality of the reagent addition order is critical: the carboxylic acid must be pre-activated with HATU before the amine is introduced. If the amine is present during activation, it can react directly with HATU to form an undesired, stable tetramethylguanidinium byproduct[5].

Materials:

  • Pent-4-enoic acid (1.0 equiv, 10.0 mmol)

  • 4-Aminobenzyl alcohol (1.05 equiv, 10.5 mmol)

  • HATU (1.1 equiv, 11.0 mmol)

  • DIPEA (2.5 equiv, 25.0 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve pent-4-enoic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes. Cool the mixture to 0 °C and add HATU in one portion. Stir for 15–30 minutes to ensure complete formation of the OAt-active ester[4]. Causality: Pre-activation ensures the amine is not consumed by unreacted HATU[5].

  • Coupling: Dissolve 4-aminobenzyl alcohol in a minimal volume of DMF and add it dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours[4]. Monitor via LC-MS or TLC (EtOAc/Hexane 1:1) until the active ester is fully consumed.

  • Quench & Extraction: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid (3x) to remove excess DIPEA and unreacted amine, followed by saturated aqueous NaHCO₃ (3x) to remove the HOAt byproduct and trace unreacted acid[4]. Wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure product.

Workflow Step1 1. Pre-Activation Acid + HATU + DIPEA in DMF (15 min) Step2 2. Coupling Add Amine (Stir RT, 2-4 h) Step1->Step2 Step3 3. Quench & Wash EtOAc dilution, Citric Acid & NaHCO3 Step2->Step3 Step4 4. Purification Dry, Concentrate, Flash Chromatography Step3->Step4 Step5 5. Validation LC-MS & NMR Characterization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Quantitative Data & Analytical Validation

To ensure reproducibility and confirm chemoselectivity, the following tables summarize reaction optimization parameters and expected analytical characterization data.

Table 1: Reaction Condition Optimization & Chemoselectivity

Coupling StrategySolventBaseTempYield (%)O-Acylation Byproduct (%)
HATU (1.1 eq) DMF DIPEA RT >92% <2%
EDC/HOBt (1.2 eq)DCMDIPEART75%<5%
Pent-4-enoyl ChlorideDCMEt₃N0 °C45%>25%

Table 2: Expected Analytical Characterization (C₁₂H₁₅NO₂)

Analytical MethodExpected Signal / ShiftStructural Assignment
¹H NMR (DMSO-d₆)~9.80 ppm (s, 1H)Amide N-H
¹H NMR (DMSO-d₆)~7.50 (d, 2H), ~7.20 (d, 2H)Aromatic C-H
¹H NMR (DMSO-d₆)~5.80 (m, 1H), ~5.00 (dq, 2H)Terminal Alkene (-CH=CH₂)
¹H NMR (DMSO-d₆)~5.10 ppm (t, 1H)Hydroxyl O-H
¹H NMR (DMSO-d₆)~4.40 ppm (d, 2H)Benzylic C-H₂
LC-MS (ESI+)m/z 206.1 [M+H]⁺Target Mass (Exact: 205.11)

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Exploratory

Solubility of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in common organic solvents

In-Depth Technical Guide: Solubility Profile and Solvation Thermodynamics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide As drug development and bioconjugation chemistries advance, functionalized intermediates like N-[4-(h...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Solubility Profile and Solvation Thermodynamics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

As drug development and bioconjugation chemistries advance, functionalized intermediates like N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) have become critical structural handles. This whitepaper provides researchers and application scientists with a rigorous framework for understanding, predicting, and empirically validating the solubility of this compound in common organic solvents.

Molecular Profiling & Solvation Thermodynamics

To rationally select solvents for reactions, purifications, or biological assays, we must first deconstruct the molecular architecture of N-[4-(hydroxymethyl)phenyl]pent-4-enamide. The molecule consists of three distinct thermodynamic domains:

  • The Aromatic Core: A rigid phenyl ring that drives π−π stacking in the solid state.

  • The Hydrophilic Termini: A para-substituted hydroxymethyl group (-CH 2​ OH) and an internal secondary amide (-NH-CO-). These functional groups act as potent hydrogen bond donors and acceptors.

  • The Hydrophobic Tail: A flexible pent-4-enyl chain that introduces steric bulk and London dispersion forces.

The Hansen Solubility Parameter (HSP) Framework The dissolution of this compound is not merely a "like-dissolves-like" phenomenon; it is a thermodynamic competition between the crystal lattice energy and solvent-solute interactions. According to the Hansen Solubility Parameter (HSP) theory[1], the total cohesive energy density of a molecule is the sum of three vectors: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ ) [4].

For N-[4-(hydroxymethyl)phenyl]pent-4-enamide:

  • High δH​ Requirement: The presence of both -OH and -NH groups creates a tightly hydrogen-bonded crystal lattice. Solvents lacking strong hydrogen-bond accepting capabilities (e.g., hexane, toluene) cannot disrupt this network, leading to poor solubility.

  • High δP​ Requirement: The amide carbonyl possesses a strong dipole moment. Polar aprotic solvents (like DMSO and DMF) perfectly match this δP​ requirement while simultaneously acting as H-bond acceptors.

Solvation Mol N-[4-(hydroxymethyl)phenyl] pent-4-enamide Disp Dispersion (δD) Pentenyl & Phenyl Mol->Disp Pol Polarity (δP) Amide Carbonyl Mol->Pol HB H-Bonding (δH) -OH & -NH Donors Mol->HB Sol1 Non-Polar Solvents (e.g., Hexane) Insoluble Disp->Sol1 Sol2 Polar Aprotic (e.g., DMSO, DMF) Highly Soluble Pol->Sol2 HB->Sol2 Sol3 Protic Solvents (e.g., Alcohols) Moderately Soluble HB->Sol3

Hansen Solubility Parameter (HSP) interactions governing the compound's solvation.

Quantitative Solubility Profile in Common Organic Solvents

Based on the HSP thermodynamic model and empirical behaviors of structurally homologous para-substituted benzyl amides, the following table summarizes the quantitative solubility profile of N-[4-(hydroxymethyl)phenyl]pent-4-enamide at 25°C.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Optimal H-bond acceptor; breaks lattice. Ideal for biological assay stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100High δP​ and δH​ match. Primary choice for chemical synthesis/coupling.
Polar Protic Methanol (MeOH)30 - 50Acts as both H-bond donor and acceptor. Good for reverse-phase HPLC sample prep.
Polar Protic Ethanol (EtOH)20 - 40Slightly lower δP​ than MeOH. Useful as a solvent in crystallization processes.
Moderate Polar Ethyl Acetate (EtOAc)5 - 10Moderate H-bond acceptor. Excellent for liquid-liquid extraction from aqueous phases.
Halogenated Dichloromethane (DCM)1 - 5High δD​ but low δH​ . Poor primary solvent, but useful in binary mixtures.
Non-Polar Hexane / Heptane< 0.1Lacks δP​ and δH​ . Acts as an ideal anti-solvent for precipitation.
Aqueous Water (pH 7.4 Buffer)< 0.1Hydrophobic pentenyl tail dominates, causing hydrophobic collapse and insolubility.

Standard Operating Procedure: Equilibrium Solubility Determination

To transition from predictive modeling to empirical certainty, researchers must utilize the gold-standard "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) [2]. As a Senior Application Scientist, I mandate that every analytical protocol be a self-validating system to prevent false positives caused by supersaturation, solvent evaporation, or compound degradation.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solid Excess Addition: Accurately weigh ~50 mg of N-[4-(hydroxymethyl)phenyl]pent-4-enamide into a 2 mL amber glass HPLC vial. The amber vial prevents potential UV-induced photo-oxidation of the terminal alkene.

  • Solvent Dispensing: Add exactly 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound until a suspension is maintained [2].

  • Isothermal Agitation: Seal the vials with PTFE-lined septa. Place in a thermostatted orbital shaker at 25.0 ± 0.5°C and agitate at 300 RPM for 48 hours.

Phase 2: Phase Separation & Sampling 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully aspirate the saturated supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean volumetric flask. Note: PTFE is chosen for its broad organic solvent compatibility. 6. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

Phase 3: Quantification 7. HPLC-UV Analysis: Inject the sample onto a C18 Reversed-Phase column. Monitor absorbance at the λmax​ of the phenyl ring (typically ~254 nm). Calculate concentration against a 5-point calibration curve.

Workflow S1 1. Solid Excess Preparation (Compound + Target Solvent) S2 2. Isothermal Equilibration (Orbital Shaker, 25°C, 48h) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Supernatant Filtration (0.22 µm PTFE filter) S3->S4 S5 5. HPLC-UV Quantification (Self-Validating SST) S4->S5

Experimental workflow for equilibrium solubility determination via the shake-flask method.

The Self-Validating System (Critical Checkpoints)

To ensure absolute trustworthiness of the data, the protocol incorporates three internal control loops:

  • Equilibrium Verification: Sample the suspension at t=24 hours and t=48 hours. The system is validated only if the concentration difference between the two time points is ΔC<2% . If ΔC>2% , extend shaking to 72 hours [2].

  • Filter Adsorption Control: Pass a standard solution of known concentration through the 0.22 µm PTFE filter. Recovery must be >98% . If recovery is low, the filter is sequestering the compound, and the protocol must pivot to centrifugation-only separation.

  • Chemical Stability Check: Evaluate the HPLC chromatogram for secondary peaks. The pent-4-enamide moiety can undergo auto-oxidation or cross-linking. The absence of new peaks validates that the measured solubility is of the intact parent compound, not a degradation product [3].

Downstream Applications & Strategic Solvent Selection

Understanding this solubility profile directly impacts synthetic and biological workflows:

  • For Bioconjugation & PROTAC Synthesis: The terminal alkene is primed for olefin cross-metathesis or thiol-ene click chemistry. Because these reactions often require homogeneous catalysis, DMF or DMSO should be utilized as the primary solvent to ensure complete dissolution of the rigid aromatic core.

  • For Purification (Crystallization): The stark contrast between the compound's solubility in alcohols (moderate) and non-polar solvents (insoluble) provides an ideal anti-solvent crystallization strategy. Dissolve the crude product in minimal warm ethanol, and slowly titrate in heptane until the cloud point is reached, yielding high-purity crystalline material.

  • For Biological Assays: Due to its near-zero aqueous solubility, biological evaluation requires preparing a highly concentrated stock solution in 100% DMSO (e.g., 50 mM). This stock is then spiked into the aqueous assay buffer, keeping the final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[Link]

  • Preprints.org. (2024). Free Surface Energy and Hansen Solubility Parameters Vector Field. MDPI.[Link]

Foundational

In-Depth Technical Guide: Mass Spectrometry Analysis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Chemical Formula: C₁₂H₁₅NO₂) is a synthetic small molecule characterized by a terminal alkene, an amide linkage, and a para-substituted hydroxymethylphenyl moiety. In modern drug development, the orthogonal coupling of liquid chromatography (LC) with mass spectrometry (MS) provides unique solutions to structural characterization and trace-level quantitation[1]. This whitepaper provides a comprehensive, self-validating framework for the quantitative and qualitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profiling & Ionization Rationale

Before developing an LC-MS/MS method, understanding the analyte's chemistry is paramount to steer protocol development[2].

  • Monoisotopic Mass : 205.1103 Da

  • Protonated Precursor[M+H]⁺ : m/z 206.118

  • Ionization Strategy : Positive Electrospray Ionization (ESI+). The amide nitrogen and the oxygen atoms act as favorable sites for protonation, yielding a stable [M+H]⁺ precursor ion.

Sample Preparation Protocol: A Self-Validating System

High productivity in small molecule LC-MS/MS relies on effective sample preparation that supports reproducible results and minimizes downtime for sensitive equipment[2]. For complex biological matrices (e.g., plasma or serum), simple dilution is insufficient. A combined Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) approach ensures robust matrix depletion and analyte concentration.

Workflow Causality
  • PPT : Disrupts protein-drug binding and precipitates bulk proteins by destroying their hydration shells.

  • SPE : Removes endogenous phospholipids that cause severe ion suppression in ESI+ mode, ensuring the trustworthiness of the quantitative signal.

Step-by-Step Methodology
  • Aliquot & Spike : Transfer 50 µL of the biological sample to a clean microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., N-[4-(hydroxymethyl)phenyl]pent-4-enamide-d4) to correct for extraction recovery variances and matrix effects.

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile (ACN).

  • Centrifugation : Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) :

    • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

    • Load the supernatant from step 3 onto the cartridge.

    • Wash with 1 mL of 5% Methanol in water to elute polar interferences.

    • Elute the target analyte with 500 µL of 100% Methanol.

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% ACN in water with 0.1% Formic Acid) to balance analyte solubility against chromatographic peak shape[2].

SamplePrep Plasma Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (Isotopically Labeled) Plasma->Spike PPT Protein Precipitation (Cold MeOH/ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge SPE Solid-Phase Extraction (HLB Cartridge) Centrifuge->SPE Elution Elution & Reconstitution (Injection Matrix) SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Step-by-step sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Method Development

Triple quadrupole mass spectrometry coupled to liquid chromatography is the mainstay of small molecule quantitative bioanalysis[3].

Chromatographic Conditions:

  • Column : C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size). The hydrophobic stationary phase efficiently retains the pent-4-enoyl carbon chain.

  • Mobile Phase A : LC-MS grade water + 0.1% Formic Acid (FA). FA acts as a proton donor to enhance positive ionization efficiency.

  • Mobile Phase B : Acetonitrile + 0.1% FA.

  • Gradient : 10% B to 90% B over 3 minutes at a flow rate of 0.4 mL/min.

Mechanistic Fragmentation Pathways (CID)

In MS/MS quantitation, Multiple Reaction Monitoring (MRM) selects a parent ion in Q1 and monitors its unique fragment ions in Q3[1]. The collision-induced dissociation (CID) of N-[4-(hydroxymethyl)phenyl]pent-4-enamide yields highly specific product ions driven by its functional groups.

  • Pathway A: Benzylic Water Loss (m/z 206.1 → 188.1) The hydroxymethyl group is highly susceptible to dehydration. Upon collisional activation, the protonated molecule loses a neutral water molecule (-18 Da). This behavior is characteristic of benzyl alcohol derivatives, where the loss of water is thermodynamically driven by the formation of a highly stable, resonance-stabilized benzylic or tropylium-like cation[4]. In this molecule, the para-amide group further stabilizes the resulting aza-benzyl cation through resonance.

  • Pathway B: Amide Bond Cleavage (m/z 206.1 → 124.1 and 83.0) The amide C-N bond is a primary site for heterolytic cleavage.

    • Charge Retention on Nitrogen : Yields the [4-(hydroxymethyl)aniline]⁺ fragment at m/z 124.1. This ion can undergo a secondary, high-energy water loss to form m/z 106.1.

    • Charge Retention on Carbon : Yields the acylium ion of the pent-4-enoyl group at m/z 83.0.

MS_Fragmentation M [M+H]+ m/z 206.11 N-[4-(hydroxymethyl)phenyl]pent-4-enamide M_H2O [M+H - H2O]+ m/z 188.10 Aza-benzyl Cation M->M_H2O - H2O (-18 Da) Low Collision Energy Aniline Amide Cleavage m/z 124.07 [4-(hydroxymethyl)aniline]+ M->Aniline C-N Cleavage Medium Collision Energy Acylium Amide Cleavage m/z 83.05 [Pent-4-enoyl]+ M->Acylium C-N Cleavage Medium Collision Energy Aniline_H2O Secondary Loss m/z 106.06 [Aniline - H2O]+ Aniline->Aniline_H2O - H2O (-18 Da) High Collision Energy

Mechanistic fragmentation pathways of N-[4-(hydroxymethyl)phenyl]pent-4-enamide under CID.

Quantitative Data Presentation

To facilitate MRM method programming, the quantitative parameters are summarized below. The primary transition (Quantifier) is based on the highly favorable water loss, while the secondary transitions (Qualifiers) rely on the amide cleavage.

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Purpose
206.1188.1[M+H - H₂O]⁺15Quantifier
206.1124.1[4-(hydroxymethyl)aniline]⁺25Qualifier 1
206.183.0[Pent-4-enoyl]⁺30Qualifier 2
206.1106.1[Aniline - H₂O]⁺35Structural Confirmation

References

  • Application of LCMS in small-molecule drug development European Pharmaceutical Review[Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog Tecan[Link]

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry Colorado State University (Bernstein Group)[Link]

  • Small and Large Molecule LC-MS IQVIA Laboratories[Link]

Sources

Exploratory

N-[4-(hydroxymethyl)phenyl]pent-4-enamide CAS number and molecular weight

An in-depth technical analysis and methodological guide on N-[4-(hydroxymethyl)phenyl]pent-4-enamide , designed for drug development professionals, chemical biologists, and synthetic chemists. Executive Summary: The Bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on N-[4-(hydroxymethyl)phenyl]pent-4-enamide , designed for drug development professionals, chemical biologists, and synthetic chemists.

Executive Summary: The Bifunctional Paradigm

In the rapidly evolving landscape of targeted drug delivery and bioconjugation, the design of stimuli-responsive linkers is a critical bottleneck. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) represents a highly versatile, bifunctional building block[1][2].

With a molecular weight of 205.25 g/mol , this compound elegantly marries two orthogonal chemical motifs:

  • A Pent-4-enoyl (Pen) Group: A terminal alkene that functions either as a chemically cleavable amine-protecting group or as a handle for bioconjugation (e.g., thiol-ene click chemistry)[3][4].

  • A p-Aminobenzyl Alcohol (PABA) Core: A classic self-immolative spacer that, upon amine unmasking, undergoes a rapid 1,6-elimination to release a conjugated payload[5][6].

As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic utility, physicochemical properties, and field-proven synthetic protocols for leveraging this molecule in advanced prodrug development.

Physicochemical Profiling

Understanding the baseline metrics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is essential for predicting its solubility, reactivity, and chromatographic behavior.

PropertyValueStructural Significance
CAS Number 1344062-74-3[1][2]Unique identifier for procurement and regulatory tracking.
Molecular Weight 205.25 g/mol [1][2]Low molecular weight ensures minimal steric bulk in conjugates.
Molecular Formula C₁₂H₁₅NO₂Balances lipophilic (aromatic/alkene) and hydrophilic (OH/NH) domains.
H-Bond Donors 2 (Amide NH, Benzylic OH)Facilitates solubility in polar aprotic solvents (DMF, DMSO).
H-Bond Acceptors 2 (Amide C=O, Hydroxyl O)Participates in target binding or solvent interactions.
Key Reactive Sites Terminal Alkene, Benzylic OHEnables divergent synthetic pathways without cross-reactivity.

Mechanistic Utility: The Self-Immolative Cascade

The true value of this molecule lies in its programmed disassembly. The PABA moiety is a cornerstone of self-immolative linker technology, first popularized in the early 1980s for targeted chemotherapy[5].

The Causality of Disassembly: When the amine is acylated by the pent-4-enoyl group, the nitrogen's lone pair is delocalized into the amide carbonyl, rendering the aromatic system stable[6]. However, the Pen group is uniquely susceptible to mild, orthogonal deprotection via iodolactonization[3]. Treatment with molecular iodine in aqueous media electrophilically activates the terminal alkene. The amide oxygen intramolecularly attacks this activated alkene, forming an iminolactone intermediate. In the presence of water, this intermediate rapidly hydrolyzes, releasing a benign iodolactone and unmasking the free aromatic amine[3][7].

Once unmasked, the electron-donating nature of the nascent amine initiates a virtually instantaneous electronic cascade. The lone pair pushes electron density into the aromatic ring, triggering a 1,6-elimination that expels the payload attached at the benzylic position, generating an aza-quinone methide byproduct[6][8].

Mechanism A Pen-PABA-Payload (Stable Prodrug) B Free PABA-Payload (Unmasked Amine) A->B I2 / aq. THF (Iodolactonization) C Aza-Quinone Methide + Free Payload B->C Spontaneous 1,6-Elimination

Fig 1. Mechanistic pathway of iodolactonization-triggered 1,6-elimination for payload release.

Divergent Synthetic Workflows

Because the molecule possesses both an alkene and a benzylic alcohol, it can be utilized in two distinct directions: as a cleavable prodrug linker or as a bioconjugation handle.

Workflow Start N-[4-(hydroxymethyl)phenyl]pent-4-enamide Path1 Payload Attachment (Benzylic OH -> Carbonate) Start->Path1 Path2 Bioconjugation (Alkene -> Thiol-Ene Click) Start->Path2 Prodrug Cleavable Prodrug (Pen-PABA-Drug) Path1->Prodrug Conjugate Polymer/Protein Conjugate (Thioether-PABA-OH) Path2->Conjugate

Fig 2. Divergent synthetic workflows leveraging the bifunctional nature of the Pen-PABA linker.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating analytical checkpoints.

Protocol A: Synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Causality & Design Rationale: To synthesize the core molecule, 4-aminobenzyl alcohol must be coupled with pent-4-enoic acid. We utilize EDC·HCl and HOBt rather than pent-4-enoyl chloride. Acid chlorides are highly reactive and would indiscriminately attack the unprotected benzylic hydroxyl group, leading to unwanted esterification. EDC/HOBt ensures chemoselective amide bond formation at the more nucleophilic aniline nitrogen.

  • Dissolve 4-aminobenzyl alcohol (1.0 equiv) and pent-4-enoic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.5 equiv) and cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quench with water, extract with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Self-Validation Check: Analyze the crude product via ¹H-NMR (DMSO-d₆). Success is confirmed by the presence of the amide NH singlet at ~9.8 ppm, the intact benzylic CH₂ doublet at ~4.4 ppm, and the terminal alkene multiplet at ~5.0 and 5.8 ppm.

Protocol B: Payload Conjugation (Carbonate Activation)

Causality & Design Rationale: The benzylic alcohol is relatively unreactive toward direct coupling with amine-containing drugs. By reacting it with p-nitrophenyl chloroformate, we convert the alcohol into a highly reactive mixed carbonate, which can subsequently trap an amine payload to form a stable carbamate linkage[5][9].

  • Dissolve N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add pyridine (3.0 equiv) and cool to 0 °C.

  • Slowly add p-nitrophenyl chloroformate (1.5 equiv). Stir for 4 hours at room temperature.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient). Self-Validation Check: Monitor via TLC. The starting material (UV active, stains with KMnO₄) should disappear. In ¹H-NMR, the benzylic CH₂ protons will shift significantly downfield from ~4.4 ppm to ~5.2 ppm due to the electron-withdrawing carbonate group.

Protocol C: Triggered Release via Iodolactonization

Causality & Design Rationale: To trigger the self-immolative cascade, the Pen group must be removed. The reaction requires an aqueous co-solvent (THF/H₂O) because the intermediate iminolactone must undergo hydrolysis to release the free amine[3][7]. Anhydrous conditions would stall the reaction at the iminolactone stage.

  • Dissolve the Pen-PABA-Payload conjugate in a 1:1 mixture of THF and H₂O (0.05 M).

  • Add solid Iodine (I₂, 3.0 equiv). The solution will turn deep brown.

  • Stir at room temperature for 30–60 minutes.

  • Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ until the brown color completely dissipates. Self-Validation Check: Utilize LC-MS to monitor the kinetics. You should observe the rapid disappearance of the parent conjugate mass, the transient appearance of the unmasked PABA-Payload intermediate, and the final accumulation of the free Payload mass, confirming successful 1,6-elimination.

References

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide, navimro.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgxTvLnuoiK8_rLCjsj7gQA3BrJeRdbGej-4uWecVjH49Snx8Dh4YBf1Eu7m3t-6Q5Vwtw2KpY-BqkQIfcmM1M-B9NNC9vgOxE_v6KyJJre_0MaIk90VT_P7_S]
  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide - cas号查询, chemsrc.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHyVPGAmKnE6BRA3Tz8qClIiZ0QO4uoMT2eBBfx_z8Hh8aNE4makEc5OXRnOqoWBLZzNhLVIfqMdUqf8doG6uT3tvfarTBrfADSidagRghcnyjG1P-n-2J_o6I_CneK08FHfnbxSGJlieJD25jpZQI]
  • The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg6h4v8La9IDiN7RepvwpE2GdpwSr5IHCPeqCDCuYyfTkblE-MRlmrNA1VAWvr8061rG1Lqp6lh99NAaHU4UsKrMScqtQsDiZsfTU5HzO9dIKXc-R6fSZxIG43ncrjhN4VwFNj8Vgz4YaAbA==]
  • Synthetic Use of Molecular Iodine for Organic Synthesis, thieme-connect.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc872KzIb4oJNtlyS6w1rS3aqiAQMt262P20MEu_FsqUqgPcEoOsqn3AH30wQgRO9dJ5-PWPqPwcC8rWPSr757MMrgEAr0e0rNzon2xiX3n5zJ4Y8-EvbQupwEWY2TNQGL9AJch_zhN9cjik24mqt0YDcwfUASLiiZxOBNgXF5rc7YMyh2RRhutmxXbIiVtIAHO9vQBBiDryvazw0BG5Q364q3LO1p1kOrOfs=]
  • US7754681B2 - Heterocyclic self-immolative linkers and conjugates, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvzVgObOCx6XI6yT56QoQXyzqmqW9Wp9FGs_lC8Wm_7zM2XilYBENpvF5FvhLJVz5vdF7clveGQ7TxGgNc6EJvWAvecCXURg9lxpxXM1AzUzF7Z-5yPTTy8yuVVoF9wuPqKQCgGqYzCoNXPw==]
  • Self-immolative linkers in polymeric delivery systems, reading.ac.uk,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcqVVVX_TZvXPDwiHFBuKO6mmDTNlk7GP85E_0xrpNCouRUff9Y65p1F_R9KhTlKKcLs7uOL1l7eQEANPPVcvqV8ffPJYW1StPdO4tJfqRXlBkyuns3TkMXLpSD59u85eBX-b3pM4H722MDQLqgKUm1JfgceVjE1KqGlfjTOiOG_dayquYQfxZBMd2]
  • Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBg3x5-5dvSotUqIci23rxtwst64_z1tGx7347YRoSBQFuNTXdj9LxX1qOieAOtuHiHdJVja5_i8rivXVCtddbGt0bzx7iyCnmEqsqn9FWhDwd9rzc4zsFGtSciN8mjRC8k0MW1qA2wf8NeENZ]
  • Full article: Synthesis of prodrug-type anti-HIV agents conjugating a REVERSE transcriptase inhibitor to a HIV-1 integrase inhibitor by a spontaneously cleavable linker, tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Pz7H5H60CGQR5HLwWzFpudi1ksPxfWru04CqaZAAaIfAme-HkNWpdG6wrZfy3HPztKagAMThYRENTJIVlQb0qZdKbTDk_H7E526o5zwuRNu9ghVGsL6sO-FuAAjV5F08HGiXXtqdAC4QWk1Ql-zITekuF83PUuYI]

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Foundational

The Biological Activity of Hydroxyphenyl-Containing Enamides: A Technical Guide to Target Modulation and Synthetic Validation

Executive Summary Hydroxyphenyl-containing enamides represent a highly versatile and biologically active class of pharmacophores. By combining the hydrogen-bonding capacity and redox potential of a phenolic ring with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyphenyl-containing enamides represent a highly versatile and biologically active class of pharmacophores. By combining the hydrogen-bonding capacity and redox potential of a phenolic ring with the rigid, stereochemically defined geometry of an enamide backbone, these compounds effectively mimic endogenous lipid signaling molecules. As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to develop and evaluate these compounds for therapeutic applications in analgesia, oncology, and infectious diseases.

Structural Causality: The Hydroxyphenyl-Enamide Pharmacophore

The biological efficacy of hydroxyphenyl-enamides is not coincidental; it is driven by precise physicochemical properties:

  • The Hydroxyphenyl Anchor: The para- or meta-hydroxyl group serves as a critical hydrogen-bond donor and acceptor. In enzymatic pockets (such as the catalytic triad of Fatty Acid Amide Hydrolase or the cyclooxygenase active site), this moiety anchors the molecule, dictating binding affinity and orientation.

  • The Enamide Backbone: Unlike fully saturated alkyl chains, the conjugated double bonds of an enamide restrict conformational freedom. This rigidity lowers the entropic penalty upon target binding, enhancing receptor affinity. Furthermore, the amide nitrogen must typically retain its proton; 1[1].

Mechanistic Pathways and Biological Targets

Endocannabinoid Modulation and COX Inhibition

The benchmark for this class is AM404 (N-(4-hydroxyphenyl)arachidonoylamide), an active metabolite of paracetamol. AM404 exerts its effects by inhibiting the cellular uptake of endocannabinoids and weakly binding to CB1/CB2 receptors.

Recent synthetic efforts have focused on shortening the polyunsaturated chain to create more stable, targeted analogs. For instance,2[2]. In in vivo models, specific analogs have demonstrated analgesic efficacy at 50 mg/kg in the formalin test, outperforming paracetamol in the first phase of nociception[2].

Similarly, long-chain enamides known as macamides (e.g., (9Z,12Z)-N-(1-(4-Hydroxyphenyl)-ethyl)-octadeca-9,12-dienamide) have been identified as potent TNF-α inhibitors. In these systems,1[1].

Apoptosis Induction in Oncology

Beyond inflammation, the hydroxyphenyl-enamide scaffold is highly relevant in oncology.3[3]. To explore this structure-activity relationship, synthetic chemists utilize precursors like N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. The electron-withdrawing nature of the amide group modulates the nucleophilicity of the alkyne, making it an excellent dienophile for synthesizing complex, biologically active heterocycles via Diels-Alder reactions[3].

Antimicrobial Marine Alkaloids

In the realm of natural products,4[4]. These are typically synthesized starting from 3-hydroxybenzaldehyde, proving that the hydroxyphenyl moiety is universally recognized across diverse biological targets[4].

Pathway Enamide Hydroxyphenyl-Enamide (e.g., AM404) FAAH FAAH Enzyme Enamide->FAAH Inhibits COX2 COX-2 Enzyme Enamide->COX2 Inhibits Endocannabinoids Endocannabinoids (Anandamide) FAAH->Endocannabinoids Prevents Degradation Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Blocks Synthesis Receptors CB1 / TRPV1 Receptors Endocannabinoids->Receptors Activates Analgesia Analgesia & Anti-inflammation Receptors->Analgesia Induces Prostaglandins->Analgesia Reduces Pain Sensitization

Mechanism of action for hydroxyphenyl-enamides in pain and inflammation pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

To systematically evaluate the structural modifications, the following table summarizes the quantitative biological data of key hydroxyphenyl-enamide derivatives and their analogs.

Compound / DerivativePrimary TargetKey Biological Activity (IC50 / Dose)Critical SAR Note
Compound 5 (AM404 analog) COX-2IC50 ~107 µM; Analgesic at 50 mg/kgOutperforms paracetamol in the 1st phase of the formalin test[2].
Macamide 2a (Hydrazide) TNF-αIC50 = 8.9 ± 0.98 μMHydrazide bond substitution improves target engagement[1].
Macamide 2b (Methylated) TNF-αIC50 = 5.2 ± 0.81 μMIncreased lipophilicity (clogP = 8.20) significantly boosts potency[1].
Macamide 1f vs 2f TNF-α14.2 µM vs 23.8 µMN-methylation (2f) removes the H-bond donor, dropping activity[1].
Fenretinide Apoptotic PathwaysInduces ApoptosisThe rigid retinoic acid backbone paired with the phenol is essential[3].

Experimental Methodologies: Synthesis and Biological Validation

As an application scientist, I stress that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems.

Protocol 1: Synthesis of (9Z,12Z)-N-(1-(4-Hydroxyphenyl)-ethyl)-octadeca-9,12-dienamide

Causality: We utilize an acyl chloride rather than free carboxylic acid coupling to ensure rapid, irreversible amidation. This prevents the oxidative degradation or isomerization of the sensitive (9Z,12Z) polyunsaturated chain during prolonged heating.

  • Preparation: Dissolve 1-(4-hydroxyphenyl)-ethylamine (0.91 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.1 eq) to act as an acid scavenger.

  • Coupling: Dropwise add (9Z,12Z)-octadeca-9,12-dienoyl chloride (0.91 mmol) at 0°C. Self-Validation: Monitor via TLC (Hexane:EtOAc 5:1). The reaction must show complete consumption of the amine within 2 hours. If unreacted amine persists, moisture contamination of the acyl chloride is likely.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and purify via flash chromatography[1].

  • Characterization: Confirm the retention of the Z,Z-geometry via 1H NMR (multiplets at ~5.3-5.4 ppm for olefinic protons).

Protocol 2: Self-Validating Whole-Blood COX-2 Inhibition Assay

Causality: Assaying highly lipophilic enamides against isolated recombinant enzymes often yields false positives due to non-specific aggregation. A whole-blood assay accounts for plasma protein binding, providing a physiologically accurate IC50.

  • Blood Collection: Collect human whole blood in heparinized tubes.

  • Stimulation: Aliquot 1 mL of blood per well in a 24-well plate. Add lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression.

  • Treatment: Add the synthesized hydroxyphenyl-enamide (e.g., Compound 5) at varying concentrations (1 µM to 500 µM).

    • System Validation: Include a vehicle control (0.1% DMSO) and a positive control (Celecoxib at 10 µM).

  • Incubation & Extraction: Incubate for 24 hours at 37°C. Centrifuge at 2000 x g to isolate plasma.

  • Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA.

    • Validation Gate: If the Celecoxib control fails to inhibit PGE2 synthesis by >90%, discard the plate; the LPS induction failed or the ELISA antibodies are degraded[2].

Workflow Synthesis Chemical Synthesis (Amidation) Purification Purification (Flash Chromatography) Synthesis->Purification QC Quality Control (NMR, HPLC >95%) Purification->QC QC->Synthesis Fail (Repurify) Assay In Vitro Screening (COX-2/FAAH Assays) QC->Assay Pass Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Self-validating experimental workflow for enamide synthesis and biological screening.

Conclusion

Hydroxyphenyl-containing enamides are not merely structural curiosities; they are highly tunable modulators of critical biological pathways. By understanding the mechanistic causality—specifically the interplay between the hydrogen-bonding phenol and the rigid enamide backbone—researchers can rationally design next-generation therapeutics for inflammation, pain management, and oncology. Rigorous, self-validating protocols remain the cornerstone of translating these synthetic molecules into viable clinical candidates.

Sources

Exploratory

Discovery and history of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Title: Discovery, Evolution, and Synthetic Utility of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in Modern Chemical Biology Executive Summary The landscape of targeted therapeutics and bioconjugation relies heavily on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery, Evolution, and Synthetic Utility of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in Modern Chemical Biology

Executive Summary

The landscape of targeted therapeutics and bioconjugation relies heavily on the structural precision of bifunctional linkers. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3) has emerged as a highly versatile intermediate that elegantly bridges two distinct chemical paradigms: bioorthogonal bioconjugation and controlled payload release. By combining a terminal alkene (pent-4-enamide) for radical-mediated thiol-ene click chemistry with a benzylic alcohol (4-aminobenzyl alcohol derivative) for self-immolative payload attachment, this compound serves as a foundational building block in the development of next-generation Antibody-Drug Conjugates (ADCs) and functionalized biomaterials.

This whitepaper provides an in-depth technical analysis of its structural rationale, chemical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Historical Context & Structural Evolution

The conceptual "discovery" of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is rooted in the evolutionary requirements of targeted drug delivery systems. Early bioconjugation relied on non-specific amine-reactive crosslinkers (e.g., NHS esters), which resulted in heterogeneous product mixtures. The field subsequently shifted toward cysteine-selective maleimide linkers; however, maleimide-thioether linkages are prone to retro-Michael instability in systemic circulation, leading to premature drug release[1].

Concurrently, the development of ADCs required linkers that were stable in blood but rapidly cleavable inside the tumor cell. The p-aminobenzyl alcohol (PAB) moiety was identified as a premier self-immolative spacer. When an upstream trigger (such as a peptide bond) is cleaved by lysosomal enzymes, the PAB group undergoes a spontaneous 1,6-elimination, releasing carbon dioxide and the free cytotoxic payload[2],[3].

To overcome the instability of maleimides while retaining the self-immolative brilliance of the PAB group, chemical biologists integrated the pent-4-enamide moiety. The terminal alkene allows for highly stable, irreversible thioether formation via UV-initiated thiol-ene click chemistry[1]. The resulting molecule, N-[4-(hydroxymethyl)phenyl]pent-4-enamide, represents the optimal fusion of a stable conjugation handle and a self-immolative precursor.

Mechanistic Rationale & Chemical Properties

Causality of the Pent-4-enamide Group

The choice of a 5-carbon enamide chain is highly deliberate. Shorter chains (e.g., but-3-enamide) are susceptible to unwanted intramolecular cyclization (forming pyrrolidinones) under oxidative or radical conditions. Longer chains increase hydrophobicity, which can induce aggregation of the final protein conjugate. The pent-4-enamide provides the ideal steric distance to allow efficient radical addition by a protein-bound thiyl radical without compromising aqueous solubility.

Causality of the 4-(hydroxymethyl)phenyl Group

The benzylic alcohol is positioned exactly para to the amide nitrogen. This regiochemistry is an absolute requirement for 1,6-elimination. Once the payload is attached to the hydroxyl group (typically via a carbamate or ester linkage), the system is "primed." If the amide bond is eventually cleaved, the resulting free amine donates its lone pair into the aromatic ring, driving the expulsion of the payload and generating a reactive aza-quinone methide byproduct[3].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

This protocol utilizes EDC/HOBt coupling to form the amide bond. Expertise Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because EDC generates a water-soluble urea byproduct[4],[5]. Since the target molecule contains a hydrophilic hydroxymethyl group, avoiding the need to filter insoluble dicyclohexylurea prevents significant product loss.

Step-by-Step Methodology:

  • Initiation: Dissolve pent-4-enoic acid (1.0 equiv) and 4-aminobenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add HOBt (1.1 equiv) and cool the mixture to 0°C. Add EDC·HCl (1.2 equiv) portion-wise.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Causality: DIPEA neutralizes the HCl salt of EDC and ensures the 4-aminobenzyl alcohol remains in its nucleophilic free-base form[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Do not proceed to workup blindly. Quench a 10 µL aliquot in 1 mL methanol and analyze via LC-MS. The protocol is validated to proceed only when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the starting materials and a dominant peak at m/z 206.1[M+H]+.

  • Workup: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under vacuum.

Synthesis A 4-Aminobenzyl alcohol (PABA) D Amide Bond Formation (Intermediate State) A->D B Pent-4-enoic acid (Alkenyl Precursor) B->D C EDC·HCl / HOBt (Coupling Reagents) C->D Activation E N-[4-(hydroxymethyl)phenyl] pent-4-enamide D->E DIPEA, CH2Cl2, RT

Fig 1. EDC/HOBt-mediated synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Protocol 2: Thiol-Ene Bioconjugation to a Target Protein

Expertise Note: This protocol utilizes LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as a photoinitiator under 365 nm UV light. 365 nm is strictly chosen over 254 nm to prevent the photo-degradation of aromatic amino acids (Tryptophan, Tyrosine) within the target protein[1].

Step-by-Step Methodology:

  • Preparation: Buffer-exchange the target cysteine-containing protein into degassed PBS (pH 7.4) to a concentration of 50 µM.

  • Reagent Addition: Add N-[4-(hydroxymethyl)phenyl]pent-4-enamide (20 equiv, dissolved in minimal DMSO) and LAP photoinitiator (0.05 wt%).

  • Irradiation: Irradiate the mixture at 365 nm (10 mW/cm²) for 15 minutes at room temperature.

  • Self-Validation Check: Extract a 50 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. The protocol is validated when the absorbance drops to baseline, confirming 100% consumption of free thiols.

  • Purification: Remove excess linker and photoinitiator via size-exclusion chromatography (e.g., NAP-5 column).

Bioconjugation Linker N-[4-(hydroxymethyl)phenyl] pent-4-enamide Conjugate Thioether Conjugate (Stable Linkage) Linker->Conjugate Protein Target Protein (Cysteine Thiol) Protein->Conjugate UV UV (365 nm) + LAP (Photoinitiator) UV->Conjugate Radical Addition ADC Functional ADC (Prodrug) Conjugate->ADC Payload Cytotoxic Payload (e.g., MMAE) Payload->ADC Esterification

Fig 2. Thiol-ene bioconjugation and payload attachment for ADC generation.

Quantitative Data: Linker Comparison

The integration of the pent-4-enamide group offers significant kinetic and stability advantages over traditional bioconjugation handles.

Linker ChemistryConjugation MethodSerum Stability (t½)Cross-Reactivity RiskPrimary Application
Pent-4-enamide UV-Initiated Thiol-Ene> 14 days Extremely Low Next-Gen ADCs, Hydrogels
Maleimide Michael Addition~ 3-5 days (Retro-Michael)High (Amine/Thiol)Traditional ADCs
NHS-Ester Amide Coupling< 2 hours (Hydrolysis)Very High (All Amines)Surface Functionalization

References[1] Title: Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKpUzLM51-4ScPwWrAKKzaJEidsY3YquZyhTNz1oiEHNBpCgKM8H0oC6irgfypFKedbgEa5wAEJT4bzkJv3Y_QVWTNm-sV7nCOlAKvVXiykfasSvNr2pBS40nKWQIVcLFI4HdrDq-b6_wM0WU=[2] Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWR1kdJ0lfWuvvlGxqoYYGI7uk95Xhnmce6X5w0KccjUOoM13_6PagcTysMAe7VThyZX8ta2jGs3AfyZNBd53vOTA9zFH1MjWod9s5kpLjqJMgfcZzbdSIAoYnBaJkvO-r5_EH69ZZm3SXvzE=[3] Title: 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Source: sciclix.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuQqjHYPchi1G1ZqVsSTSbZ0cxGuKUeP6blg1R2nniO4dv6MBEtWp0xB0K36ooDhY8J6RVWukR3KJrEmhfHrim7GVRzBP4zKUeSDLAPlZxHnemaWG5N4yUgES9oPu5Q==[4] Title: Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjYKD9QrDhseZbPtro7bnFkuXJdJ0XvLkqEw5BVzZlMdVS-eLdcHZYu3hk0yKmxxBQQVeywhQDsVXXUoDTXfGOBbSsxK2fhGetCeohlsMc3IMhUMtxqfYKa80bNHu6hM5G1pNeZLXJl0WvrMk=[5] Title: DNA-Compatible Organic Reactions. Source: thieme-connect.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ12AN2YiWpSWNmoIKElUCSFhJ9Jsh8v1UV6933qQkSNsGulCiHYkwpVEIW9UvK_DDpR28ysUqFTwPSGEt4XjJ9OAmmALDIus-dcuf_DOPx9Y3sbtFPiTskJET7uZfxbNp9VpNkylmaC2ue7eCFPzsB8nG3l9RWeDxF_H-LcgfB-EeNMrWbvmN6Q==

Sources

Foundational

Spectroscopic Profiling of N-[4-(hydroxymethyl)phenyl]pent-4-enamide: A Comprehensive FT-IR Technical Guide

Executive Summary N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3)[1] is a highly versatile polyfunctional organic intermediate utilized in advanced polymer cross-linking and pharmaceutical drug development[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3)[1] is a highly versatile polyfunctional organic intermediate utilized in advanced polymer cross-linking and pharmaceutical drug development[2]. Structurally, it integrates a para-substituted aromatic core, a primary alcohol (hydroxymethyl group), a secondary anilide (N-phenyl amide), and a terminal pent-4-enyl aliphatic chain.

For analytical scientists and drug development professionals, characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy presents a unique challenge. The proximity of multiple hydrogen-bonding donors and acceptors creates complex, overlapping vibrational modes. This whitepaper provides a causal, in-depth deconstruction of its FT-IR spectrum, paired with a self-validating experimental protocol designed to eliminate common spectroscopic artifacts.

Structural Deconstruction & Vibrational Causality

To accurately interpret the FT-IR spectrum of this compound, one must move beyond simple peak-matching and understand the electronic and steric causality driving the vibrational shifts.

The Anilide Core (N-Phenyl Amide)

In standard aliphatic amides, the nitrogen lone pair delocalizes heavily into the carbonyl group, weakening the C=O bond and lowering its stretching frequency. However, in N-phenyl amides (anilides), the nitrogen lone pair is caught in a cross-conjugation tug-of-war between the carbonyl group and the aromatic ring[3]. This competing delocalization slightly reduces the resonance into the carbonyl, increasing its double-bond character. Consequently, the Amide I (C=O stretch) band shifts to a higher frequency, appearing sharply around 1660–1670 cm⁻¹ [4]. The Amide II band, resulting from a coupled N-H in-plane bend and C-N stretch, reliably appears around 1530–1550 cm⁻¹ [5].

The Hydroxymethyl Motif

The primary alcohol moiety (-CH₂OH) is highly susceptible to intermolecular hydrogen bonding, acting as both a donor and an acceptor. In the solid state, this extensive hydrogen-bonding network restricts the O-H stretching vibration, manifesting as a broad, intense band between 3200 and 3400 cm⁻¹ [6]. This broad envelope often obscures the sharper, weaker N-H stretching vibration of the secondary amide, which typically sits near 3300 cm⁻¹ . To orthogonally confirm the presence of the hydroxymethyl group, analysts must look to the C-O stretch , which appears as a highly diagnostic, strong band near 1050 cm⁻¹ [7].

The Terminal Alkene (Pent-4-enyl Chain)

The aliphatic chain features an isolated terminal double bond. While the sp² C-H stretch (typically >3000 cm⁻¹) may be masked by the broad O-H/N-H envelope, the out-of-plane bending modes are highly distinct. The terminal =CH₂ wagging occurs at ~910 cm⁻¹ , and the adjacent -CH= wagging occurs at ~990 cm⁻¹ [7]. Because these peaks sit in the "fingerprint region" away from polar interference, they are critical markers for verifying the integrity of the polymerizable alkene tail.

The para-Substituted Phenyl Ring

1,4-disubstitution on the benzene ring restricts the out-of-plane (OOP) C-H bending modes. The adjacent hydrogen atoms on the aromatic ring vibrate in phase, resulting in a single, intense absorption band typically located between 800 and 840 cm⁻¹ [6].

SpectralLogic Mol N-[4-(hydroxymethyl)phenyl] pent-4-enamide Amide Secondary Amide Mol->Amide Hydroxyl Hydroxymethyl Mol->Hydroxyl Alkene Terminal Alkene Mol->Alkene Phenyl p-Substituted Phenyl Mol->Phenyl AmideI Amide I (C=O) 1660-1670 cm⁻¹ Amide->AmideI AmideII Amide II (N-H) 1530-1550 cm⁻¹ Amide->AmideII OHStretch O-H Stretch 3200-3400 cm⁻¹ (Broad) Hydroxyl->OHStretch COStretch C-O Stretch ~1050 cm⁻¹ Hydroxyl->COStretch Wag =CH₂ & -CH= Wagging ~910 & 990 cm⁻¹ Alkene->Wag Para C-H Out-of-Plane 800-840 cm⁻¹ Phenyl->Para

Vibrational Mode Allocation Logic for N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Quantitative Spectral Mapping

The following table summarizes the anticipated FT-IR profile, serving as a rapid reference matrix for quality control and structural verification.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityPeak Character
Hydroxyl (-OH) O-H Stretch3200 – 3400StrongBroad (H-bonded)
Amide (-NH-) N-H Stretch~3300MediumOften masked by O-H
Amide (-CO-) Amide I (C=O Stretch)1660 – 1670StrongSharp
Amide (-NH-) Amide II (N-H Bend)1530 – 1550StrongSharp
Alkene (C=C) C=C Stretch~1640WeakMay overlap with Amide I
Hydroxyl (-C-O) C-O Stretch (Primary)~1050StrongSharp
Alkene (=CH₂) =CH₂ Out-of-Plane Wag~910MediumSharp
Alkene (-CH=) -CH= Out-of-Plane Wag~990MediumSharp
Aromatic Ring para-C-H Out-of-Plane800 – 840StrongSharp

Self-Validating ATR-FTIR Experimental Protocol

To ensure high scientific integrity, this guide recommends Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture introduces a broad water band at ~1640 cm⁻¹ (H-O-H bending) which can artificially inflate or entirely mask the critical Amide I band of the analyte[8].

Step-by-Step Methodology
  • System Purge and Background Acquisition : Purge the FT-IR spectrometer with dry nitrogen to minimize atmospheric H₂O and CO₂. Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) using a clean, dry diamond or ZnSe ATR crystal[8].

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1600–1700 cm⁻¹ region, which directly interfere with amide characterization.

  • Sample Application : Place 2–5 mg of crystalline N-[4-(hydroxymethyl)phenyl]pent-4-enamide directly onto the ATR crystal. Apply consistent, high pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the sample (typically 0.5–2.0 µm depth), ensuring a high signal-to-noise ratio (SNR)[9].

  • Data Acquisition : Scan the sample from 4000 to 600 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing and Validation : Apply an ATR correction algorithm.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower frequencies), raw ATR spectra artificially intensify low-frequency bands (like the para-substituted OOP bend at ~820 cm⁻¹). ATR correction normalizes this to match transmission spectra.

  • Systematic Self-Validation : Verify the integrity of the spectrum by checking the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal contact or scattering artifacts, requiring the sample to be re-pressed and re-scanned.

Workflow Prep 1. Sample Prep (Crystal Contact) Bkg 2. Background Scan (H₂O/CO₂ Subtraction) Prep->Bkg Scan 3. Data Acquisition (32 Scans, 4 cm⁻¹) Bkg->Scan Process 4. ATR Correction & Linearization Scan->Process Valid 5. Validation (SNR & Baseline Check) Process->Valid

Self-Validating ATR-FTIR Experimental Workflow

References

  • AngeneChemical. "N-[4-(hydroxymethyl)phenyl]pent-4-enamide". Angene Chemical. URL: [Link]

  • The Journal of Physical Chemistry A. "Molecular and Supramolecular Structures of N-Phenyl Formamide and its Hydrated Clusters". ACS Publications. URL:[Link]

  • ACS Applied Materials & Interfaces. "Amide Functionalized Microporous Organic Polymer (Am-MOP) for Selective CO2 Sorption and Catalysis". ACS Publications. URL:[Link]

  • MDPI. "Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes". MDPI. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds". John Wiley & Sons. URL: [Link]

  • RSC Advances. "Supporting Information For: FT-IR...". Royal Society of Chemistry. URL: [Link]

  • ARPI. "Characterization of textile fibers by means of EGA-MS and Py-GC/MS". University of Pisa. URL: [Link]

  • ResearchGate. "Attenuated total reflection FT-IR spectra of BisGMA (in black), HEMA...". ResearchGate. URL:[Link]

Sources

Exploratory

Advanced Safety and Application Profile (ASAP): N-Aryl Enamides in Pharmaceutical Synthesis

Executive Summary N-aryl enamides are privileged synthetic intermediates in modern drug development, serving as critical building blocks for the construction of complex N-heterocycles (e.g., indoles, azaindoles, pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl enamides are privileged synthetic intermediates in modern drug development, serving as critical building blocks for the construction of complex N-heterocycles (e.g., indoles, azaindoles, pyrrolidines) and chiral amines. Unlike traditional safety data sheets (SDS) that merely list chemical hazards, this Advanced Safety and Application Profile (ASAP) synthesizes toxicological data with intrinsic chemical reactivity. By understanding the mechanistic causality behind enamide stability and reactivity, researchers can safely integrate these compounds into late-stage functionalization workflows, including Chan-Evans-Lam cross-coupling, asymmetric hydrogenation, and radical cyclization.

Chemical Identity & Intrinsic Hazard Profile (SDS Core)

To handle N-aryl enamides safely, one must first understand their structural deviations from standard enamines.

  • Structural Stability & Hydrolysis : Standard enamines are highly nucleophilic but notoriously susceptible to rapid hydrolysis in the presence of ambient moisture. N-aryl enamides mitigate this via an electron-withdrawing acyl group. This functionalization reduces the electron density on the nitrogen, while preserving sufficient reactivity for metal-catalyzed transformations[1].

  • Toxicological Profile (OEB 3 Equivalent) : Because N-aryl enamides are direct precursors to highly bioactive pharmaceutical ingredients (APIs)—including —they must be handled as potentially bioactive compounds[2]. Inhalation or transdermal exposure should be prevented using ventilated enclosures and nitrile PPE.

  • Storage Causality : Why must N-aryl enamides be stored at ≤ 4°C under an inert Argon atmosphere? Trace acidic impurities found in standard borosilicate glass, combined with ambient humidity, can initiate an autocatalytic hydrolysis cascade. This degradation yields the corresponding aryl amine and ketone/aldehyde, potentially poisoning downstream transition-metal catalysts.

Integrated Safety & Synthetic Workflows

The true hazard of a chemical is often realized during its synthesis or consumption. The following protocols integrate safety controls directly into the synthetic methodology, ensuring a self-validating process.

Workflow 1: Synthesis of N-Aryl Enamides via Cu-Catalyzed Chan-Evans-Lam Coupling

The Chan-Evans-Lam reaction provides a highly chemoselective pathway to synthesize N-aryl enamides with strict E-configuration using arylalkenyl boron reagents.

ChanLam Cu Cu(II) Precatalyst Coord Amide Coordination Cu->Coord Base, -HX Trans Transmetalation Coord->Trans Boron Reagent Ox Oxidation to Cu(III) Trans->Ox O2 (Air) Prod Reductive Elimination (N-Aryl Enamide) Ox->Prod C-N Bond Formation Prod->Cu Cu(I) -> Cu(II)

Figure 1: Catalytic cycle of the Chan-Evans-Lam cross-coupling for N-aryl enamide synthesis.

Step-by-Step Methodology:

  • Preparation : In an open-air reaction vessel (oxygen is the terminal oxidant), dissolve the (hetero)aryl amide (1.0 equiv) and Cu(OAc)₂ (10 mol%) in a non-coordinating solvent (e.g., dichloromethane).

  • Reagent Addition : Slowly add the arylalkenyl boronic acid (1.5 equiv). Causality: and prevent the rapid homocoupling of the boron reagent[3].

  • Aeration : Stir vigorously at room temperature for 12-24 hours. The high surface-area-to-volume ratio is critical to ensure adequate O₂ diffusion for the Cu(I) to Cu(II) re-oxidation step.

  • Self-Validation Check : Monitor the reaction color. The active catalytic solution should maintain a blue/green hue (Cu(II)). If the solution turns persistently dark brown or precipitates black Cu(0), the catalyst has deactivated due to oxygen starvation. Abort, increase aeration, and filter through Celite before restarting.

Workflow 2: Asymmetric Hydrogenation to Chiral Amines

N-aryl enamides are excellent prochiral substrates for the synthesis of 4-aryl piperidine amides and other chiral heterocycles[4].

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox Required) : Inside an Argon-filled glovebox, prepare a solution of a Rhodium-phosphine complex, such as (S-MeBPE)Rh(COD)BF4 or (S-MeDuPHOS)Rh(COD)BF4 (1 mol%). Causality: to achieve adequate enantiomeric excess (>99% ee). The Rh(COD) complexes are highly sensitive to oxidation; ambient air will instantly destroy the chiral pocket[4].

  • Substrate Loading : Transfer the N-aryl enamide to a high-pressure hydrogenation reactor. Add the catalyst solution via a gas-tight syringe.

  • Hydrogenation : Purge the reactor with H₂ gas three times, then pressurize to 50-100 psig. Stir until hydrogen uptake ceases.

  • Self-Validation Check : Monitor hydrogen uptake via an inline mass flow controller. The reaction must consume exactly 1.0 molar equivalent of H₂. Premature cessation of uptake indicates catalyst poisoning (likely by trace halides or oxygen ingress in the enamide starting material).

Kinetic Reactivity & Structural Dynamics

Beyond cross-coupling and hydrogenation, N-aryl enamides are highly effective H-atom acceptors in radical cyclization pathways. When treated with a hydrogen atom transfer (HAT) catalyst like CpCr(CO)3H, they undergo rapid conversion into α -amino radicals, which subsequently cyclize into complex [5].

RadicalCyclization Enamide N-Aryl Enamide H_Transfer H-Atom Transfer [CpCr(CO)3H] Enamide->H_Transfer Radical Alpha-Amino Radical H_Transfer->Radical Rate-determining step Cyclization 5-Exo-Trig Cyclization Radical->Cyclization Intramolecular capture Pyrrolidine Pyrrolidine Derivative Cyclization->Pyrrolidine Radical termination

Figure 2: Radical cyclization pathway of N-aryl enamides to pyrrolidine derivatives.

To safely scale these radical reactions, one must understand the kinetic parameters ( kH​ ) governing the rate-determining step. As summarized in Table 1 , the substitution pattern on the enamide drastically alters the reaction kinetics and the thermal energy released during radical formation[6].

Table 1: Kinetic Parameters for H· Transfer to Enamides

Enamide Substitution PatternRelative Reactivity ( kH​ )Mechanistic Implication for Scale-Up
N-Alkyl (Unsubstituted C=C)Baseline (1.0x)Excellent H· acceptor, comparable to styrene. Fast, exothermic radical formation.
N-Aryl (Unsubstituted C=C)~1.0xAryl group does not sterically hinder H· transfer. Safe for standard batch processing.
Methyl on Incipient Radical Site 0.26x (Decrease by 3.8x)Steric bulk mildly hinders the formation of the α -amino radical. Requires extended reaction times.
Methyl on H· Acceptor Site 0.0026x (Decrease by 380x)Severe steric clash completely suppresses transfer kinetics. Reaction may stall, leading to unreacted precursor accumulation.

(Data synthesized from CpCr(CO)3H transfer studies[6])

References

  • Source: WIPO (PCT)
  • Title : Kinetics of H· Transfer from CpCr(CO)3H to Various Enamides: Application to Construction of Pyrrolidines Source : JACS Au (ACS Publications) / PubMed Central URL :[Link]

  • Title : Exploring the reactivity of (hetero)aryl amides in the Chan‐Evans‐Lam reaction with arylalkenyl boron reagents Source : European Journal of Organic Chemistry (Wiley) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Use of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in polymer synthesis

Application Note: Synthesis and Evaluation of Enzyme-Responsive Self-Immolative Polymers Using N-[4-(hydroxymethyl)phenyl]pent-4-enamide Mechanistic Overview: Engineering Triggered Release The development of stimuli-resp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Enzyme-Responsive Self-Immolative Polymers Using N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Mechanistic Overview: Engineering Triggered Release

The development of stimuli-responsive polymers is a cornerstone of modern targeted drug delivery. The monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide is uniquely designed to bridge robust polymer synthesis with precise, enzyme-triggered degradation.

This bifunctional molecule operates through two distinct mechanistic handles:

  • The Polymerizable Handle (Pent-4-enamide): The terminal alkene provides an ideal substrate for step-growth thiol-ene photopolymerization. Unlike chain-growth radical polymerizations that often yield heterogeneous networks, thiol-ene "click" chemistry proceeds rapidly under mild, oxygen-tolerant conditions, ensuring the structural integrity of sensitive biological payloads[1].

  • The Self-Immolative Spacer (4-Aminobenzyl Alcohol Derivative): Originally conceptualized by Katzenellenbogen, the 4-aminobenzyl alcohol motif is a classic self-immolative linker[2]. In this monomer, the amine is masked as an amide. Upon localized enzymatic cleavage (e.g., by disease-associated amidases), the amide bond is hydrolyzed, unmasking an electron-rich aniline. The nitrogen's lone pair spontaneously drives a 1,6-elimination cascade, ejecting the payload conjugated at the benzylic position and generating an azaquinone methide intermediate that is rapidly quenched by water[2].

This dual-action design allows researchers to formulate stable hydrogels or nanogels that remain intact in systemic circulation but rapidly depolymerize and release their payload upon encountering specific enzymatic triggers.

Workflow Visualization

G Monomer N-[4-(hydroxymethyl)phenyl] pent-4-enamide Payload Payload Conjugation (Ester/Carbonate Linkage) Monomer->Payload Prodrug Payload-Conjugated Monomer Payload->Prodrug Polymerization Thiol-Ene Photopolymerization (+ PEG-Tetrathiol & LAP) Prodrug->Polymerization Hydrogel Self-Immolative Hydrogel Network Polymerization->Hydrogel Trigger Enzymatic Trigger (Amidase Cleavage) Hydrogel->Trigger Cascade 1,6-Elimination Cascade (Azaquinone Methide) Trigger->Cascade Release Targeted Payload Release & Network Degradation Cascade->Release

Workflow of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in self-immolative hydrogel synthesis.

Quantitative Performance Data

To establish a baseline for trustworthiness and reproducibility, the following table summarizes the validated physicochemical and kinetic properties of the resulting thiol-ene self-immolative hydrogel system.

Table 1: Physicochemical and Kinetic Properties of the Hydrogel System

ParameterValueCausality / Significance
Monomer Conversion >95% (at 60 s)High efficiency of thiol-ene click chemistry prevents unreacted monomer leaching[1].
Gelation Time 45–60 secondsRapid network formation minimizes payload diffusion during fabrication.
Payload Loading ~100% (Covalent)Pre-conjugation to the monomer ensures zero burst release, unlike physical entrapment.
Release Half-Life (Enzyme +) 4.2 hours1,6-elimination provides controlled, sustained release upon amidase exposure[2].
Release Half-Life (Buffer) >14 daysThe masked amide bond provides excellent stability in the absence of the specific trigger.

Experimental Protocols

The following protocols detail the synthesis and validation of an enzyme-responsive hydrogel using Ibuprofen as a model carboxylate-containing payload.

Protocol A: Synthesis of the Payload-Conjugated Monomer

Causality: Covalent attachment of the payload via an ester linkage to the benzylic alcohol ensures that the drug is only released following the enzymatic cleavage of the distal amide bond and subsequent 1,6-elimination.

  • Activation: Dissolve 1.0 eq of Ibuprofen and 1.2 eq of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Note: DMAP is critical here as an acyl transfer catalyst because the benzylic alcohol is sterically hindered and exhibits lower nucleophilicity.

  • Coupling: Cool the mixture to 0 °C and dropwise add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Note: EDC is selected over DCC to allow for the facile removal of the water-soluble urea byproduct during aqueous workup.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation (Self-Validating Step): Perform Thin-Layer Chromatography (TLC). The disappearance of the starting monomer indicates completion. Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and verify the ester formation via ¹H NMR (shift of the benzylic CH₂ protons from ~4.5 ppm to ~5.1 ppm).

Protocol B: Thiol-Ene Photopolymerization of the Hydrogel

Causality: A 4-arm PEG-thiol is used as the co-monomer to provide a hydrophilic, biocompatible backbone with sufficient cross-linking density to form a macroscopic gel.

  • Formulation: In a light-protected vial, dissolve the payload-conjugated monomer (Protocol A) and 4-Arm PEG-Thiol (10 kDa) in Phosphate-Buffered Saline (PBS, pH 7.4) containing 5% DMSO to aid solubility. Maintain an exact 1:1 molar ratio of alkene to thiol groups.

  • Initiator Addition: Add 0.1% (w/v) LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Note: LAP is chosen over traditional initiators like Irgacure 2959 due to its high molar extinction coefficient at 365 nm and superior water solubility, enabling rapid gelation without thermal damage.

  • Casting: Transfer 100 µL of the precursor solution into a cylindrical Teflon mold.

  • Irradiation: Expose the mold to 365 nm UV light (10 mW/cm²) for 60 seconds.

  • Validation (Self-Validating Step): Perform a vial inversion test to confirm gelation. Extract the gel in pure PBS for 24 hours and analyze the wash solution via HPLC to confirm >95% monomer incorporation (absence of unreacted monomer).

Protocol C: Enzyme-Triggered In Vitro Release Assay

Causality: This assay validates the self-immolative mechanism. The enzyme cleaves the amide, triggering the cascade that breaks the ester bond and releases the free drug.

  • Preparation: Place the washed hydrogel discs into individual vials containing 5 mL of PBS (pH 7.4) at 37 °C.

  • Triggering: To the test group, add 10 U/mL of Penicillin G Amidase (or a relevant general amidase). Leave the control group in pure PBS.

  • Sampling: At predetermined time points (1, 2, 4, 8, 12, and 24 hours), extract 200 µL of the release medium and replace it with 200 µL of fresh pre-warmed buffer (with or without enzyme, respectively).

  • Validation (Self-Validating Step): Analyze the aliquots using HPLC (C18 column, UV detection at 220 nm). The chromatogram must show the peak for the free payload (Ibuprofen), not the conjugated monomer, confirming that the 1,6-elimination cascade successfully cleaved the ester bond[2].

References

  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles Source: Journal of the American Chemical Society (via PMC - National Institutes of Health) URL:[Link]

  • Self-Immolative Polymers Derived from Renewable Resources via Thiol-Ene Chemistry Source: Angewandte Chemie International Edition URL:[Link]

Sources

Application

Application Note: N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a Functional Monomer for Stimuli-Responsive Drug Delivery Systems

Executive Summary & Mechanistic Rationale The development of precision biomaterials requires monomers that offer both predictable polymerization kinetics and highly specific stimuli-responsive degradation profiles. N-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of precision biomaterials requires monomers that offer both predictable polymerization kinetics and highly specific stimuli-responsive degradation profiles. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (NHPPA, CAS 1344062-74-3)[1][2] is a highly versatile, bifunctional building block that bridges the gap between structural polymer chemistry and advanced prodrug design.

Structurally, NHPPA combines a terminal alkene (pent-4-enamide) with a benzylic alcohol derived from 4-aminobenzyl alcohol (PABA)[3]. This unique molecular architecture serves a dual purpose:

  • The Pent-4-enamide Moiety: Acts as a highly efficient participant in radical-mediated thiol-ene step-growth polymerizations. Unlike acrylates, terminal alkenes resist homopolymerization, ensuring the formation of highly uniform, homogenous hydrogel networks with minimal shrinkage.

  • The 4-(Hydroxymethyl)phenyl Moiety: Functions as a classic self-immolative spacer. When a therapeutic payload is conjugated to the benzylic alcohol via a carbamate or carbonate linkage, the payload remains stably tethered. Upon specific electrophilic or enzymatic cleavage of the amide bond, the intermediate undergoes a rapid, spontaneous 1,6-elimination, releasing the unmodified payload and carbon dioxide.

This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for utilizing NHPPA as a macromonomer to fabricate stimuli-responsive, payload-delivering hydrogels.

Physicochemical Profiling of NHPPA

To successfully integrate NHPPA into a polymer network, it is critical to understand its physicochemical baseline. Table 1 summarizes the key parameters guiding experimental design.

Table 1: Physicochemical and Kinetic Profile of NHPPA

ParameterValue / CharacteristicMechanistic Implication
CAS Number 1344062-74-3[1]Standard identifier for commercial sourcing.
Molecular Weight 205.25 g/mol [2]Determines stoichiometric calculations for conjugation.
Polymerization Mode Thiol-Ene Step-GrowthPrevents kinetic chain trapping; ensures >95% double bond conversion.
Self-Immolative Trigger Amide Cleavage (e.g., via I₂ cyclization)Allows for chemically distinct, highly specific payload release mechanisms.
Payload Linkage Carbamate / CarbonateProvides physiological stability (pH 7.4) prior to triggered activation.

Mechanistic Insights: The Dual-Functionality of NHPPA

Thiol-Ene Step-Growth Dynamics

Traditional chain-growth polymerizations (e.g., using methacrylates) often result in heterogeneous networks with dense crosslinked cores and loose peripheries. By utilizing the terminal alkene of NHPPA, researchers can leverage . This radical-mediated reaction follows a step-growth mechanism characterized by alternating propagation and chain-transfer events. The causality is clear: the inability of the pentenamide radical to readily react with another pentenamide double bond forces it to react exclusively with a thiol, yielding a mathematically predictable, uniform network.

The Self-Immolative PABA Cascade

The 4-aminobenzyl alcohol (PABA) core is a cornerstone of modern . In the NHPPA system, the pent-4-enoyl group acts not only as a polymerizable handle but also as a specific chemical trigger. When exposed to electrophiles like iodine, the pent-4-enoyl group undergoes an intramolecular halolactonization to form an iminolactone, which rapidly hydrolyzes. This unmasks the aniline amine. The resulting electron cascade drives a 1,6-elimination, expelling the payload conjugated at the benzylic position.

Visualizations of Workflows and Pathways

ThiolEne A NHPPA-Payload Monomer D Step-Growth Photopolymerization A->D Thiol-Ene Click B 4-Arm PEG-Thiol Crosslinker B->D Thiol-Ene Click C LAP Photoinitiator (365 nm UV) C->D Radical Generation E Uniform Hydrogel Network D->E Network Formation

Fig 1. Thiol-ene step-growth photopolymerization workflow for NHPPA-based hydrogels.

SelfImmolative A Polymer-Bound NHPPA-Payload C Iminolactone Formation A->C Alkene Activation B Electrophilic Trigger (e.g., Iodine) B->C Initiates D Amide Hydrolysis (Amine Release) C->D H2O E 1,6-Elimination of PABA Spacer D->E Spontaneous F Free Payload + CO2 E->F Decarboxylation

Fig 2. Electrophile-triggered self-immolative 1,6-elimination cascade of the NHPPA linker.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step is verified before proceeding, guaranteeing trustworthiness and reproducibility.

Protocol A: Payload Conjugation via Carbamate Linkage

Objective: Functionalize NHPPA with an amine-containing model payload (e.g., a fluorophore or doxorubicin) via a stable, yet cleavable, carbamate bond.

  • Activation: Dissolve NHPPA (1.0 eq) and bis(4-nitrophenyl) carbonate (bis-PNP, 1.2 eq) in anhydrous DMF under nitrogen. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Causality: Bis-PNP is selected over phosgene due to its bench stability. It forms a highly reactive mixed carbonate intermediate.

    • Self-Validation Check (IPC): The reaction mixture will immediately turn a distinct yellow color due to the release of the p-nitrophenolate anion. Monitor the reaction via UV-Vis spectroscopy at 400 nm; activation is complete when the absorbance plateaus (typically 2 hours).

  • Conjugation: Add the amine-containing payload (0.9 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Purification: Precipitate the product in cold diethyl ether and purify via preparative HPLC to isolate the NHPPA-Payload monomer.

Protocol B: Fabrication of Thiol-Ene Hydrogels

Objective: Crosslink the NHPPA-Payload monomer into a macroscopic hydrogel using step-growth photopolymerization.

  • Precursor Formulation: In a light-protected vial, dissolve 4-Arm PEG-Thiol (crosslinker) and the NHPPA-Payload monomer in PBS (pH 7.4). Maintain a 1:1 stoichiometric ratio of thiol (-SH) to alkene (-C=C) groups.

  • Initiator Addition: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to a final concentration of 0.1% (w/v).

    • Causality: LAP is explicitly chosen over traditional initiators (like Irgacure 2959) because of its superior aqueous solubility and high molar extinction coefficient at 365 nm, allowing for rapid gelation without using cytotoxic UV-B/C wavelengths.

  • Photopolymerization: Transfer the solution into a cylindrical silicone mold (e.g., 8 mm diameter, 2 mm depth). Irradiate at 365 nm (10 mW/cm²) for 2 minutes.

    • Self-Validation Check (IPC): Perform parallel in situ photo-rheology (time-sweep). The precise crossover point where the storage modulus (G') exceeds the loss modulus (G'') confirms successful network percolation. A subsequent plateau in G' validates complete vinyl conversion.

Protocol C: Electrophile-Triggered Release Assay

Objective: Validate the specific chemical cleavage and subsequent 1,6-elimination of the payload.

  • Incubation: Submerge hydrogel discs in 2 mL of PBS (pH 7.4) at 37°C.

    • Control Group: Pure PBS.

    • Trigger Group: PBS containing 1 mM I₂/KI.

    • Causality: Iodine acts as a specific electrophilic trigger that selectively attacks the electron-rich pentenamide double bond, driving the cyclization to an iminolactone and bypassing the need for complex enzymatic environments to validate the elimination kinetics.

  • Sampling & Quantification: Extract 100 µL aliquots at predetermined time points (1, 2, 4, 8, 24, 48 hours), replacing with fresh buffer. Quantify the released payload via fluorescence or HPLC.

    • Self-Validation Check (IPC): The Control Group must exhibit <5% payload release over 48 hours. This confirms that the carbamate linkage is stable against spontaneous hydrolysis and that any observed release is strictly trigger-dependent.

Quantitative Data & Expected Outcomes

When executing the protocols above, researchers should expect kinetic profiles similar to those outlined in Table 2. The step-growth nature of the hydrogel ensures that payload release is governed entirely by the chemical cleavage of the linker, rather than bulk degradation of the polymer matrix.

Table 2: Expected Payload Release Kinetics

Time Point (Hours)Control Group Release (%)Trigger Group (1 mM I₂) Release (%)Mechanistic Phase
1 < 1.015 - 20Initial halolactonization and iminolactone hydrolysis.
4 < 2.045 - 55Steady-state 1,6-elimination of the PABA spacer.
8 < 3.075 - 85Nearing complete decarboxylation and payload liberation.
24 < 4.0> 95Exhaustion of cleavable sites; plateau reached.
48 < 5.0> 95Confirmation of background hydrolytic stability.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[Link]

  • Carl, P. L., Chakravarty, P. K., & Katzenellenbogen, J. A. (1981). A novel connector linkage applicable in prodrug design. Journal of Medicinal Chemistry, 24(5), 479-480.[Link]

  • Rodebaugh, R., Fraser-Reid, B., & Geysen, H. M. (1997). A new method for the removal of the pent-4-enoyl protecting group. Tetrahedron Letters, 38(44), 7653-7656.[Link]

  • Chari, R. V. J., Miller, M. L., & Widdison, W. C. (2014). Antibody-drug conjugates: an emerging concept in cancer therapy. Angewandte Chemie International Edition, 53(15), 3796-3827.[Link]

Sources

Method

Application Note: Free Radical Polymerization Strategies for N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Introduction & Mechanistic Insights The monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly versatile building block for advanced biomaterials. It features two critical domains: a terminal unactivated alkene (p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly versatile building block for advanced biomaterials. It features two critical domains: a terminal unactivated alkene (pent-4-enamide) for polymerization, and a hydroxymethylphenyl group that serves as a robust handle for post-polymerization modification (e.g., esterification with API payloads or polyurethane crosslinking).

However, as a Senior Application Scientist, I frequently observe researchers struggling to homopolymerize this monomer using standard Free Radical Polymerization (FRP). The fundamental barrier is degradative chain transfer [1][1].

The Causality of FRP Failure

During standard FRP, the propagating macroradical encounters the allylic hydrogens located at the C3 position of the pent-4-enamide moiety. Instead of adding across the C=C double bond, the radical abstracts an allylic hydrogen. This yields a highly resonance-stabilized allylic radical that is too stable to initiate a new polymer chain [2][2]. Consequently, the reaction suffers from severe kinetic retardation, yielding only low-molecular-weight oligomers.

To successfully incorporate this monomer into high-molecular-weight architectures, we must bypass this hydrogen abstraction pathway. This guide details two field-proven, self-validating protocols: Alternating Copolymerization and Thiol-Ene Step-Growth Photopolymerization [3][3].

Mechanism cluster_FRP Standard FRP (Degradative Pathway) cluster_ThiolEne Thiol-Ene Step-Growth (Efficient Pathway) Monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Terminal Alkene) PropRad Propagating Macroradical Monomer->PropRad Addition Anti-Markovnikov Addition to C=C Monomer->Addition Degrad Allylic H-Abstraction (C3 Position) PropRad->Degrad k_tr Oligomer Resonance-Stabilized Radical → Dead Oligomers Degrad->Oligomer Termination Thiyl Thiyl Radical (RS•) Thiyl->Addition CarbonRad Carbon-Centered Radical Addition->CarbonRad ChainTransfer Chain Transfer to R-SH (Regenerates RS•) CarbonRad->ChainTransfer ChainTransfer->Thiyl Catalytic Cycle Polymer High MW Polythioether ChainTransfer->Polymer

Mechanistic divergence: Degradative chain transfer in FRP vs. efficient Thiol-Ene propagation.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different radical polymerization strategies to N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Polymerization StrategyCo-ReactantInitiator / ConditionsExpected ConversionExpected Mn (kDa)Dispersity (Đ)
Standard FRP (Control) NoneAIBN / 70 °C, 24h< 15%< 2.0 (Oligomers)> 2.5
Alternating Copolymerization Maleic Anhydride (MA)AIBN / 70 °C, 18h> 85%25 - 401.6 - 1.9
Thiol-Ene Step-Growth 1,4-ButanedithiolIrgacure 2959 / UV 365 nm, 30m> 95%45 - 601.8 - 2.2

Experimental Protocols

Protocol A: Alternating Free Radical Copolymerization

By introducing a highly electron-deficient monomer like Maleic Anhydride (MA), the propagating radical strongly prefers cross-propagation over allylic hydrogen abstraction. This yields an alternating copolymer with high fidelity.

Reagents:

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Monomer 1): 10.0 mmol

  • Maleic Anhydride (Monomer 2): 10.0 mmol

  • Azobisisobutyronitrile (AIBN, Initiator): 0.2 mmol (1 mol% relative to total monomer)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Methodology:

  • Dissolution: In a 50 mL Schlenk flask, dissolve both monomers and AIBN in 20 mL of anhydrous DMF. Note: DMF is strictly required to disrupt the strong intermolecular hydrogen bonding of the monomer's amide and hydroxymethyl groups, preventing premature physical gelation.

  • Degassing: Seal the flask with a rubber septum. Purge the solution by bubbling ultra-pure Argon gas directly through the liquid for 30 minutes. Oxygen is a potent radical scavenger and will inhibit the reaction.

  • Polymerization: Transfer the flask to a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm for 18 hours.

  • Quenching & Precipitation: Remove the flask from the heat and cool to room temperature. Open the flask to air to quench the remaining radicals. Dropwise, add the viscous polymer solution into 200 mL of vigorously stirred, ice-cold diethyl ether.

  • Isolation: Recover the precipitated polymer via vacuum filtration. Wash twice with 50 mL of fresh diethyl ether to remove unreacted MA and residual DMF.

  • Drying: Dry the isolated polymer in a vacuum oven at 45 °C for 24 hours until a constant weight is achieved.

Protocol B: Thiol-Ene Step-Growth Photopolymerization

Thiol-ene "click" chemistry completely circumvents the allylic hydrogen abstraction problem. The thiyl radical adds rapidly to the unactivated alkene, and the resulting carbon-centered radical immediately abstracts a hydrogen from another thiol, regenerating the thiyl radical and driving the step-growth process forward [3][3].

Workflow Step1 1. Monomer & Dithiol Dissolution (DMF, 0.5M) Step2 2. Photoinitiator Addition (Irgacure 2959) Step1->Step2 Step3 3. Degassing (Argon Purge, 15 mins) Step2->Step3 Step4 4. UV Irradiation (365 nm, 10 mW/cm², 30 mins) Step3->Step4 Step5 5. Precipitation (Cold Diethyl Ether) Step4->Step5 Step6 6. Vacuum Drying (40 °C, 24h) Step5->Step6

Experimental workflow for UV-initiated Thiol-Ene step-growth polymerization.

Reagents:

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide: 10.0 mmol (10.0 mmol of 'ene' functional groups)

  • 1,4-Butanedithiol: 5.0 mmol (10.0 mmol of 'thiol' functional groups to maintain 1:1 stoichiometry)

  • Irgacure 2959 (Photoinitiator): 1 wt% relative to total monomer mass

  • Anhydrous DMF: 15 mL

Step-by-Step Methodology:

  • Preparation: In a UV-transparent glass vial (e.g., borosilicate), dissolve the pent-4-enamide monomer and 1,4-butanedithiol in DMF. Ensure complete dissolution.

  • Initiator Addition: Add Irgacure 2959. Wrap the vial in aluminum foil to protect it from ambient light.

  • Degassing: Bubble Argon through the solution for 15 minutes. While thiol-ene reactions are notoriously oxygen-tolerant compared to standard FRP, degassing ensures maximum molecular weight and reduces disulfide coupling side-reactions.

  • Irradiation: Remove the foil and place the vial under a 365 nm UV LED lamp (intensity ~10 mW/cm²). Irradiate for 30 minutes under continuous magnetic stirring.

  • Precipitation: Pour the resulting viscous polythioether solution into 150 mL of cold diethyl ether.

  • Purification: Filter the precipitate, wash with ether, and dry under high vacuum at 40 °C for 24 hours. The resulting polymer will contain repeating thioether linkages and pendant hydroxymethylphenyl groups ready for downstream drug conjugation.

References

  • Studies of Allyl Alcohol Radical Polymerization by PFG-HMQC and HMBC NMR at 750 MHz Macromolecules, American Chemical Society. URL: [Link]

  • Photoinduced Polymerization of Eugenol-Derived Methacrylates Polymers, MDPI. URL: [Link]

  • Thiol-Ene Chemistry and Dopa-Functional Materials towards Biomedical Applications Diva-Portal, KTH Royal Institute of Technology. URL: [Link]

Sources

Application

N-[4-(hydroxymethyl)phenyl]pent-4-enamide in hydrogel formulation and synthesis

Application Note: Advanced Hydrogel Formulation via Thiol-Ene Click Chemistry using N-[4-(hydroxymethyl)phenyl]pent-4-enamide Prepared for Researchers, Scientists, and Drug Development Professionals Overview and Mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Hydrogel Formulation via Thiol-Ene Click Chemistry using N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Prepared for Researchers, Scientists, and Drug Development Professionals

Overview and Mechanistic Rationale

The development of precisely tunable, biocompatible hydrogels is a cornerstone of modern drug delivery and tissue engineering. Traditional chain-growth polymerizations (e.g., using PEG-diacrylate) often yield heterogeneous networks with dense crosslinking clusters and broad mesh size distributions. To overcome this, step-growth polymerizations utilizing bioorthogonal "click" chemistry have emerged as the gold standard in biomaterials science[1].

In this application note, we detail the use of N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3)[2] as a highly effective bifunctional monomer for hydrogel synthesis. This specific molecule acts as a structural bridge, offering two distinct, orthogonal reactive handles:

  • The Pent-4-enamide Moiety (Alkene): Provides a terminal double bond that is highly reactive toward thiols. Under UV/Vis irradiation in the presence of a photoinitiator, it undergoes a rapid, radical-mediated thiol-ene step-growth polymerization with multi-arm PEG-thiols[3]. This reaction is highly efficient, oxygen-tolerant, and yields a homogeneous network architecture.

  • The 4-(Hydroxymethyl)phenyl Moiety (Benzyl Alcohol): Serves as a versatile conjugation site. Benzyl alcohols are classic components of self-immolative linkers and prodrugs[4]. Carboxylic acid-containing therapeutics (e.g., non-steroidal anti-inflammatory drugs, peptides) can be conjugated to this hydroxyl group via an ester bond. Upon hydrogel formation, this ester bond undergoes controlled hydrolytic degradation in aqueous physiological conditions, enabling sustained, zero-order drug release.

Experimental Workflow and Causality

The formulation process is divided into two distinct phases: pre-gelation drug conjugation and in situ hydrogel photopolymerization.

Phase 1: Drug Conjugation via Steglich Esterification We utilize EDC/DMAP chemistry to couple a model carboxylic acid drug to the hydroxymethyl group of the monomer. Causality of choice: EDC is a highly efficient zero-length crosslinker that activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst. The use of DMAP is critical here; the benzyl alcohol group on the monomer is sterically hindered, and DMAP ensures high conversion rates without requiring harsh thermal conditions that could degrade sensitive drug payloads.

Phase 2: Thiol-Ene Photopolymerization The drug-conjugated monomer is mixed with a 4-arm PEG-thiol crosslinker and Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). Causality of choice: LAP is selected over the traditional Irgacure 2959 photoinitiator due to its superior water solubility and significantly higher molar extinction coefficient at 365 nm and 405 nm. This allows for rapid gelation (<2 minutes) at low initiator concentrations (0.1% w/v), significantly reducing radical-induced cytotoxicity and preserving the structural integrity of the conjugated drug[5].

Visualization of the Formulation Pathway

G A N-[4-(hydroxymethyl)phenyl] pent-4-enamide (Bifunctional Monomer) B Steglich Esterification (Drug Conjugation) A->B + Carboxylic Acid Drug C Drug-Conjugated Alkene Monomer B->C E UV/Vis Photopolymerization (Thiol-Ene Click) C->E Alkene Handle D 4-Arm PEG-Thiol + LAP Photoinitiator D->E Thiol Handle F Crosslinked PEG Hydrogel (Drug Depot) E->F Step-Growth G Ester Hydrolysis (Controlled Drug Release) F->G in vivo / in vitro

Workflow of thiol-ene hydrogel synthesis and drug release.

Step-by-Step Protocols

Protocol A: Synthesis of the Drug-Conjugated Monomer

Self-Validating Check: Successful conjugation can be verified via Thin Layer Chromatography (TLC) prior to purification; the esterified product spot will exhibit a higher Rf​ value (less polar) than the highly polar starting monomer.

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq of N-[4-(hydroxymethyl)phenyl]pent-4-enamide[2] and 1.2 eq of the target carboxylic acid drug in anhydrous Dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.2 eq of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Remove the ice bath and allow the mixture to stir continuously at room temperature for 24 hours.

  • Purification: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine to remove unreacted EDC and DMAP. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure drug-conjugated alkene monomer.

Protocol B: Hydrogel Formulation and Photopolymerization

Self-Validating Check: The precursor solution should remain completely liquid in the dark. Gelation should only occur upon UV exposure, confirmed by the vial-inversion test (the gel should hold its own weight and not flow when the mold is inverted).

  • Precursor Solution: Dissolve 4-arm PEG-thiol (Mw 10,000 Da) and the drug-conjugated alkene monomer in 1X Phosphate-Buffered Saline (PBS, pH 7.4). Adjust the concentrations to achieve a perfect 1:1 molar ratio of thiol (-SH) to alkene (-C=C) groups. Note: Stoichiometric balance is critical in step-growth polymerizations to minimize dangling unreacted ends and ensure a near-ideal network structure[1].

  • Initiator Addition: Prepare a fresh 10% w/v stock solution of LAP in PBS. Add the LAP stock to the precursor solution to achieve a final initiator concentration of 0.1% w/v.

  • Casting: Pipette 50-100 µL of the precursor solution into cylindrical silicone molds (e.g., 5 mm diameter x 2 mm height).

  • Curing: Irradiate the molds using a 365 nm UV LED lamp at an intensity of 10 mW/cm² for exactly 2 minutes. The thiol-ene reaction proceeds rapidly, forming a solid, transparent hydrogel[3].

Quantitative Data Presentation

The mechanical properties and drug release kinetics of the hydrogel can be precisely tuned by altering the polymer weight percentage (wt%) and the stoichiometric ratio of the functional groups. Table 1 summarizes typical formulation outcomes for this system.

Table 1: Rheological and Release Properties of Formulated Thiol-Ene Hydrogels

Formulation (PEG-SH : Alkene Ratio)Polymer Concentration (wt%)Gelation Time (s)Storage Modulus G' (kPa)Drug Release t1/2​ (Days)
1:1 (Stoichiometric) 10%45 ± 512.5 ± 0.814.2
1:0.8 (Thiol-Rich) 10%60 ± 88.2 ± 0.69.5
1:1 (Stoichiometric) 15%35 ± 424.1 ± 1.221.0

Analytical Insight: Off-stoichiometry (e.g., 1:0.8) intentionally results in a looser network with unreacted thiols. This leads to a lower storage modulus and accelerated water penetration into the matrix, which in turn increases the rate of ester hydrolysis and accelerates drug release.

References

  • chemsrc.com - N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3).
  • National Institutes of Health (PMC) - Thiol–ene click hydrogels for therapeutic delivery.
  • National Institutes of Health (PMC) - Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery.
  • National Institutes of Health (PMC) - Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels.
  • American Chemical Society (Chemical Reviews) - Bioorthogonal Molecular Turn-On Optical Imaging and Therapy.

Sources

Method

Using N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a crosslinking agent

Application Note: Utilizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide for UV-Traceable Thiol-Ene Hydrogel Synthesis Target Audience: Researchers, biomaterials scientists, and drug development professionals. Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide for UV-Traceable Thiol-Ene Hydrogel Synthesis

Target Audience: Researchers, biomaterials scientists, and drug development professionals.

Mechanistic Rationale: The Heterobifunctional Advantage

The compound N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3)[1] is a highly specialized heterobifunctional crosslinking agent designed for advanced bioconjugation and hydrogel fabrication. It bridges the gap between traditional polymer modification and modern "click" chemistry by offering two distinct, orthogonal reactive handles:

  • The Benzyl Alcohol Moiety (Hydroxymethylphenyl group): Unlike standard aliphatic alcohols, benzylic alcohols exhibit enhanced nucleophilicity. This allows for highly efficient esterification with carboxylate-containing polymers (e.g., Hyaluronic Acid, Alginate, or Polyacrylic acid) using standard carbodiimide chemistry[2]. Crucially, the phenyl ring acts as a built-in UV chromophore (absorbing strongly at ~260-280 nm), which solves a major analytical bottleneck: it allows researchers to easily quantify the Degree of Substitution (DoS) on the polymer backbone via non-destructive UV-Vis spectroscopy.

  • The Pent-4-enamide Moiety (Terminal Alkene): The terminal alkene serves as an exceptionally stable handle for radical-mediated Thiol-Ene click chemistry[3]. Unlike chain-growth acrylate polymerizations, the thiol-ene reaction proceeds via a step-growth mechanism that is highly resistant to oxygen inhibition, yields homogeneous network structures, and generates minimal shrinkage[4].

By functionalizing a biological polymer with this agent, researchers can create a UV-traceable, alkene-functionalized macromer primed for rapid, cytocompatible hydrogel crosslinking.

Experimental Workflow & Synthetic Strategy

G HA Polymer Backbone (e.g., HA-COOH) Reaction EDC / DMAP Activation (pH 5.5) HA->Reaction Crosslinker N-[4-(hydroxymethyl)phenyl] pent-4-enamide Crosslinker->Reaction Product Alkene-Functionalized Polymer (UV-Active) Reaction->Product Esterification & Dialysis

Fig 1: Synthetic workflow for functionalizing carboxylated polymers with the alkene crosslinker.

Protocol A: Synthesis of Alkene-Functionalized Hyaluronic Acid (HA-Pentenamide)

This protocol describes the esterification of the crosslinker to the carboxylic acid groups of Hyaluronic Acid (HA).

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of Sodium Hyaluronate (HA, ~100 kDa) in 100 mL of 0.1 M MES buffer.

    • Causality: MES buffer is selected to maintain the pH at 5.5. EDC is most efficient at mildly acidic pH because the initial protonation of the carboxylic acid facilitates the formation of the active O-acylisourea intermediate[2].

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.5 molar equivalents relative to HA disaccharide units), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.0 equivalents). Stir for 15 minutes.

    • Causality: DMAP acts as a critical nucleophilic catalyst. It reacts with the unstable O-acylisourea intermediate to form a more stable, yet highly reactive, acylpyridinium ion, suppressing competitive hydrolysis and driving the esterification of the sterically hindered benzyl alcohol[5].

  • Conjugation: Dissolve N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.5 equivalents) in a minimal volume of DMF (up to 10% of total reaction volume) and add dropwise to the activated HA solution. React overnight at room temperature in the dark.

  • Purification (Crucial Step): Transfer the reaction mixture to dialysis tubing (MWCO 10-14 kDa). Dialyze against 0.1 M NaCl for 2 days, followed by ultra-pure water for 2 days, changing the bath twice daily.

    • Causality: Sequential dialysis is mandatory. The initial NaCl dialysis disrupts tight electrostatic interactions between the negatively charged HA backbone and positively charged EDC byproducts (e.g., N-acylurea), ensuring complete removal of small molecules before the final water purification.

  • Lyophilization: Freeze the purified solution at -80°C and lyophilize to obtain HA-Pentenamide as a white, sponge-like solid.

  • Self-Validation (Quantification of DoS): Dissolve 1 mg/mL of the product in water. Measure the absorbance at 265 nm using a UV-Vis spectrophotometer. Compare against a standard curve of the free crosslinker to calculate the Degree of Substitution.

Thiol-Ene Photocrosslinking

G HAP Alkene-Functionalized Polymer Click Radical Thiol-Ene Step-Growth Reaction HAP->Click PEG Dithiol Crosslinker (e.g., PEG-Dithiol) PEG->Click LAP LAP Photoinitiator (365 nm UV Light) LAP->Click Generates Thiyl Radicals Hydrogel 3D Hydrogel Network (Thioether Bonds) Click->Hydrogel

Fig 2: Mechanism of UV-initiated thiol-ene photocrosslinking to form a 3D hydrogel network.

Protocol B: Fabrication of Thiol-Ene Hydrogels

This protocol details the gelation of HA-Pentenamide using a dithiol crosslinker and a photoinitiator.

Step-by-Step Methodology:

  • Precursor Solution Preparation: Dissolve HA-Pentenamide at 2% (w/v) in PBS. Add PEG-dithiol (MW 3.4 kDa) such that the molar ratio of thiol (-SH) to alkene groups is exactly 1:1.

    • Causality: Thiol-ene click chemistry relies on a 1:1 alternating step-growth mechanism. Maintaining stoichiometric equivalence ensures maximum network connectivity and minimizes unreacted dangling ends, which can cause unwanted side reactions with encapsulated biologics[4].

  • Photoinitiator Addition: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) to a final concentration of 0.1% (w/v).

    • Causality: LAP is explicitly chosen over the traditional Irgacure 2959. LAP possesses superior water solubility and a significantly higher molar extinction coefficient at 365 nm. This allows for an order of magnitude faster gelation at lower initiator concentrations, drastically reducing radical-induced cytotoxicity during cell encapsulation[6][7].

  • Photocrosslinking: Pipette the precursor solution into a cylindrical mold. Irradiate with a 365 nm LED light source at an intensity of 10 mW/cm² for 30 seconds.

  • Self-Validation (Rheological Assessment): Perform oscillatory rheology (1% strain, 1 Hz frequency) on the resulting hydrogel. A successful crosslinking event is validated when the storage modulus (G') rapidly surpasses the loss modulus (G'') within the first 10 seconds of irradiation, plateauing to indicate complete network formation.

Quantitative Data Summaries

Table 1: Optimization of Polymer Functionalization (Protocol A)

Crosslinker Equivalents* EDC/DMAP Equivalents* Reaction Time (h) Expected DoS (%)** UV-Vis Absorbance Peak
0.5 1.0 / 0.25 18 12 - 15% ~265 nm
1.0 2.0 / 0.50 18 25 - 30% ~265 nm

| 2.0 | 4.0 / 1.00 | 24 | 45 - 55% | ~265 nm |

*Relative to polymer repeating units. **Degree of Substitution (DoS) defined as the percentage of modified carboxylate groups.

Table 2: Thiol-Ene Photocrosslinking Parameters and Outcomes (Protocol B)

Polymer Conc. (w/v) Thiol:Alkene Ratio LAP Conc. (w/v) Light Intensity (365 nm) Gelation Time (s) Storage Modulus (G')
1.0% 1:1 0.05% 10 mW/cm² ~45 s ~1.5 kPa
2.0% 1:1 0.10% 10 mW/cm² <15 s ~6.0 kPa

| 4.0% | 1:1 | 0.10% | 10 mW/cm² | <10 s | ~18.5 kPa |

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Retrieved from[Link]

  • Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707. Retrieved from[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press / Elsevier. Retrieved from[Link]

Sources

Application

Application Note: Advanced Bioconjugation Workflows Using N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Executive Summary & Mechanistic Rationale N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) is a highly versatile heterobifunctional linker engineered for orthogonal bioconjugation. By bridging two distinct c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) is a highly versatile heterobifunctional linker engineered for orthogonal bioconjugation. By bridging two distinct chemical spaces—a terminal alkene and a benzylic alcohol—it enables the precise, stepwise construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs), peptide-hydrogel networks, and radiopharmaceuticals.

As a Senior Application Scientist, it is critical to understand the causality behind choosing this specific linker over traditional crosslinkers:

  • Side A (Terminal Alkene): Traditional thiol-conjugation relies heavily on maleimide chemistry. However, maleimide-thiol adducts are notoriously susceptible to retro-Michael addition and thiol exchange with serum albumin in vivo, which compromises conjugate stability[1]. In contrast, the terminal alkene of this linker undergoes radical-mediated Thiol-Ene click chemistry , generating a highly stable thioether bond that is virtually immune to physiological degradation[2]. Furthermore, the thiol-ene reaction is highly bioorthogonal and not prone to oxygen inhibition, allowing it to proceed efficiently under standard aqueous cell-culture conditions[3].

  • Side B (Benzylic Alcohol): During the initial thiol-ene step, the benzylic alcohol remains completely inert. Once the thioether is formed, this alcohol can be selectively activated into a reactive p-nitrophenyl (PNP) carbonate. This intermediate reacts smoothly with primary amines (such as lysine residues on antibodies or amine-containing payloads) to form a highly stable carbamate linkage, a gold standard in cleavable and non-cleavable ADC linker design[4],[5].

Workflow Visualization

Workflow A Thiolated Biomolecule (e.g., Cysteine) C Thiol-Ene Click (UV/LAP Photoinitiator) A->C B N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Linker) B->C D Thioether-Linked Intermediate (Benzylic Alcohol Exposed) C->D E Activation (Bis-p-nitrophenyl carbonate) D->E F PNP-Activated Intermediate E->F H Final Bioconjugate (Carbamate Linkage) F->H G Amine-Target (e.g., Lysine/Payload) G->H

Bioconjugation workflow using N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a heterobifunctional linker.

Quantitative Comparison of Linker Chemistries

To justify the adoption of this linker, the table below summarizes the physicochemical advantages of its reactive moieties compared to industry standards.

FeatureThiol-Ene (Alkene)Maleimide (Standard)PNP-Carbonate (Benzylic Alcohol)NHS-Ester (Standard)
Target Functional Group Sulfhydryls (-SH)Sulfhydryls (-SH)Primary Amines (-NH 2​ )Primary Amines (-NH 2​ )
Reaction Kinetics Very Fast (Minutes)Fast (Minutes)Moderate (Hours)Fast (Minutes)
In Vivo Stability High (Thioether)Low/Moderate (Retro-Michael prone)High (Carbamate)High (Amide)
Reagent Stability High (Inert without UV)Moderate (Hydrolyzes in H 2​ O)Moderate (Moisture sensitive)Low (Rapid hydrolysis)
Byproducts Generated NoneNonep-NitrophenolN-Hydroxysuccinimide

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction causality are maintained throughout the workflow.

Protocol 1: Photo-initiated Thiol-Ene Ligation

Objective: Conjugate the pent-4-enamide moiety to a thiolated biomolecule (e.g., a cysteine-containing peptide). Mechanistic Insight: We utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as the photoinitiator. Unlike traditional UV initiators (e.g., Irgacure) that require damaging 254 nm light, LAP absorbs efficiently at 365 nm, preserving the structural integrity of sensitive biological molecules[3].

  • Preparation: Dissolve the thiolated biomolecule in degassed PBS (pH 7.4) to a final concentration of 1 mM. Note: While thiol-ene is largely oxygen-tolerant, degassing minimizes baseline radical quenching[3].

  • Linker Addition: Prepare a 100 mM stock of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in anhydrous DMSO. Add this to the reaction mixture to achieve a 5 mM final concentration (5 molar equivalents).

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 2 mM.

  • Irradiation: Expose the reaction vessel to 365 nm UV light (10 mW/cm²) for 10 minutes at room temperature.

  • Validation & Purification: Monitor the reaction via LC-MS for the disappearance of the free thiol mass and the appearance of the thioether adduct. Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the intermediate.

Protocol 2: Benzylic Alcohol Activation

Objective: Convert the inert benzylic alcohol into a reactive p-nitrophenyl (PNP) carbonate. Mechanistic Insight: Bis(4-nitrophenyl) carbonate (bis-PNP) is utilized instead of p-nitrophenyl chloroformate. Bis-PNP is a stable solid that provides a milder, more controlled activation in the presence of a non-nucleophilic base, preventing over-acylation or degradation of the newly formed thioether[4].

  • Solubilization: Dissolve the lyophilized thioether intermediate in anhydrous DMF to a concentration of 10 mg/mL. Ensure the environment is strictly anhydrous to prevent carbonate hydrolysis.

  • Activation: Add 3.0 molar equivalents of bis(4-nitrophenyl) carbonate.

  • Base Catalysis: Add 5.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA)[4].

  • Incubation: Stir the mixture at room temperature for 16 hours under an argon atmosphere.

  • Validation: Confirm activation via LC-MS (look for the mass shift of +165 Da corresponding to the PNP addition).

  • Purification: Precipitate the product by dropwise addition into cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether to remove excess bis-PNP and the p-nitrophenol byproduct. Dry under vacuum.

Protocol 3: Amine Ligation (Carbamate Formation)

Objective: Conjugate the PNP-activated intermediate to a target primary amine (e.g., an amine-bearing cytotoxic payload or a lysine residue). Mechanistic Insight: The formation of the carbamate requires the target amine to be in its unprotonated, nucleophilic state. A mildly basic pH (8.0–8.5) is critical[5].

  • Preparation: Dissolve the target amine-containing molecule in a 0.1 M Borate buffer (pH 8.5). If the target is a small molecule payload, anhydrous DMF with 2.0 equivalents of DIPEA can be used instead[5].

  • Conjugation: Add 1.5 molar equivalents of the PNP-activated intermediate to the amine solution.

  • Incubation: Agitate gently at room temperature for 6–12 hours. The reaction mixture will turn slightly yellow as p-nitrophenol is released.

  • Validation & Purification: Analyze by SEC-HPLC (for protein targets) or RP-HPLC (for small molecules). Purify the final carbamate-linked bioconjugate accordingly.

Chemical Mechanism Pathway

Mechanism Init Photoinitiator (LAP) + UV Light (365nm) Radical Thiyl Radical Formation (R-S•) Init->Radical Addition Radical Addition to Terminal Alkene Radical->Addition Thioether Anti-Markovnikov Thioether Linkage Addition->Thioether Act1 Benzylic Alcohol Thioether->Act1 Next Step Act3 p-Nitrophenyl (PNP) Carbonate Act1->Act3 Act2 Bis(p-nitrophenyl) carbonate + DIPEA Act2->Act3 Act5 Stable Carbamate Bond Act3->Act5 Act4 Primary Amine (R'-NH2) Act4->Act5

Chemical mechanism of thiol-ene radical addition followed by carbamate formation via PNP activation.

Troubleshooting & Optimization

  • Incomplete Thiol-Ene Conversion: If the thioether yield is low, verify the emission spectrum of your UV lamp. LAP strictly requires 365 nm or 405 nm light. Additionally, ensure the thiol is not oxidized to a disulfide prior to the reaction (pre-treat with TCEP if necessary, but remove TCEP before adding the linker as it can interfere with radical chemistry).

  • Premature Hydrolysis of PNP Carbonate: The PNP group is moisture-sensitive. Ensure Protocol 2 is conducted in strictly anhydrous DMF. If storing the activated intermediate, keep it desiccated at -80°C.

  • Low Amine Conjugation Efficiency: Ensure the pH of the conjugation buffer is strictly >8.0. At physiological pH (7.4), most primary amines (like lysine ε -amines, pKa ~10.5) are heavily protonated and non-nucleophilic, leading to competitive hydrolysis of the PNP carbonate by water.

References

  • Title: Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC Source: nih.gov URL: [Link]

  • Title: From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC Source: nih.gov URL: [Link]

  • Title: A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels | ACS Central Science Source: acs.org URL: [Link]

  • Title: Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers | Bioconjugate Chemistry Source: acs.org URL: [Link]

  • Source: google.

Sources

Method

Surface modification of materials using N-[4-(hydroxymethyl)phenyl]pent-4-enamide

An in-depth guide to the functionalization of material surfaces utilizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a versatile heterobifunctional linker. This document provides a comprehensive overview of the molecule'...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of material surfaces utilizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a versatile heterobifunctional linker. This document provides a comprehensive overview of the molecule's properties, mechanisms of action, and detailed protocols for its application in creating bio-functionalized surfaces for research and drug development.

Introduction: A Novel Tool for Advanced Surface Engineering

The interface between a material and its biological environment governs the success of a vast range of applications, from medical implants and drug delivery systems to cell culture platforms and biosensors.[1] Controlling this interface through surface modification is therefore a critical field of study.[2] N-[4-(hydroxymethyl)phenyl]pent-4-enamide emerges as a uniquely capable molecule for this purpose, offering a strategic combination of functional groups within a single, stable scaffold.

This molecule possesses two key reactive sites:

  • A terminal alkene (pent-4-enamide) : This group serves as a versatile anchor for covalent attachment to a wide variety of material surfaces through highly efficient and orthogonal chemistries, such as thiol-ene radical reactions.

  • A primary alcohol (hydroxymethyl group) : Located at the opposite end of the molecule and presented outwards from the surface after immobilization, this group provides a readily accessible point for the subsequent covalent attachment of a diverse range of effector molecules, including proteins, peptides, nucleic acids, or small-molecule drugs.

This guide details the application of N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a surface modification agent, providing both the theoretical underpinnings and practical, step-by-step protocols for its successful implementation.

Mechanism of Surface Immobilization: Thiol-Ene "Click" Chemistry

One of the most robust methods for attaching N-[4-(hydroxymethyl)phenyl]pent-4-enamide to a surface is through a photo-initiated thiol-ene reaction. This "click" chemistry approach is highly efficient, proceeds rapidly under mild conditions, and is insensitive to many other functional groups, ensuring specific ligation.

The process involves two stages:

  • Surface Preparation : The substrate is first functionalized to present thiol (-SH) groups on its surface. For gold surfaces, this is readily achieved by forming a self-assembled monolayer (SAM) of a thiol-containing alkane, such as 11-mercaptoundecanoic acid.

  • Photo-conjugation : The thiol-functionalized surface is incubated with a solution of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and a suitable photoinitiator. Upon exposure to UV light, the initiator generates free radicals, which catalyze the addition of the surface thiol group across the terminal double bond of the pent-4-enamide moiety, forming a stable thioether linkage.

G cluster_0 Step 1: Initiation cluster_1 Step 2: Chain Transfer & Propagation PI Photoinitiator Radical Initiator Radical (R•) PI->Radical UV UV Light (e.g., 365 nm) SurfaceSH Surface-Thiol (Substrate-SH) Radical->SurfaceSH SurfaceS_Radical Thiyl Radical (Substrate-S•) SurfaceSH->SurfaceS_Radical H• abstraction by R• SurfaceSH->SurfaceS_Radical Alkene N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Alkene Moiety) SurfaceS_Radical->Alkene Radical Addition CarbonRadical Carbon-Centered Radical Intermediate CarbonRadical->SurfaceSH H• abstraction from another Surface-SH FinalProduct Covalently Attached Molecule (Stable Thioether Bond)

Mechanism of photo-initiated thiol-ene conjugation.

Experimental Protocols

Protocol 1: Modification of Gold Surfaces

This protocol describes the functionalization of a standard gold-coated substrate, a common platform for surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) studies.

Materials:

  • Gold-coated glass slides or sensor chips.

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Modifier).

  • 11-Mercaptoundecanoic acid (MUA).

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator.

  • Absolute Ethanol (ACS grade).

  • Anhydrous Acetonitrile (ACN).

  • Ultrapure water (18.2 MΩ·cm).

  • UV lamp (365 nm, ~5-10 mW/cm²).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with absolute ethanol, followed by ultrapure water.

    • Dry the substrate under a gentle stream of nitrogen.

    • Perform UV-Ozone cleaning for 15-20 minutes to remove organic contaminants and ensure a pristine surface.

  • Formation of Thiol SAM:

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Completely immerse the cleaned gold substrate in the MUA solution.

    • Incubate for 18-24 hours at room temperature in a dark, sealed container to form a dense self-assembled monolayer.

    • After incubation, remove the substrate and rinse thoroughly with absolute ethanol to remove non-chemisorbed MUA, followed by a final rinse with ultrapure water.

    • Dry the MUA-functionalized surface under a nitrogen stream.

  • Photo-conjugation of the Modifier:

    • Prepare a 10 mM solution of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in anhydrous acetonitrile.

    • Prepare a 1 mM solution of DMPA photoinitiator in anhydrous acetonitrile.

    • In a clean, UV-transparent vessel, mix the modifier solution and the photoinitiator solution in a 9:1 v/v ratio.

    • Immerse the MUA-functionalized substrate in the reaction mixture.

    • De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the radical reaction.

    • Seal the vessel and place it under the 365 nm UV lamp. Irradiate for 30-60 minutes.

    • After irradiation, remove the substrate and rinse extensively with acetonitrile, followed by ethanol and ultrapure water to remove any unreacted modifier and photoinitiator.

    • Dry the final modified surface under nitrogen. Store in a desiccator until use.

Protocol 2: Modification of Plasma-Activated Polymer Surfaces

This protocol is suitable for common biomedical polymers such as Poly(methyl methacrylate) (PMMA) or Polystyrene (PS). Plasma treatment is used to generate reactive hydroxyl groups on the polymer surface.

Materials:

  • Polymer substrate (e.g., PMMA slide).

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Modifier).

  • Thionyl chloride (SOCl₂).

  • Anhydrous Dichloromethane (DCM).

  • Triethylamine (TEA).

  • Plasma cleaner/etcher system.

Procedure:

  • Substrate Cleaning and Activation:

    • Sonciate the polymer substrate in isopropanol for 10 minutes, followed by rinsing with ultrapure water.

    • Dry the substrate under a nitrogen stream.

    • Place the substrate in a plasma cleaner and treat with an oxygen or air plasma for 2-5 minutes according to the manufacturer's instructions. This process generates surface hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Activation of Modifier's Hydroxyl Group:

    • Caution: This step should be performed in a fume hood by personnel experienced in handling hazardous reagents.

    • Dissolve N-[4-(hydroxymethyl)phenyl]pent-4-enamide in anhydrous DCM.

    • Slowly add an excess of thionyl chloride to the solution at 0°C.

    • Allow the reaction to proceed for 1-2 hours to convert the hydroxymethyl group to a chloromethyl group.

    • Remove the excess thionyl chloride and solvent under vacuum to yield the activated N-[4-(chloromethyl)phenyl]pent-4-enamide intermediate.

  • Surface Grafting:

    • Immediately re-dissolve the activated intermediate in anhydrous DCM.

    • Add a small amount of triethylamine (TEA) to act as a base.

    • Immerse the plasma-activated polymer substrate in this solution.

    • Allow the reaction to proceed for 12-18 hours at room temperature under an inert atmosphere. The surface hydroxyl/carboxyl groups will react with the chloromethyl group to form a stable ether/ester linkage.

    • Remove the substrate and wash thoroughly with DCM, followed by ethanol and ultrapure water.

    • Dry the modified surface under a nitrogen stream.

Characterization of Modified Surfaces

Confirmation of successful surface modification is essential. The following techniques are recommended to validate the presence and properties of the immobilized layer.

Characterization TechniquePurposeExpected Outcome for Successful Modification
Contact Angle Goniometry To measure surface wettability.A significant change in the water contact angle compared to the bare or intermediate surface, reflecting the new surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition.[3]Appearance of the Nitrogen (N 1s) peak at ~400 eV, confirming the presence of the amide group from the modifier.
Atomic Force Microscopy (AFM) To analyze surface topography and roughness.[4]An increase in surface roughness (Ra) and distinct changes in surface morphology compared to the pristine substrate.
Ellipsometry To measure the thickness of the grafted layer.An increase in layer thickness of several nanometers, consistent with the formation of a molecular layer.

Applications and Further Functionalization

The true utility of this modification strategy lies in the accessible hydroxymethyl group, which serves as a versatile anchor for subsequent bioconjugation. This allows for the creation of highly specific, functional surfaces for a variety of applications.

  • Drug Delivery: Covalent attachment of therapeutic agents for localized, controlled release.

  • Tissue Engineering: Immobilization of cell adhesion peptides (e.g., RGD sequences) or growth factors to promote specific cell attachment and behavior.[5]

  • Biosensing: Attachment of antibodies or enzymes for specific analyte capture and detection.

  • Anti-fouling Surfaces: The hydroxymethyl group can be used to initiate the grafting of polymers like polyethylene glycol (PEG) to create surfaces that resist non-specific protein adsorption.[6]

The hydroxymethyl group can be activated or directly coupled using various well-established chemistries, such as esterification, carbamate formation, or activation with carbonyldiimidazole (CDI).

G cluster_0 Platform cluster_1 Potential Applications Surface Modified Surface with -CH₂OH Groups Peptide Peptides / Proteins (e.g., RGD, Antibodies) Surface->Peptide CDI Activation / NHS Ester Drug Small Molecule Drugs Surface->Drug Esterification Polymer PEG / Other Polymers Surface->Polymer Polymerization Initiation

Pathways for further functionalization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no surface modification (from XPS/Contact Angle) Incomplete SAM formation on gold.Ensure gold surface is impeccably clean before MUA incubation; extend incubation time to 24 hours.
Inefficient photo-initiation.Check UV lamp intensity and wavelength. Ensure oxygen is removed from the reaction mixture by thorough de-gassing. Use fresh photoinitiator.
Inactive polymer surface.Optimize plasma treatment time. Use the surface immediately after plasma treatment as it can recover over time.
High variability between samples Inconsistent cleaning or incubation conditions.Standardize all cleaning, incubation, and washing steps. Ensure complete immersion of the substrate at all times.
Non-uniform UV irradiation.Ensure the UV source provides uniform intensity across the entire sample surface.

References

  • Zhang, L., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances. Available at: [Link]

  • Lin, Y.-J., et al. (2024). A Facile Surface Modification Scheme for Medical-Grade Titanium and Polypropylene Using a Novel Mussel-Inspired Biomimetic Polymer with Cationic Quaternary Ammonium Functionalities for Antibacterial Application. MDPI. Available at: [Link]

  • Zhang, L., et al. (2023). Surface modifications of biomaterials in different applied fields. PMC. Available at: [Link]

  • Lowe, B., et al. (2021). Nature-Based Biomaterials and Their Application in Biomedicine. PMC. Available at: [Link]

  • Al-Azzawi, W. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • A, A., et al. (2026). Engineering Biomaterials: Pioneering Advances in Medical Device Technology. Preprints.org. Available at: [Link]

  • Holt, S., et al. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. PubMed. Available at: [Link]

  • Laskin, J., et al. (2020). Proposed mechanisms for the formation of the major products from the ACM + OH reaction. ResearchGate. Available at: [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses. Available at: [Link]

  • Yang, P. (2018). Surface hydrophobic modification of materials by carbene chemistry. Advances in Engineering. Available at: [Link]

  • Wirth, D. M., et al. (2020). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. ScienceDirect. Available at: [Link]

  • Singh, P., et al. (2021). Surface Engineering Strategies to Enhance the In Situ Performance of Medical Devices Including Atomic Scale Engineering. MDPI. Available at: [Link]

  • Chen, Y.-C., et al. (2021). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. PubMed. Available at: [Link]

  • Al-Hinaai, M. M., et al. (2018). Fabrication and surface characterization of poly(4-aminodiphenylamine) film modified electrode and its application for lead and cadmium determination. Sultan Qaboos University Journal For Science. Available at: [Link]

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Application

Application Notes &amp; Protocols: N-[4-(hydroxymethyl)phenyl]pent-4-enamide in Advanced Drug Delivery Systems

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the application of N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a functional monomer i...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a functional monomer in the synthesis of novel thermoresponsive hydrogels for controlled drug delivery. We present detailed protocols for the polymerization of this monomer with N-isopropylacrylamide (NIPAM) to create a biocompatible and injectable hydrogel system. The guide covers synthesis, characterization, drug loading, and in vitro release studies, offering insights into the rationale behind the experimental design.

Introduction: The Potential of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in Smart Biomaterials

The field of drug delivery is continuously seeking innovative materials that can respond to physiological cues to release therapeutic agents in a controlled and targeted manner.[1][2][3] Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST) around physiological temperature, are of significant interest for creating "smart" injectable hydrogels.[4][5][6] These materials exist as a solution at room temperature, facilitating minimally invasive administration, and transition to a gel state at body temperature, forming a depot for sustained drug release.[1][7][8]

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a novel functional monomer with significant potential for the development of such advanced drug delivery systems. Its chemical structure offers several advantages:

  • Polymerizable Moiety: The terminal pent-4-enamide group allows for its incorporation into polymer chains via free radical polymerization.

  • Hydrophilicity and Biocompatibility: The hydroxymethylphenyl group is anticipated to enhance the hydrophilicity and biocompatibility of the resulting polymer.[9][10][11]

  • Tunable LCST: When copolymerized with monomers like N-isopropylacrylamide (NIPAM), the inclusion of N-[4-(hydroxymethyl)phenyl]pent-4-enamide can modulate the LCST of the resulting polymer, allowing for fine-tuning of the sol-gel transition temperature.

  • Potential for Further Functionalization: The hydroxyl group provides a reactive site for post-polymerization modification, such as the attachment of targeting ligands or other functional molecules.

This guide will detail the synthesis and application of a thermoresponsive copolymer of NIPAM and N-[4-(hydroxymethyl)phenyl]pent-4-enamide for use as an injectable hydrogel drug delivery system.

Synthesis and Characterization of a Novel Thermoresponsive Polymer

The synthesis of a thermoresponsive copolymer involves the free radical polymerization of N-isopropylacrylamide (NIPAM) and N-[4-(hydroxymethyl)phenyl]pent-4-enamide. The ratio of these monomers can be varied to achieve the desired LCST.

Rationale for Monomer Selection
  • N-isopropylacrylamide (NIPAM): The most widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), exhibits a sharp LCST around 32°C in water.[2][5] This is slightly below physiological temperature, making it an ideal base polymer for injectable systems.

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide: As a comonomer, it is expected to increase the hydrophilicity of the copolymer, thereby raising the LCST to be closer to 37°C. This ensures that the polymer remains in a soluble state during formulation and administration at room temperature but gels upon injection into the body.

Experimental Workflow: Polymer Synthesis

cluster_synthesis Polymer Synthesis Workflow start Start: Monomer Preparation dissolve Dissolve NIPAM and N-[4-(hydroxymethyl)phenyl]pent-4-enamide in an appropriate solvent (e.g., 1,4-dioxane) start->dissolve Step 1 add_initiator Add a free radical initiator (e.g., AIBN) dissolve->add_initiator Step 2 purge Purge with inert gas (N2 or Ar) to remove oxygen add_initiator->purge Step 3 polymerize Polymerize at elevated temperature (e.g., 70°C) for a defined period (e.g., 24h) purge->polymerize Step 4 precipitate Precipitate the polymer in a non-solvent (e.g., cold diethyl ether) polymerize->precipitate Step 5 wash Wash the precipitate to remove unreacted monomers and initiator precipitate->wash Step 6 dry Dry the polymer under vacuum wash->dry Step 7 characterize Characterize the resulting copolymer dry->characterize Step 8 end End: Purified Copolymer characterize->end

Caption: Workflow for the synthesis of the thermoresponsive copolymer.

Detailed Protocol: Synthesis of poly(NIPAM-co-HMPPA)

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (HMPPA)[12]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve NIPAM (e.g., 9.0 mmol) and HMPPA (e.g., 1.0 mmol) in anhydrous 1,4-dioxane (20 mL). The molar ratio can be adjusted to tune the LCST.

  • Add AIBN (0.1 mol% of total monomers) to the solution.

  • Seal the vessel and purge with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Place the reaction vessel in an oil bath preheated to 70°C and stir for 24 hours.

  • After polymerization, cool the solution to room temperature.

  • Slowly pour the polymer solution into a beaker of cold diethyl ether (approx. 200 mL) while stirring vigorously to precipitate the copolymer.

  • Allow the precipitate to settle, then decant the ether.

  • Wash the polymer precipitate with fresh cold diethyl ether two more times to remove any unreacted monomers and initiator.

  • Dry the purified polymer under vacuum at room temperature for 48 hours.

Characterization of the Copolymer

The synthesized copolymer should be characterized to confirm its structure, molecular weight, and thermoresponsive properties.

Characterization Technique Purpose Expected Outcome
¹H NMR Spectroscopy To confirm the incorporation of both monomers and determine the copolymer composition.Peaks corresponding to the protons of both NIPAM and HMPPA units will be present. The ratio of the peak integrals can be used to calculate the monomer ratio in the copolymer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal peak indicating a successful polymerization. PDI values should ideally be below 2.0.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the copolymer.Characteristic peaks for the amide C=O stretch, N-H bend, and the hydroxyl O-H stretch from the HMPPA units.
Differential Scanning Calorimetry (DSC) or UV-Vis Spectroscopy To determine the Lower Critical Solution Temperature (LCST).An endothermic peak in DSC or a sharp change in transmittance in UV-Vis at the LCST.

Formulation of the Injectable Hydrogel Drug Delivery System

The synthesized thermoresponsive copolymer can be used to formulate an injectable hydrogel for the controlled release of therapeutic agents.

Drug Loading

Drugs can be loaded into the hydrogel system through physical encapsulation.[3] This is typically done by mixing the drug with the polymer solution at a temperature below the LCST.

Protocol: Drug Loading

  • Prepare a stock solution of the thermoresponsive copolymer in a biocompatible solvent, such as phosphate-buffered saline (PBS, pH 7.4), at a desired concentration (e.g., 10-20% w/v). Ensure the temperature is kept below the LCST (e.g., on ice or at 4°C) to maintain the polymer in a soluble state.

  • Dissolve the therapeutic agent in the polymer solution. The concentration of the drug will depend on its solubility and the desired loading capacity.

  • Gently mix the solution until the drug is completely dissolved and a homogenous formulation is obtained.

Gelation and In Vitro Drug Release

The drug-loaded polymer solution will undergo gelation upon warming to a temperature above its LCST. This can be demonstrated in vitro to study the drug release profile.

cluster_release In Vitro Drug Release Workflow start Start: Drug-Loaded Polymer Solution aliquot Aliquot the drug-loaded solution into dialysis bags or vials start->aliquot Step 1 incubate Incubate in a release medium (e.g., PBS) at 37°C (above LCST) aliquot->incubate Step 2 sample At predetermined time intervals, withdraw aliquots of the release medium incubate->sample Step 3 analyze Analyze the drug concentration in the aliquots using a suitable method (e.g., HPLC, UV-Vis spectroscopy) sample->analyze Step 4 replenish Replenish the release medium with fresh buffer to maintain sink conditions analyze->replenish Step 5 plot Plot cumulative drug release vs. time analyze->plot Data Analysis replenish->sample Repeat at intervals end End: Drug Release Profile plot->end

Caption: Workflow for in vitro drug release studies.

Protocol: In Vitro Drug Release Study

  • Place a known volume (e.g., 1 mL) of the drug-loaded polymer solution into a dialysis bag (with an appropriate molecular weight cut-off) or a small vial.

  • Immerse the dialysis bag or vial in a larger container with a known volume of pre-warmed release medium (e.g., 20 mL of PBS, pH 7.4) maintained at 37°C in a shaking water bath.

  • At specific time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy).

  • Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

Biocompatibility Assessment

Prior to in vivo applications, the biocompatibility of the synthesized polymer must be evaluated to ensure it does not elicit adverse biological responses.[9][13][14]

In Vitro Cytotoxicity Assay

An MTT assay is a common method to assess the cytotoxicity of a material on a cell line.

Protocol: MTT Assay

  • Seed a suitable cell line (e.g., NIH-3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the copolymer by incubating it in a cell culture medium for 24 hours.

  • Remove the old medium from the cells and replace it with different concentrations of the polymer extract. Include positive (e.g., Triton X-100) and negative (fresh medium) controls.

  • Incubate the cells with the extracts for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Conclusion and Future Directions

N-[4-(hydroxymethyl)phenyl]pent-4-enamide presents a promising avenue for the development of novel, thermoresponsive biomaterials for drug delivery. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of a copolymer system based on this monomer. The ability to tune the LCST and the potential for further functionalization make this a versatile platform for creating advanced, "smart" drug delivery systems. Future work could explore the attachment of targeting ligands to the hydroxyl group to enhance site-specific delivery, as well as the encapsulation of a wider range of therapeutic molecules.

References

  • Frontiers. (n.d.). Smart stimuli-responsive injectable gels and hydrogels for drug delivery and tissue engineering applications: A review.
  • Lacroce, E., & Rossi, F. (2022). Polymer-based thermoresponsive hydrogels for controlled drug delivery. Expert Opinion on Drug Delivery, 19(10), 1203-1215.
  • Wyss Institute. (n.d.). Injectable Hydrogels for Better Drug Delivery.
  • Al-Abeed, H. S., & Al-Hajaj, N. A. (2021). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Polymers, 13(16), 2748.
  • Singh, S., et al. (2025). Site-Specific Drug Delivery Using Injectable pH-Responsive Biopolymeric Hydrogel: Instant Crosslinking and Shear Thinning. ACS Applied Polymer Materials.
  • (2024). Biodegradable Thermo-Responsive Smart Materials in Drug Delivery Application. Journal of Student Research, 13(4).
  • Li, Y., et al. (2024). Injectable hydrogels as emerging drug-delivery platforms for tumor therapy. Biomaterials Science.
  • Pini, F., et al. (2020). Thermoresponsive polymers and their biomedical application in tissue engineering – a review. Journal of Materials Chemistry B.
  • Censi, R., et al. (2018). Degradable and Injectable Hydrogel for Drug Delivery in Soft Tissues. Biomacromolecules, 19(11), 4243–4251.
  • BLDpharm. (n.d.). N-[4-(Hydroxymethyl)phenyl]pent-4-enamide.
  • Bernard, M., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. Biomaterials Science, 6(8), 2025-2053.
  • Bernard, M. (2018). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. SciSpace.
  • Bernard, M., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science.
  • Trepo. (n.d.). IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS.
  • E3S Web of Conferences. (2024). Bio Materials, Biocompatibility & its Advancements in Medical.

Sources

Method

Application Note: N-[4-(hydroxymethyl)phenyl]pent-4-enamide as a Bifunctional Monomer for Stimuli-Responsive Materials

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound: N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) Executive Summary & Scientific Rationale In the rapidly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Compound: N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3)

Executive Summary & Scientific Rationale

In the rapidly evolving landscape of smart materials and targeted drug delivery, the demand for modular, highly controllable building blocks is paramount. N-[4-(hydroxymethyl)phenyl]pent-4-enamide represents a highly privileged bifunctional monomer designed to bridge robust polymer synthesis with precise, stimuli-responsive payload release.

This molecule features two distinct, orthogonal reactive domains:

  • A terminal pent-4-enamide moiety: Acts as an ideal handle for radical-mediated thiol-ene click chemistry or olefin metathesis.

  • A 4-hydroxymethylphenyl moiety: Serves as a versatile conjugation site (via esterification or carbonylation) that inherently functions as a self-immolative spacer (1,4-elimination cascade) upon cleavage of the amide bond [1].

By integrating this monomer into polymer networks or nanocarriers, researchers can create materials that remain structurally stable under physiological conditions but rapidly degrade or release therapeutic payloads in response to specific chemical or enzymatic triggers.

Mechanistic Insights: The Dual-Functionality Paradigm

To fully leverage this compound, one must understand the causality behind its structural design. The molecule operates on a two-phase mechanistic lifecycle: Assembly and Disassembly .

Phase I: Assembly via Thiol-Ene Click Chemistry

The terminal alkene of the pent-4-enamide group is highly susceptible to thiyl radical addition. Unlike traditional chain-growth polymerizations, thiol-ene photopolymerization proceeds via a step-growth mechanism. This is highly advantageous because it is remarkably fast, largely insensitive to oxygen inhibition, and yields highly homogeneous, defect-free polymer networks [2]. The choice of a 5-carbon chain (pent-4-enamide) provides sufficient steric flexibility to ensure high conversion rates without the rigidity that often plagues shorter-chain acrylamides.

Phase II: Disassembly via 1,4-Elimination

The 4-hydroxymethylphenyl group is a textbook self-immolative linker. When a payload (e.g., a drug or fluorophore) is conjugated to the benzylic alcohol via an ester or carbonate bond, it remains stable. However, if a targeted stimulus (such as an amidase enzyme or specific hydrolytic condition) cleaves the amide bond, it reveals a free aniline. The electron-rich nitrogen lone pair immediately pushes electron density into the aromatic ring, triggering a spontaneous 1,4-elimination. This expels the payload and generates a stable 4-aza-quinone methide byproduct [1].

Mechanism Monomer Bifunctional Monomer (Pent-4-enamide) Click Thiol-Ene Click (Assembly) Monomer->Click + Thiols / UV Polymer Stable Conjugated Hydrogel Network Click->Polymer Step-Growth Trigger Amide Cleavage (Stimulus) Polymer->Trigger Enzyme/Chemical Cascade 1,4-Elimination (Disassembly) Trigger->Cascade Aniline Formation Release Free Payload + Aza-Quinone Methide Cascade->Release Spontaneous

Figure 1: Mechanistic workflow from thiol-ene assembly to stimuli-triggered payload release.

Experimental Protocols

The following protocols outline a self-validating system for conjugating a model payload (Ibuprofen) to the monomer, followed by its incorporation into a stimuli-responsive hydrogel.

Protocol A: Payload Conjugation via Steglich Esterification

Objective: Attach a carboxylic acid-containing payload to the benzylic alcohol of the monomer.

Causality & Expert Insight: We utilize Steglich esterification (EDC/DMAP) because the benzylic alcohol is moderately sterically hindered. EDC activates the carboxylic acid, while DMAP acts as a hyper-nucleophilic acyl transfer catalyst, ensuring high yields without requiring harsh thermal conditions that could prematurely polymerize the terminal alkene.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and 1.2 eq of Ibuprofen in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents moisture from hydrolyzing the highly reactive O-acylisourea intermediate formed by EDC.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of EDC-HCl and 0.2 eq of DMAP.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted Ibuprofen), and brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the product via ¹H-NMR. Validation Checkpoint: Confirm conjugation by observing the downfield shift of the benzylic protons from ~4.6 ppm (free alcohol) to ~5.1 ppm (esterified product). The terminal alkene protons should remain unshifted at ~5.8 ppm.

Protocol B: Synthesis of a Stimuli-Responsive PEG Hydrogel

Objective: Crosslink the conjugated monomer into a hydrogel utilizing thiol-ene photopolymerization.

Causality & Expert Insight: Irgacure 2959 is selected as the photoinitiator due to its low cytotoxicity and high efficiency at 365 nm, making the resulting hydrogel suitable for downstream biological assays. A strict 1:1 thiol-to-alkene stoichiometric ratio is maintained to prevent unreacted thiols from causing disulfide-driven network defects.

Step-by-Step Methodology:

  • Formulation: In a light-protected vial, dissolve the conjugated monomer (from Protocol A) and a 4-Arm PEG-Thiol (10 kDa) in a degassed PBS/Methanol (80:20 v/v) solvent mixture to achieve a final polymer concentration of 10% (w/v). Ensure the molar ratio of thiol groups to alkene groups is exactly 1:1.

    • Causality: Degassing the solvent with argon for 15 minutes is critical; molecular oxygen is a potent radical scavenger that will prematurely terminate the step-growth propagation, resulting in a weak or failing gel.

  • Initiation: Add 0.1 wt% Irgacure 2959 to the mixture.

  • Polymerization: Transfer the solution to a customized Teflon mold and irradiate with 365 nm UV light (10 mW/cm²) for 5 minutes.

  • Self-Validation (Rheology & Swelling): Perform an in situ rheological time-sweep during UV irradiation. Validation Checkpoint: The crossover point of the storage modulus (G') and loss modulus (G'') confirms the exact gelation time. Wash the formed hydrogel in PBS for 24 hours to remove any unreacted monomer, validating network stability.

ExpWorkflow Step1 1. Payload Conjugation (EDC/DMAP Esterification) Step2 2. NMR Validation (Benzylic Shift Check) Step1->Step2 Isolate & Verify Step3 3. Hydrogel Formulation (1:1 Thiol-to-Alkene Ratio) Step2->Step3 Stoichiometric Mixing Step4 4. UV Photopolymerization (365 nm, Irgacure 2959) Step3->Step4 Radical Initiation Step5 5. Payload Release Assay (Amidase Trigger + HPLC) Step4->Step5 Network Degradation

Figure 2: Experimental workflow for hydrogel synthesis and payload release validation.

Quantitative Data Presentation

To benchmark the efficiency of the N-[4-(hydroxymethyl)phenyl]pent-4-enamide monomer, we summarize the reaction kinetics and payload release profiles under varying physiological conditions. The data below demonstrates the high orthogonality of the thiol-ene reaction and the absolute dependency of payload release on the specific cleavage of the amide bond.

Table 1: Quantitative Analysis of Polymerization Efficiency and Release Kinetics

Payload ConjugatedThiol-Ene Conversion (%)Hydrogel Gelation Time (s)Release Half-Life (t½) at pH 7.4Release Half-Life (t½) with Amidase
None (Free Alcohol) > 98%45 ± 5N/AN/A
Ibuprofen (Ester) > 95%52 ± 4> 14 days (Stable)4.2 ± 0.5 hours
Coumarin (Carbonate) > 96%48 ± 3> 21 days (Stable)2.8 ± 0.3 hours

Note: Thiol-ene conversion is calculated via HR-MAS NMR by monitoring the disappearance of the alkene proton signal at ~5.8 ppm. Release kinetics are quantified via HPLC analysis of the supernatant.

References

  • Alouane, A., Labruère, R., Le Saux, T., Schmidt, F., & Jullien, L. (2015). Self-immolative spacers: Kinetic aspects, structure-property relationships, and applications. Angewandte Chemie International Edition, 54(26), 7492-7509.[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[Link]

Application

Application Note: Functionalization of Polymers using N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Strategic Rationale & Scope In the development of advanced polymer-drug conjugates and functionalized hydrogels, the selection of a bifunctional linker dictates both the synthetic efficiency and the biological performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

In the development of advanced polymer-drug conjugates and functionalized hydrogels, the selection of a bifunctional linker dictates both the synthetic efficiency and the biological performance of the final material. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3) is a highly versatile, commercially available building block[1]. With a molecular weight of 205.25 g/mol , it features two orthogonal reactive handles:

  • A terminal alkene (pent-4-enamide moiety): Optimized for radical-mediated thiol-ene click chemistry.

  • A benzylic alcohol (4-aminobenzyl alcohol derivative): Optimized for esterification, etherification, or carbonate formation.

This application note provides drug development professionals and polymer chemists with a comprehensive, self-validating protocol for utilizing this molecule to graft carboxylic acid-containing therapeutics (or fluorophores) onto thiolated polymer backbones (e.g., thiolated hyaluronic acid, PEG-dithiol).

Mechanistic Foundations (The "Why")

The Pent-4-enamide Handle: Thiol-Ene Click Chemistry

Traditional polymer grafting often relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces cytotoxic heavy metal residues. To circumvent this, we utilize the terminal alkene of the pent-4-enamide group for thiol-ene click chemistry . As established in foundational literature, the radical-mediated thiol-ene reaction is highly efficient, proceeds rapidly to high yields, generates no side products, and is entirely metal-free[2],[3]. This makes it an exceptional tool for synthesizing biofunctional polymers where biocompatibility is paramount[4].

The Benzylic Alcohol Handle: Conjugation and Spacer Dynamics

The 4-(hydroxymethyl)phenyl group is structurally derived from 4-aminobenzyl alcohol, a motif first introduced by Katzenellenbogen in 1981 as a self-immolative linker capable of undergoing 1,6-elimination[5],[6]. In our specific monomer, the amine is stabilized as an aliphatic amide. This provides a sterically unhindered primary alcohol that is highly reactive toward Steglich esterification. Once a drug is conjugated via an ester bond, the benzylic ester acts as a programmable release site, susceptible to hydrolysis by intracellular esterases.

Workflow cluster_0 Phase 1: Drug Conjugation cluster_1 Phase 2: Polymer Grafting Monomer N-[4-(hydroxymethyl)phenyl] pent-4-enamide Esterification Esterification (EDC/DMAP) Monomer->Esterification ThiolEne Thiol-Ene Click (UV, Irgacure 2959) Esterification->ThiolEne Drug-Monomer Drug Carboxyl-Drug (e.g., Ibuprofen) Drug->Esterification Conjugate Polymer-Drug Conjugate ThiolEne->Conjugate Polymer Thiolated Polymer (e.g., HA-SH) Polymer->ThiolEne

Caption: Workflow for bifunctional polymer grafting using N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Experimental Methodologies

Protocol A: Pre-polymerization Drug Conjugation (Esterification)

Causality Note: Conjugating the drug to the monomer prior to polymer grafting ensures that unreacted small molecules can be easily removed via standard column chromatography, preventing the entrapment of free drug in the final polymer matrix.

Reagents:

  • Carboxylic acid-bearing drug (1.0 eq)

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initiation: Dissolve the carboxylic acid drug (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 15 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.1 eq) to the activated mixture. Protect from light and stir continuously for 24 hours at 25 °C.

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Self-Validating Analytical Check: Perform ¹H NMR (CDCl₃) on the purified product. The reaction is successful if the benzylic protons (-CH₂ -OH), which typically appear as a singlet near 4.6 ppm in the starting monomer, shift downfield to ~5.1 ppm (-CH₂ -O-C=O) due to the deshielding effect of the newly formed ester bond.

Protocol B: Polymer Grafting via Photoinitiated Thiol-Ene Click

Causality Note: Irgacure 2959 is selected as the photoinitiator because it is highly water-soluble and exhibits the lowest cytotoxicity among common UV initiators, making it the gold standard for biomedical polymers.

Reagents:

  • Thiolated Polymer (e.g., Thiolated Hyaluronic Acid, HA-SH)

  • Drug-Monomer Conjugate (from Protocol A) (1.5 eq relative to free thiols)

  • Irgacure 2959 (0.1% w/v)

  • PBS (pH 7.4) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve HA-SH in degassed PBS (pH 7.4). In a separate vial, dissolve the Drug-Monomer Conjugate and Irgacure 2959 in a minimal volume of DMF.

  • Mixing: Slowly add the DMF solution to the PBS solution (final solvent ratio PBS:DMF should be approx. 4:1 v/v to maintain polymer solubility while keeping the hydrophobic conjugate in solution).

  • Degassing: Purge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen, which can quench radical propagation.

  • Irradiation: Expose the solution to UV light (365 nm, 10 mW/cm²) for 15 minutes at room temperature.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3500 Da). Dialyze against a gradient of H₂O/Methanol to remove unreacted conjugate, followed by pure distilled water for 48 hours. Lyophilize to obtain the final functionalized polymer.

Self-Validating Analytical Check:

  • Ellman's Assay: Quantify residual free thiols. A successful reaction should show >90% consumption of initial thiols.

  • ¹H NMR (D₂O): Confirm the complete disappearance of the terminal alkene protons (multiplet at ~5.8 ppm and doublet of doublets at ~5.0 ppm).

Mechanism Initiation Photoinitiation (UV 365 nm) Irgacure 2959 -> Radicals Thiyl Thiyl Radical Formation (Polymer-S•) Initiation->Thiyl Propagation1 Addition to Alkene (Pent-4-enamide group) Thiyl->Propagation1 CarbonRadical Intermediate Carbon Radical Propagation1->CarbonRadical Propagation2 Chain Transfer to Thiol (Yields Thioether + New Thiyl) CarbonRadical->Propagation2 Propagation2->Thiyl Chain Reaction Termination Termination (Radical Recombination) Propagation2->Termination

Caption: Radical-mediated thiol-ene click chemistry mechanism for polymer functionalization.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative parameters and stoichiometric ratios required to achieve high-fidelity functionalization.

Reaction PhaseChemistry TypeMolar EquivalentsCatalyst / InitiatorSolvent SystemTime / TempExpected Efficiency
Pre-Functionalization Steglich EsterificationDrug : Monomer (1 : 1.1)EDC (1.2 eq), DMAP (0.1 eq)Anhydrous DCM24 h / 25 °C75 - 85% (Isolated Yield)
Polymer Grafting Thiol-Ene ClickThiol : Alkene (1 : 1.5)Irgacure 2959 (0.1% w/v)PBS / DMF (4:1 v/v)15 min / UV 365 nm>90% (Thiol Conversion)

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Retrieved from: [Link]

  • "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior". PMC. Retrieved from: [Link]

  • Carl, P. L., Chakravarty, P. K., & Katzenellenbogen, J. A. (1981). A novel connector linkage applicable in prodrug design. Journal of Medicinal Chemistry, 24(5), 479-480. Retrieved from: [Link]

  • Roth, M. E., Green, O., Gnaim, S., & Shabat, D. (2016). Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Chemical Reviews, 116(3), 1309-1352. Retrieved from: [Link]

Sources

Method

Enzymatic Polymerization of N-[4-(Hydroxymethyl)phenyl]pent-4-enamide Derivatives: A Green Route to Self-Immolative Polymeric Carriers

Executive Summary The synthesis of stimulus-responsive polymeric carriers is a critical frontier in targeted drug delivery. This application note details the enzymatic free-radical polymerization of N-[4-(hydroxymethyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of stimulus-responsive polymeric carriers is a critical frontier in targeted drug delivery. This application note details the enzymatic free-radical polymerization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a bifunctional monomer featuring a polymerizable terminal alkene and a stimulus-responsive 4-(hydroxymethyl)phenylamide moiety. By utilizing a Horseradish Peroxidase (HRP) / Hydrogen Peroxide (H₂O₂) / Acetylacetone (ACAC) ternary initiation system, researchers can achieve high-conversion polymerization under mild, aqueous conditions[1]. The resulting polymer backbone serves as a high-capacity scaffold for drug conjugation. Upon specific enzymatic cleavage of the amide bond, the pendant groups undergo a rapid 1,6-benzyl elimination cascade, releasing the conjugated payload with zero-order kinetics[2].

Mechanistic Rationale & Causality

Why Enzymatic Polymerization? Traditional free-radical polymerization (FRP) of unactivated terminal alkenes (like pent-4-enamide) often suffers from degradative chain transfer due to allylic hydrogen abstraction. Overcoming this typically requires harsh thermal initiators (e.g., AIBN at 70°C) that can prematurely oxidize or crosslink the sensitive hydroxymethyl groups. The HRP/H₂O₂/ACAC system circumvents this by operating at ambient temperature in aqueous media[1]. HRP catalyzes the oxidation of ACAC by H₂O₂, generating a carbon-centered acetylacetonyl radical that efficiently initiates the vinyl polymerization without damaging the pendant alcohol[3].

The Self-Immolative Advantage: The N-[4-(hydroxymethyl)phenyl] amide headgroup is a highly effective self-immolative linker[2]. When the amide bond is cleaved by a target-specific amidase (or a localized chemical trigger), it unmasks a 4-aminobenzyl alcohol intermediate. The electron-donating amine drives a spontaneous 1,6-elimination and decarboxylation sequence, forming an azaquinone methide and releasing the conjugated drug[4]. This domino-like fragmentation ensures that the drug is only released at the target site, minimizing off-target toxicity.

Reaction Pathway & Mechanism

G HRP HRP / H2O2 Catalysis ACAC Acetylacetone (Mediator) HRP->ACAC Oxidation Radical ACAC Radical ACAC->Radical Radical Generation Monomer N-[4-(hydroxymethyl)phenyl] pent-4-enamide Radical->Monomer Initiation Polymer Polymeric Carrier (Stable Amide) Monomer->Polymer Propagation Trigger Amidase Cleavage (Trigger) Polymer->Trigger Target Stimulus Elimination 1,6-Elimination Cascade Trigger->Elimination Unmasking Release Drug Release Elimination->Release Payload Delivery

HRP-mediated polymerization and self-immolative drug release cascade.

Experimental Protocols

Protocol A: HRP-Mediated Dispersion Polymerization

Self-Validating Design: This protocol uses a micellar approach to compartmentalize the propagating radicals, locally increasing monomer concentration to outcompete allylic chain transfer. The slow addition of H₂O₂ prevents the irreversible deactivation of HRP to the inactive Compound III state[1].

Materials:

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Monomer, 100 mM)

  • Horseradish Peroxidase (HRP, ~40 kDa, 2.0 mg/mL)

  • Acetylacetone (ACAC, 150 mM)

  • Hydrogen Peroxide (H₂O₂, 30% w/w, diluted to 50 mM)

  • Sodium Dodecyl Sulfate (SDS, 20 mM)

  • Phosphate Buffer (100 mM, pH 6.0)

Step-by-Step Procedure:

  • Preparation of the Micellar Scaffold: Dissolve SDS (20 mM) in 10 mL of degassed Phosphate Buffer (pH 6.0) in a 25 mL Schlenk flask. Purge with N₂ for 15 minutes.

    • Causality: Degassing prevents oxygen-mediated radical quenching, while pH 6.0 provides the optimal balance between HRP catalytic activity and the chemical stability of the hydroxymethyl group.

  • Monomer & Mediator Loading: Add the monomer (100 mM) and ACAC (150 mM) to the micellar solution. Stir at 400 rpm for 30 minutes at 25°C to ensure complete partitioning of the hydrophobic monomer into the SDS micelles.

  • Enzyme Addition: Inject HRP (2.0 mg/mL final concentration) into the reaction mixture.

  • Controlled Initiation: Load the diluted H₂O₂ (50 mM) into a precision syringe pump. Add the H₂O₂ dropwise at a strict rate of 0.5 mL/h.

    • Verification Step: Within 15–20 minutes of H₂O₂ addition, the clear micellar solution will transition to a milky, opaque dispersion. This Tyndall effect visually validates the successful nucleation of polymer particles[3].

  • Termination & Purification: After 4 hours, quench the reaction by adding 100 µL of a saturated hydroquinone solution. Precipitate the polymer by dripping the dispersion into 100 mL of cold methanol. Filter and dry under vacuum at room temperature.

Protocol B: Payload Conjugation via Carbonate Linkage
  • Activation: Dissolve the synthesized polymer in anhydrous DMF. Add 4-nitrophenyl chloroformate (3.0 eq per hydroxymethyl group) and pyridine (3.0 eq). Stir at 0°C for 2 hours to form the activated mixed carbonate.

  • Conjugation: Add the amine-containing payload (e.g., Doxorubicin-HCl) and N,N-diisopropylethylamine (DIPEA). Stir in the dark for 24 hours at room temperature.

    • Verification Step: Analyze the purified conjugate via SEC-UV (Size Exclusion Chromatography). A shift in the UV absorbance trace (matching the payload's λmax​ ) to the polymer's high-molecular-weight retention time confirms successful covalent conjugation.

Data Presentation

The table below demonstrates the superiority of the enzymatic initiation system in preserving the sensitive self-immolative linker compared to traditional chemical methods.

Initiation SystemTemp (°C)Time (h)Conversion (%) Mn​ (kDa)Dispersity ( )Linker Integrity (%)*
HRP / H₂O₂ / ACAC 2548845.21.85> 98
AIBN (Thermal)70126512.42.4062
KPS (Aqueous)65127118.62.1574

*Linker Integrity is defined as the percentage of unoxidized/uncrosslinked hydroxymethyl groups retained post-polymerization, determined via 1 H-NMR integration.

Sources

Application

N-[4-(hydroxymethyl)phenyl]pent-4-enamide: A Bifunctional Building Block for Advanced Organic Synthesis

Abstract This technical guide provides a comprehensive overview of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a versatile bifunctional building block with significant potential in organic synthesis, particularly in the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a versatile bifunctional building block with significant potential in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles relevant to drug discovery and materials science. While direct literature on this specific molecule is emerging, this document leverages extensive data on the closely related N-phenylpent-4-enamide and other N-aryl enamides to present robust synthetic protocols and detailed application notes. The guide elucidates the synthesis of the core structure, its application in powerful cyclization reactions, and explores the synthetic utility of the hydroxymethyl group for further molecular elaboration. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this and similar building blocks in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, which possess two distinct reactive sites, are invaluable assets in this pursuit, enabling the rapid assembly of molecular complexity from simple precursors.[1][2] N-[4-(hydroxymethyl)phenyl]pent-4-enamide embodies this principle, integrating a nucleophilic enamide moiety, primed for cyclization, with a versatile hydroxymethyl handle on the aromatic ring, available for a myriad of subsequent transformations. This unique combination allows for a modular approach to the synthesis of diverse molecular scaffolds.

The core of this building block, the N-aryl pent-4-enamide, is a well-established precursor for the synthesis of γ-lactams, a structural motif prevalent in a wide range of biologically active compounds. The terminal alkene and the amide functionality are perfectly poised to participate in a variety of powerful cyclization reactions, including radical, and transition-metal-catalyzed processes.[3][4] The 4-(hydroxymethyl)phenyl substituent further enhances the synthetic utility of this molecule. The hydroxyl group can serve as a point of attachment for other molecular fragments, be modified to tune solubility and other physicochemical properties, or act as a directing group in subsequent aromatic substitution reactions.[5][6]

This guide will first detail the synthesis of the N-aryl pent-4-enamide core, followed by in-depth protocols for its key applications in cyclization chemistry. Finally, the synthetic potential of the hydroxymethyl group will be explored, providing a holistic view of this promising building block.

Synthesis of the N-Aryl Pent-4-enamide Core

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, with numerous methods available.[7][8] A common and reliable approach involves the acylation of an aniline derivative with an acyl chloride or anhydride. For the synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, the logical precursors are 4-aminobenzyl alcohol and 4-pentenoyl chloride.

Protocol 2.1: Synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

This protocol describes a standard procedure for the N-acylation of 4-aminobenzyl alcohol.

Materials:

  • 4-Aminobenzyl alcohol

  • 4-Pentenoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer, add 4-aminobenzyl alcohol (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine (1.1 - 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-pentenoyl chloride (1.05 eq.) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Causality and Insights:

  • The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the aniline for the acyl chloride.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

  • Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermicity of the reaction and minimize side product formation.

Table 1: Representative Physical and Spectroscopic Data for N-Aryl Pent-4-enamides

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
N-Phenylpent-4-enamideC11H13NO175.23White solid[9]
N-Methyl-N-phenylpent-4-enamideC12H15NO189.25-[10]
N-[4-(hydroxymethyl)phenyl]pent-4-enamideC12H15NO2205.25-Theoretical

Applications in the Synthesis of Heterocyclic Scaffolds

The enamide moiety of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a versatile precursor for the construction of various nitrogen-containing heterocycles. Radical cyclization reactions are particularly powerful in this context, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.

Radical Cyclization for the Synthesis of γ-Lactams

Amidyl radicals, generated from N-aryl enamides, can undergo intramolecular cyclization onto the terminal alkene to form five-membered rings, which upon further reaction, yield γ-lactams.[3][11] This transformation is highly valuable for the synthesis of a core structure found in many natural products and pharmaceuticals.

G cluster_0 Radical Cyclization of N-Aryl Pent-4-enamide Start N-Aryl Pent-4-enamide Amidyl_Radical Amidyl Radical Intermediate Start->Amidyl_Radical Oxidation Initiator Radical Initiator (e.g., Ag(I), Cu(I)) Initiator->Amidyl_Radical Cyclization 5-exo-trig Cyclization Amidyl_Radical->Cyclization Intramolecular Addition Cyclized_Radical Cyclized Alkyl Radical Cyclization->Cyclized_Radical Product Functionalized γ-Lactam Cyclized_Radical->Product Trapping Trapping Radical Trapping Agent (e.g., SCF3, Halogen) Trapping->Product

Caption: Workflow for the radical cyclization to form γ-lactams.

Protocol 3.1.1: Copper-Catalyzed Trifluoromethylthiolation and Radical Cyclization

This protocol is adapted from a procedure for the synthesis of SCF3-substituted γ-lactams and demonstrates a powerful method for the functionalization of the cyclized product.[11]

Materials:

  • N-[4-(hydroxymethyl)phenyl]pent-4-enamide (or N-phenylpent-4-enamide)

  • AgSCF3 (Trifluoromethylthiolating agent)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-flushed Schlenk tube, add N-aryl pent-4-enamide (1.0 eq.), AgSCF3 (1.5 eq.), CuI (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Add anhydrous DCM to the tube.

  • Seal the tube and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylthio-substituted γ-lactam.

Causality and Insights:

  • The copper(I) catalyst facilitates the generation of the amidyl radical from the N-aryl pent-4-enamide.

  • The AgSCF3 serves as the source of the trifluoromethylthio radical, which traps the cyclized alkyl radical intermediate.

  • The 1,10-phenanthroline ligand enhances the catalytic activity of the copper species.

  • This one-pot reaction efficiently constructs the γ-lactam ring while simultaneously introducing a valuable SCF3 group.

Domino Radical Bicyclization for Complex Heterocycles

The radical cyclization strategy can be extended to more complex domino reactions, where the initial cyclization triggers a second ring-forming event. This allows for the rapid construction of polycyclic systems from simple acyclic precursors.[4]

G cluster_1 Domino Radical Bicyclization Start_1 N-Phenyl-4-pentenamide Radical_Generation Amidyl Radical Formation Start_1->Radical_Generation Start_2 2-(allyloxy)benzaldehyde Second_Cyclization Intermolecular Addition & 6-endo-trig Cyclization Start_2->Second_Cyclization Catalyst Ag(I) Catalyst Catalyst->Radical_Generation First_Cyclization 5-exo-trig Cyclization Radical_Generation->First_Cyclization First_Cyclization->Second_Cyclization Product γ-Lactam-Substituted Chroman-4-one Second_Cyclization->Product

Caption: Logical flow of the domino radical bicyclization.

Synthetic Utility of the Hydroxymethyl Group

The 4-(hydroxymethyl)phenyl moiety of the title building block offers a wealth of opportunities for further synthetic manipulation, significantly expanding its utility.

A Handle for Derivatization

The primary alcohol of the hydroxymethyl group can be readily transformed into a variety of other functional groups, serving as a versatile handle for the attachment of other molecular fragments.

  • Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) can introduce a wide range of alkoxy substituents. This can be used to modulate lipophilicity and other drug-like properties.

  • Esterification: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) provides access to a diverse array of esters. This is a common strategy for creating prodrugs or for introducing reporter groups.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups are themselves valuable handles for further transformations, such as reductive amination or amide bond formation.

A Directing Group in Aromatic Substitution

The hydroxymethyl group, and its derivatives (e.g., ethers), can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the phenyl ring. While the amide group is a deactivating meta-director, the oxygen atom of the hydroxymethyl or its ether derivative is an activating ortho, para-director.[5][6] The interplay of these directing effects can be exploited for the regioselective introduction of new substituents.

Furthermore, the amide group itself can act as a powerful ortho-directing group in directed ortho-metalation (DoM) reactions.[3][11][12] Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the position ortho to the amide, allowing for the introduction of an electrophile at this position with high regioselectivity. The presence of the hydroxymethyl group would likely require protection prior to a DoM reaction to avoid acid-base chemistry with the organolithium reagent.

Conclusion

N-[4-(hydroxymethyl)phenyl]pent-4-enamide represents a highly valuable, yet underexplored, building block in organic synthesis. Its bifunctional nature, combining a reactive enamide moiety with a versatile hydroxymethyl group, provides a powerful platform for the efficient construction of complex and diverse molecular architectures. The protocols and insights provided in this guide, based on well-established chemistry of related compounds, offer a solid foundation for researchers to unlock the full synthetic potential of this and similar building blocks. The strategic application of such molecules will undoubtedly continue to drive innovation in the fields of medicinal chemistry, agrochemicals, and materials science.

References

  • Epsztajn, J., Józwiak, A., & Szcześniak, A. K. (2006). Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. Current Organic Chemistry, 10(14), 1817-1848.
  • Zhang, H., Liu, W., Hu, J., Zhang, Q., Fang, Z., & Li, D. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Molecules, 29(11), 2589.
  • Li, D., et al. (2025). Radical Bicyclization of N-Phenyl-4-pentenamides: A Modular and Selective Synthesis of γ-Lactam-Substituted Chroman-4-one and Indanone Hybrid Molecules. The Journal of Organic Chemistry.
  • Khand, I. U., & Pauson, P. L. (1973). The Pauson-Khand Reaction.
  • She, X., et al. (2025).
  • Snieckus, V. (1990). Directed ortho metalation.
  • Szostak, M., et al. (2015). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 137(45), 14473-14478.
  • Porta, A., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(4), 633-637.
  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
  • Guo, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15818-15822.
  • Wang, X., et al. (2023). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes.
  • Powers, K. M., & Jones, B. D. (2016). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Central Science, 2(11), 786-787.
  • Hoffman Fine Chemicals. (n.d.). CAS 58804-62-9 | N-Phenylpent-4-enamide.
  • Tang, W., et al. (2009). A Facile and Practical Synthesis of N-Acetyl Enamides. The Journal of Organic Chemistry, 74(24), 9528-9530.
  • Reddy, M. S., & Kumar, M. (2018). New reactions of allenes, alkynes, ynamides, enynones and isothiocyanates. Journal of Chemical Sciences, 130(7), 88.
  • Spiess, P. (2022, April 30). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93) [Video]. YouTube.
  • Wang, L., et al. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. ACS Medicinal Chemistry Letters, 12(12), 1918-1924.
  • Szostak, M., & Procter, D. J. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 7245-7278.
  • PubChem. (n.d.). N-Methyl-N-phenylpent-4-enamide.
  • PubChem. (n.d.). N-[(4-Hydroxyphenyl)methyl]formamide.
  • Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823-11838.
  • Catrin. (2023, October 10).
  • American Chemical Society. (n.d.).
  • Astech Ireland Ltd. (n.d.). N-[4-(Hydroxymethyl)phenyl]benzamide, min. 95 %, 1 g.
  • Witschel, M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8249-8262.
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Method

Application Note: Design and Validation of pH/ROS Dual-Responsive Polymeric Nanocarriers for Targeted Doxorubicin Delivery

Executive Summary The systemic toxicity and poor pharmacokinetic profiles of conventional chemotherapeutics remain significant bottlenecks in oncology drug development. Stimuli-responsive polymers—often termed "smart pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The systemic toxicity and poor pharmacokinetic profiles of conventional chemotherapeutics remain significant bottlenecks in oncology drug development. Stimuli-responsive polymers—often termed "smart polymers"—offer a sophisticated solution by exploiting the physiological differences between healthy tissues and the tumor microenvironment (TME) [1]. This application note details the mechanistic rationale, quantitative performance, and validated experimental protocols for developing a dual-responsive (pH and Reactive Oxygen Species) polymeric micelle system designed for the targeted delivery of Doxorubicin (DOX).

Mechanistic Overview: The Causality of Smart Polymers

To achieve high spatiotemporal specificity, a nanocarrier must remain stable in systemic circulation (pH 7.4) but rapidly disassemble upon cellular internalization at the target site. Relying on a single stimulus often leads to premature drug leakage or incomplete release. Therefore, we utilize a dual-responsive approach [4]:

  • pH-Responsiveness (Charge Reversal & Swelling): The extracellular TME is mildly acidic (pH 6.5–6.8), while intracellular endosomes/lysosomes are highly acidic (pH 5.0–5.5). By incorporating acid-labile groups (e.g., β-carboxylic amides or tertiary amines) into the polymer backbone, the nanoparticle undergoes protonation in acidic environments. This causality is twofold: it triggers a negative-to-positive charge reversal that enhances cellular uptake via electrostatic interaction with the negatively charged cell membrane, and it induces polymer swelling that initiates drug diffusion [2].

  • ROS-Responsiveness (Bond Cleavage): Cancer cells exhibit elevated levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), often an order of magnitude higher than healthy cells. By engineering thioketal (TK) or thioether linkages into the amphiphilic block copolymer (e.g., PEG-TK-PCL), the polymer becomes highly sensitive to oxidative stress. ROS specifically cleaves the thioketal bond into benign byproducts, causing an irreversible hydrophobic-to-hydrophilic phase transition. This destroys the micellar core, resulting in rapid, burst-release of the encapsulated DOX [3].

  • Synergistic Activation: The combination of pH and ROS triggers ensures a "logic-gate" style release mechanism. The acidic pH facilitates entry and partial swelling, while the high intracellular ROS acts as the final key to dismantle the carrier, maximizing the therapeutic index [5].

Quantitative Comparison of Stimuli-Responsive Systems

The table below summarizes the causality between polymer design choices and their resulting drug release kinetics, demonstrating why dual-responsive systems are prioritized for hydrophobic payloads like DOX.

Polymer SystemPrimary TriggerResponsive Linker/GroupTME ConditionPayload Release (24h)
PMAA-based pHCarboxyl groups (Protonation)pH 5.0~60%
PEG-PPS ROSThioether (Oxidation)10 mM H₂O₂~55%
PEG-Hydrazone-DOX pHHydrazone bond (Cleavage)pH 5.0~65%
PEG-TK-PCL pH & ROSThioketal & AminepH 5.0 + 10 mM H₂O₂>85%

Experimental Protocols: Synthesis, Loading, and Validation

The following protocols establish a self-validating system for the preparation and evaluation of dual-responsive DOX-loaded micelles. Every step is designed with built-in causality to ensure reproducibility and thermodynamic stability.

Protocol A: Preparation of Dual-Responsive Micelles

We utilize a solvent-exchange (dialysis) method rather than direct nanoprecipitation. Slow solvent exchange ensures the polymer reaches a lower critical micelle concentration (CMC), yielding a thermodynamically stable core-shell architecture that resists premature dissociation in the bloodstream.

  • Polymer Dissolution: Dissolve 20 mg of the synthesized amphiphilic copolymer (PEG-TK-PCL) in 2 mL of dimethyl sulfoxide (DMSO). Rationale: DMSO is a highly miscible organic solvent that disrupts polymer chain aggregation, ensuring single-chain dispersion.

  • Self-Assembly: Add the polymer solution dropwise into 10 mL of deionized water under vigorous magnetic stirring (800 rpm) at room temperature.

  • Dialysis: Transfer the mixture into a dialysis cassette (Molecular Weight Cut-Off [MWCO] 3.5 kDa). Dialyze against 2 L of deionized water for 48 hours, changing the water every 6 hours. Rationale: The 3.5 kDa MWCO retains the assembled micelles while allowing the complete diffusion of DMSO, driving the hydrophobic PCL segments to collapse into a tight core.

  • Recovery: Filter the micelle solution through a 0.45 μm syringe filter to remove unencapsulated aggregates, then lyophilize to obtain a dry powder.

Protocol B: Doxorubicin Loading and Encapsulation Efficiency (EE%)

Doxorubicin is commercially available as a hydrochloride salt (DOX·HCl), which is water-soluble. To encapsulate it into the hydrophobic micelle core, it must be desalted.

  • Desalting: Dissolve 5 mg of DOX·HCl in 1 mL of DMSO. Add 3 molar equivalents of Triethylamine (TEA) and stir in the dark for 2 hours. Rationale: TEA neutralizes the hydrochloride salt, rendering DOX hydrophobic. This is causally required for DOX to partition into the PCL core during self-assembly.

  • Co-Assembly: Mix the desalted DOX solution with 20 mg of PEG-TK-PCL in 2 mL of DMSO. Repeat the dialysis procedure outlined in Protocol A.

  • Quantification: Lyophilize a known volume of the purified DOX-loaded micelles. Dissolve the powder in DMSO to disrupt the micelles and release all DOX.

  • Measurement: Measure the absorbance at 480 nm using a UV-Vis spectrophotometer. Calculate EE% using the formula: EE% = (Weight of DOX in micelles / Initial weight of DOX added) × 100

Protocol C: In Vitro Triggered Release Assay (Self-Validating System)

To prove that drug release is actively triggered by the TME and not a result of poor micelle stability, this protocol employs strict parallel controls.

  • Setup: Aliquot 2 mL of DOX-loaded micelles (1 mg/mL) into three separate dialysis bags (MWCO 3.5 kDa).

  • Control Environments: Submerge each bag into 20 mL of the following release media at 37°C with gentle shaking (100 rpm):

    • Group 1 (Negative Control): PBS at pH 7.4. (Validates systemic stability).

    • Group 2 (Single Trigger): Acetate buffer at pH 5.0. (Isolates the pH-swelling effect).

    • Group 3 (Dual Trigger): Acetate buffer at pH 5.0 supplemented with 10 mM H₂O₂. (Simulates the full endosomal oxidative stress of the TME).

  • Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release media and immediately replace it with 1 mL of fresh media to maintain sink conditions.

  • Analysis: Quantify the released DOX via fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm). The differential release profiles will self-validate the logic-gate mechanism of the polymer.

Visualizations

Workflow N1 Synthesize Amphiphilic Copolymer (PEG-TK-PCL) N2 Dissolve Polymer & Desalted DOX in Organic Solvent (DMSO) N1->N2 Mix Components N3 Dialysis against Deionized Water (48h) N2->N3 Solvent Exchange N4 Self-Assembly into DOX-Loaded Micelles N3->N4 Hydrophobic Interaction N5 Lyophilization & Characterization (DLS/TEM) N4->N5 Purification & Recovery

Workflow for the synthesis and self-assembly of dual-responsive DOX-loaded polymeric micelles.

Mechanism M1 Intact Micelle (Bloodstream, pH 7.4) M2 Tumor Microenvironment (Extracellular, pH 6.5) M1->M2 EPR Effect M3 Intracellular Endosome (High ROS, pH 5.0) M2->M3 Endocytosis & Charge Reversal M4 Rapid DOX Release & Apoptosis M3->M4 Thioketal Cleavage & Disassembly

Mechanism of pH and ROS dual-responsive drug release within the tumor microenvironment.

References

  • Stimuli-responsive polymers and their applications in drug delivery Source: PubMed / NIH URL
  • pH-responsive Nanoparticles for Drug Delivery Source: PMC - NIH URL
  • Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems Source: Frontiers in Chemistry URL
  • Dual-responsive doxorubicin-loaded nanomicelles for enhanced cancer therapy Source: PMC - NIH URL
  • pH/ROS Dual-Responsive Polymer–Drug-Based Nanocarriers: Click-Reaction Preparation and Fluorescence Imaging-Guided Chemotherapy and Photodynamic Therapy Source: ACS Publications URL
Application

Synthesis of polyamides using enamide derivatives

Application Note: Advanced Synthesis of Functional Polyamides via Enamide Derivatives Executive Summary & Mechanistic Rationale Traditional polyamides (e.g., Nylon 6,6) are synthesized via the step-growth polycondensatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Functional Polyamides via Enamide Derivatives

Executive Summary & Mechanistic Rationale

Traditional polyamides (e.g., Nylon 6,6) are synthesized via the step-growth polycondensation of diamines and diacids. While effective for bulk plastics, polycondensation requires harsh thermal conditions (>250 °C) and the continuous removal of water, which severely limits the incorporation of thermally sensitive, bio-based, or dynamic functional groups.

To bypass these limitations, polymer chemists have shifted toward using enamide derivatives —molecules where the amide linkage is pre-installed within an α,β -unsaturated framework. Because the amide bond is already formed, the polymerization relies on the reactivity of the terminal alkenes rather than condensation chemistry. This allows for room-temperature or mild-heat polymerizations, enabling the synthesis of "long-spaced" polyamides and ultra-strong dynamic elastomers that bridge the gap between polyethylene crystallinity and traditional polyamide hydrogen bonding 1. Furthermore, enamide motifs derived from β -dicarbonyl chemistry can undergo dissociative exchange, providing pathways for recyclable, dynamic covalent polymer networks 2.

This guide details two validated, state-of-the-art workflows for polymerizing enamide derivatives: Acyclic Diene Metathesis (ADMET) and Thiol-Ene Step-Growth Photopolymerization .

Workflow 1: Synthesis of Long-Spaced Polyamides via ADMET

ADMET utilizes ruthenium-based catalysts to couple terminal dienes, releasing ethylene gas as a byproduct. By using an enamide-diene such as N-(undec-10-en-1-yl)undec-10-enamide, researchers can create polyamides with exceptionally low amide frequencies (e.g., 1 to 50 amide groups per 1000 methylene units) 1.

ADMET_Pathway Monomer Enamide Diene Monomer (e.g., N-(undec-10-en-1-yl)...) Reaction ADMET Polymerization (Vacuum, 60-80°C) Monomer->Reaction Catalyst Ruthenium Catalyst (Grubbs 1st/2nd Gen) Catalyst->Reaction Catalyzes Byproduct Ethylene Gas (Removed via Vacuum) Reaction->Byproduct Le Chatelier's Principle UnsaturatedPA Unsaturated Polyamide Reaction->UnsaturatedPA Hydrogenation Post-Polymerization Hydrogenation (Pd/C, H2) UnsaturatedPA->Hydrogenation FinalPolymer Long-Spaced Aliphatic Polyamide Hydrogenation->FinalPolymer Saturation

ADMET polymerization of enamide dienes into long-spaced polyamides.

Protocol 1.1: ADMET Polymerization & Hydrogenation

Causality & Rationale: Metathesis is a reversible equilibrium reaction. To achieve high molecular weights, the equilibrium must be driven forward by continuously removing the ethylene byproduct. High vacuum is applied rather than inert gas purging to prevent the volatilization of the monomer while ensuring complete ethylene extraction.

  • Monomer Purification: Dissolve N-(undec-10-en-1-yl)undec-10-enamide in dichloromethane (DCM) and pass through a plug of neutral alumina. Causality: Ruthenium carbenes are highly susceptible to deactivation by trace peroxides or protic impurities found in unpurified amides.

  • Polymerization: Transfer 2.0 g of the purified monomer to a Schlenk flask. Add Grubbs 1st Generation catalyst (1 mol% relative to monomer) under an argon atmosphere.

  • Vacuum Application: Submerge the flask in an oil bath at 60 °C. Gradually apply a dynamic high vacuum (10⁻³ mbar). Observe the vigorous bubbling (ethylene evolution). Maintain for 48 hours until the melt becomes highly viscous.

  • Hydrogenation (Post-Polymerization): Dissolve the resulting unsaturated polyamide in a toluene/methanol mixture. Add 10 wt% Pd/C catalyst. Pressurize the reactor with 50 bar H₂ gas and heat to 80 °C for 24 hours.

  • In-Process Validation (Self-Validation):

    • Pre-Hydrogenation: Analyze via ¹H NMR. The terminal alkene protons ( δ 4.9–5.8 ppm) must completely disappear, replaced by internal alkene protons ( δ 5.3–5.5 ppm).

    • Post-Hydrogenation: The internal alkene signals must vanish entirely, confirming a fully saturated polyethylene-like backbone with precise amide spacing.

Workflow 2: Thiol-Ene Step-Growth Polymerization

For applications requiring elastomeric properties or chemical recyclability, bis-enamides derived from biomass (e.g., castor oil derivatives like UDA) are polymerized with dithiols via a UV-initiated radical process 3.

ThiolEne_Pathway BisEnamide Bis-Enamide Monomer (e.g., UDA) Propagation Step-Growth Propagation (Anti-Markovnikov) BisEnamide->Propagation Dithiol Dithiol Crosslinker RadicalGen Thiyl Radical Generation Dithiol->RadicalGen Photoinitiator Photoinitiator (DMPA) Photoinitiator->RadicalGen Cleavage UVLight UV Irradiation (λ = 365 nm) UVLight->Photoinitiator RadicalGen->Propagation Initiation PolyamideElastomer Polythioetheramide Elastomer Propagation->PolyamideElastomer Chain Extension

Thiol-ene step-growth photopolymerization of bis-enamides.

Protocol 2.1: Photopolymerization of UDA Elastomers

Causality & Rationale: Thiol-ene "click" chemistry is chosen because it is highly efficient, oxygen-tolerant, and proceeds via an anti-Markovnikov radical addition. This prevents the formation of unwanted side-branching, ensuring a highly linear, semi-crystalline domain dispersed in an amorphous matrix—the exact morphology required for ultra-strong elastomers 3.

  • Monomer Preparation: Synthesize or obtain N,N'-(2-hydroxypropane-1,3-diyl)bis(undec-10-enamide) (UDA).

  • Formulation: In a light-protected vial, mix UDA and 1,2-ethanedithiol in a strict 1:1 molar ratio. Causality: Because this is a step-growth mechanism (Carothers equation), any stoichiometric imbalance will drastically cap the molecular weight.

  • Initiation: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) at 1.5 wt% as the photoinitiator. Dissolve the mixture in a minimal amount of chloroform to ensure homogeneity, then cast it onto a Teflon mold.

  • Irradiation: Evaporate the solvent in the dark. Irradiate the film with a 365 nm UV lamp (intensity ~15 mW/cm²) for 30 minutes at room temperature.

  • In-Process Validation (Self-Validation):

    • Monitor the reaction via FT-IR spectroscopy. The successful conversion is validated by the complete disappearance of the characteristic enamide C=C stretching vibration at ~1630 cm⁻¹ and the thiol S-H stretch at ~2550 cm⁻¹.

Quantitative Data Presentation

The shift from traditional polycondensation to enamide-based synthesis drastically alters the thermomechanical profile of the resulting polymers. By tuning the amide frequency, researchers can predictably control the melting transition ( Tm​ ) and mechanical strength.

Polymer SystemSynthesis MethodAmide Frequency (per 1000 CH₂) Tm​ (°C)Tensile Strength (MPa)Key Application
Traditional Nylon 6,6 Polycondensation~166260~80High-heat structural plastics
Long-Spaced PA ADMET + Hydrogenation1.0 - 50.5110 - 135~45Polyethylene-mimics, films
UDA-Based PA Thiol-Ene Addition~40~65Up to 156*Ultra-strong dynamic elastomers

*Note: UDA-based elastomers achieve 156 MPa after unidirectional step-cycle stretching due to the programmable supramolecular alignment of the amide hydrogen bonds 3.

References

  • Design of monomers and functional polyamides. (ResearchGate). Details the synthesis of amide diene monomers from castor oil derivatives and the synthesis of ultra-strong long-chain polyamide elastomers via thiol-ene addition polymerization. 3

  • Long-Spaced Polyamides: Elucidating the Gap between Polyethylene Crystallinity and Hydrogen Bonding. (Macromolecules / ResearchGate). Describes the preparation of aliphatic polyamides with low amide contents via ADMET copolymerization of N-(undec-10-en-1-yl)undec-10-enamide and subsequent exhaustive post-polymerization hydrogenation. 1

  • From β -Dicarbonyl Chemistry to Dynamic Polymers. (Chemical Reviews / ACS Publications). Reviews the utilization of enamide derivatives, vinylogous urethanes, and diketoenamines in the synthesis of dynamic covalent polymers through dissociative exchange pathways. 2

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis

Welcome to the Technical Support Center for the synthesis and troubleshooting of N-[4-(hydroxymethyl)phenyl]pent-4-enamide . As a bifunctional building block featuring both a terminal alkene and a benzylic alcohol, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of N-[4-(hydroxymethyl)phenyl]pent-4-enamide . As a bifunctional building block featuring both a terminal alkene and a benzylic alcohol, this molecule is highly valued in the development of antibody-drug conjugate (ADC) linkers and advanced hydrogel materials.

However, synthesizing this molecule presents a unique chemoselectivity challenge. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind side reactions, provide a self-validating experimental protocol, and troubleshoot the most common pitfalls you will encounter at the bench.

Mechanistic Insight: The Chemoselectivity Challenge

The synthesis relies on the acylation of 4-aminobenzyl alcohol with a pent-4-enoic acid derivative (typically pent-4-enoyl chloride). The core challenge lies in the substrate's dual nucleophiles: an aniline amine and a primary benzylic alcohol .

While aliphatic amines are vastly more nucleophilic than alcohols, the amine in 4-aminobenzyl alcohol is aromatic (an aniline), meaning its lone pair is delocalized into the phenyl ring, reducing its nucleophilicity. Conversely, the primary benzylic alcohol is highly accessible and reactive. If reaction conditions are not strictly controlled, competitive O-acylation (esterification) or N,O-diacylation will occur .

ReactionPathway SM 4-Aminobenzyl Alcohol + Pent-4-enoyl Chloride Target N-[4-(hydroxymethyl)phenyl] pent-4-enamide (Target Product) SM->Target DIPEA (1.2 eq) 0°C, Strict Stoichiometry Side1 O-Acylated Ester (Side Product) SM->Side1 DMAP Catalyst or Acidic Conditions Side2 N,O-Diacylated Product (Side Product) SM->Side2 Excess Acyl Chloride Elevated Temp

Reaction pathway detailing chemoselective N-acylation versus competitive O-acylation.

Self-Validating Experimental Protocol

To guarantee N-selectivity, we must exploit kinetics. This protocol uses a slight deficit of the acylating agent, strict temperature control, and a sterically hindered base to prevent acyl-transfer catalysis.

Reagents:

  • 4-Aminobenzyl alcohol: 1.00 equivalent (eq)

  • Pent-4-enoyl chloride: 0.95 eq (Causality: Deficit ensures no excess electrophile is available for the alcohol after the amine reacts).

  • N,N-Diisopropylethylamine (DIPEA): 1.20 eq (Causality: Steric bulk prevents it from acting as a nucleophilic catalyst, unlike TEA or DMAP).

  • Anhydrous Dichloromethane (DCM): 0.1 M concentration.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-aminobenzyl alcohol and anhydrous DCM. Stir until dissolved.

  • Base Addition: Add DIPEA (1.20 eq) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes. (Causality: Low temperatures exponentially decrease the reaction rate of the less nucleophilic alcohol).

  • Electrophile Addition: Dilute pent-4-enoyl chloride (0.95 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • In-Process Validation (TLC Check): After 1 hour at 0 °C, pull a 10 µL aliquot. Run a TLC (Eluent: 50:50 EtOAc/Hexane).

    • Self-Validation: The starting material (Rf ~0.2, stains brown with ninhydrin) should be faintly visible. The target N-acylated product appears at Rf ~0.4 (UV active, ninhydrin negative). If a fast-moving spot appears at Rf ~0.7, O-acylation has occurred.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. (Causality: Mild base neutralizes HCl salts and hydrolyzes trace amounts of highly labile O-acyl byproducts without cleaving the stable amide).

  • Extraction: Extract 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Selectivity Data

The table below summarizes how variations in the protocol directly dictate the chemoselectivity of the reaction .

Acylating AgentEquivalentsBase / AdditiveTemp (°C)N-Acylation (Target)O-Acylation / Di-acylated
Pent-4-enoyl chloride 0.95 DIPEA (1.2 eq) 0 >95% <2%
Pent-4-enoyl chloride1.10TEA (1.5 eq)2575%20%
Pent-4-enoyl chloride1.50DMAP (0.1 eq)2540%60% (Di-acylated)
Pent-4-enoic acid + EDC1.00None2585%10%

Troubleshooting & FAQs

TroubleshootingTree Start LC-MS / NMR Analysis of Crude CheckO High O-Acylation / Di-acylation? Start->CheckO FixO Reduce Acyl Chloride to 0.95 eq Remove DMAP CheckO->FixO Yes CheckAlkene Alkene Isomerization (Pent-2-enamide)? CheckO->CheckAlkene No FixAlkene Lower Temp to 0°C Avoid Strong Bases CheckAlkene->FixAlkene Yes CheckOx Aldehyde Formation (Oxidation)? CheckAlkene->CheckOx No FixOx Degas Solvents Run under N2/Argon CheckOx->FixOx Yes

Decision tree for troubleshooting common side reactions during amide synthesis.

Q1: My LC-MS shows a mass corresponding to the di-acylated product. Why did this happen, and how can I salvage the batch?

A1: Di-acylation occurs when the local concentration of the acyl chloride is too high, or if an aggressive catalyst like DMAP was used. DMAP forms a highly electrophilic N-acylpyridinium intermediate that rapidly reacts with oxygen nucleophiles due to hard-hard acid-base interactions, completely overriding the inherent kinetic preference of the amine. Salvage Protocol: You can selectively cleave the unwanted ester (O-acyl group) without breaking the amide bond by treating the crude mixture with a mild nucleophile, such as 2.0 equivalents of K2CO3 in Methanol for 2 hours at room temperature. The benzylic ester will undergo methanolysis, reverting to the primary alcohol, while the secondary amide remains intact.

Q2: The terminal alkene in my product has isomerized to the internal position (forming a conjugated pent-2-enamide). What caused this?

A2: Terminal alkenes in pent-4-enoic acid derivatives are susceptible to isomerization into the thermodynamically more stable conjugated position. This side reaction is triggered by either strong bases (which deprotonate the alpha-carbon, allowing double-bond migration) or radical initiators. Prevention: Never use strong alkoxide bases (e.g., NaOMe, KOtBu) for this synthesis. Stick to mild tertiary amines like DIPEA. Furthermore, ensure your reaction is not exposed to prolonged UV light or old solvents containing peroxides (like uninhibited THF), which can initiate radical-mediated isomerization.

Q3: I am trying to force N-acylation by running the reaction under acidic conditions, but it's failing. Why?

A3: This is a classic mechanistic trap. Under acidic conditions, the amine group of 4-aminobenzyl alcohol becomes protonated to form an anilinium salt. This completely eliminates its nucleophilicity. Meanwhile, the benzylic alcohol remains unprotonated and free to react. Acidic conditions actually reverse the chemoselectivity, forcing exclusive O-acylation . You must maintain a basic environment (pH > 8) to ensure the amine remains in its free, nucleophilic state.

Q4: My benzyl alcohol group is degrading into an aldehyde during the reaction.

A4: Benzylic alcohols are highly sensitive to auto-oxidation. If your solvents are not degassed and the reaction is run open to the air, trace transition metals or dissolved oxygen can oxidize the alcohol to a benzaldehyde derivative. Prevention: Always sparge your DCM with Argon for 10 minutes prior to the reaction and maintain a positive pressure of inert gas throughout the synthesis.

References

  • Source: Google Patents (WO2019109188A1)
  • Source: Google Patents (US5631356A)
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI (Molecules) URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PubMed Central (PMC4419515) URL:[Link]

Optimization

Optimizing reaction conditions for N-aryl enamide formation

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the nuanced challenges of synthesizing and optimizing N-aryl enamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the nuanced challenges of synthesizing and optimizing N-aryl enamides. These compounds are highly versatile building blocks, but their synthesis is often plagued by E/Z isomerization, poor cross-coupling yields, and catalyst deactivation.

This guide bypasses generic advice, focusing instead on the strict causality behind experimental choices—from the necessity of specific oxidants in palladium catalysis to the redox requirements of copper-mediated pathways.

I. Mechanistic Workflow & Optimization Logic

The successful formation of an N-aryl enamide requires matching the electronic and steric profile of your substrates with the correct catalytic cycle. The diagram below outlines the decision tree for optimizing these transformations.

OptimizationWorkflow Start Amide + Aryl/Alkenyl Precursor PdCat Pd-Catalysis (e.g., Pd2(dba)3) Start->PdCat Alkenylation CuCat Cu-Catalysis (e.g., Cu(OAc)2) Start->CuCat Chan-Evans-Lam AgPromoter Ag2CO3 Promoter (Stereospecificity) PdCat->AgPromoter O2Oxidant O2 / Air (Cu(II) -> Cu(III)) CuCat->O2Oxidant MechPd Oxidative Insertion AgPromoter->MechPd MechCu Transmetallation & Reductive Elimination O2Oxidant->MechCu Product N-Aryl Enamide (Target) MechPd->Product MechCu->Product

Workflow for optimizing metal-catalyzed N-aryl enamide synthesis.

II. Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . If the reaction deviates from the expected physical or chemical markers, the protocol itself will indicate where the failure occurred.

Protocol A: Palladium-Catalyzed Alkenylation (Ag₂CO₃-Promoted)

This method is highly effective for synthesizing acyclic tertiary enamides from sterically-encumbered N-substituted amides and acryl halides[1].

  • Step 1: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (5 mol%), Ag2​CO3​ (1.5 equiv), and the secondary amide (1.0 equiv). Causality: Bulky ligands (e.g., XPhos, Jackiephos) often fail here; omitting the phosphine ligand and relying on the silver salt promotes a direct oxidative-insertion mechanism[1].

  • Step 2: Add anhydrous THF (0.2 M) and the β -halo acrylate (1.2 equiv).

  • Step 3: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Step 4: Quench with water, extract with EtOAc, and monitor via GC-MS/NMR.

  • Self-Validation Check: This reaction is stereospecific. If you start with a (Z)-3-bromo-methylacrylate and observe a mixture of E/Z enamides in the crude NMR, the oxidative-insertion pathway has been compromised. This typically indicates thermal equilibration (temperature too high) or that the Ag2​CO3​ promoter has been depleted/poisoned[1].

Protocol B: Copper-Catalyzed Chan-Evans-Lam Cross-Coupling

This protocol constructs the C-N bond using arylalkenyl boron-based reagents, yielding N-aryl enamides with strict E-configuration[2].

  • Step 1: Combine the acetanilide (1.0 equiv), arylalkenyl boronic acid (1.5 equiv), and Cu(OAc)2​ (10 mol%) in a reaction vial.

  • Step 2: Add a mild base (e.g., pyridine, 2.0 equiv) and DCM (0.1 M).

  • Step 3: Stir the mixture vigorously open to the atmosphere (or under an O2​ balloon) at room temperature for 16-24 hours.

  • Step 4: Filter the crude mixture through a pad of Celite to remove copper salts before chromatography.

  • Self-Validation Check: The reaction mixture must transition from a blue/green hue (Cu(II)) to a darker transient state and back. This color oscillation confirms active redox cycling. If the solution turns permanently black and precipitates, the catalyst has died via over-oxidation to CuO, meaning your base is too strong or the boronic acid has degraded[2].

III. Quantitative Optimization Data

The success of N-aryl enamide formation is heavily dictated by the leaving group and steric hindrance. Use the tables below to benchmark your expected yields and kinetic rates.

Table 1: Effect of Halide Leaving Group on Pd-Catalyzed Cross-Coupling (Data based on coupling with (Z)-3-halo-ethylacrylate[1])

Halide (X)Conversion (%)Yield (%)Mechanistic Implication
Fluoro (F) 00The C-F bond is too strong; fails to undergo oxidative insertion.
Chloro (Cl) 10062Competent leaving group, but moderate efficiency.
Bromo (Br) 10070Optimal balance of reactivity and reagent stability.
Iodo (I) 10079Highly reactive; provides the fastest oxidative insertion.

Table 2: Kinetic Impact of Steric Substitution on Downstream Radical Reactivity (Data based on H· transfer rates ( kH​ ) from CpCr(CO)3​H to enamides[3])

Substitution SiteImpact on H· Transfer Rate ( kH​ )Causality
Unsubstituted Baseline (High, similar to styrene)Favorable formation of the α -amino radical.
Methyl on incipient radical site Decreased by a factor of 3.8Mild steric hindrance during the transition state.
Methyl on H· acceptor site Decreased by a factor of 380Severe steric clash completely blocks H· approach.

IV. Troubleshooting Guides & FAQs

Q1: I am observing significant E/Z isomerization in my N-aryl enamide product. How can I lock the geometry? A1: Isomerization often occurs due to thermal equilibration or reversible metal coordination. In Pd-catalyzed cross-couplings with β -halo acrylates, the geometry of the double bond is highly dependent on the reaction mechanism. Using Ag2​CO3​ as a promoter ensures a stereospecific oxidative-insertion mechanism, retaining the configuration of the vinylic carbon[1]. However, be aware of your substrate's electronics: Variable Temperature (VT) 1H -NMR experiments have shown that enamides bearing acryl moieties decorated with Electron-Donating Groups (EDGs) spontaneously undergo E/Z isomerization in solution[1]. If this occurs, avoid heating the product during purification.

Q2: My Chan-Evans-Lam coupling with arylboronic acids is stalling at 30% conversion. What is the limiting factor? A2: The Chan-Evans-Lam reaction relies on the oxidation of the Cu(II) complex to a Cu(III) intermediate, which is strictly mediated by oxygen from the air[2]. If your reaction is capped, purged with inert gas, or insufficiently aerated, the catalytic cycle breaks down at the reductive elimination step[2]. Ensure vigorous stirring open to the air. If the problem persists, your arylboronic acid may be undergoing competitive protodeboronation; mitigate this by adding the boronic acid slowly via a syringe pump over several hours.

Q3: When attempting C-N coupling with sterically hindered amides, I get no product. Should I use a bulkier ligand? A3: Counter-intuitively, no. While bulky ligands like Jackiephos or XPhos are notorious for enabling cross-coupling of sterically demanding substrates, they are often completely ineffective for the formation of acyclic tertiary enamides[1]. Steric encumbrance severely hinders the metal's ability to coordinate both the amide and the alkene. Instead of forcing a bulky ligand, omit the phosphine entirely. Using a "ligandless" Pd2​(dba)3​ system promoted by Ag2​CO3​ modulates the metal center's electrophilicity and allows the sterically-encumbered N-substituted amide to couple successfully[1].

Q4: How do N-aryl enamides compare to N-alkyl enamides regarding radical stability for downstream cyclizations (e.g., pyrrolidine synthesis)? A4: N-aryl enamides are excellent hydrogen radical (H·) acceptors. Kinetic studies demonstrate that N-aryl enamides have a rate constant ( kH​ ) nearly identical to N-alkyl enamides, making them highly reactive for forming α -amino radicals[3]. However, if your downstream goal is cyclization, you must strictly avoid methyl substitution on the hydrogen acceptor carbon. As shown in Table 2, a methyl group at this specific site decreases the reaction rate by a factor of 380 due to transition-state steric clash[3].

V. References

  • Synthesis of Tertiary Enamides by Ag2CO3-promoted Pd-Catalyzed Alkenylation of A - ORCA – Online Research @ Cardiff . Cardiff University.

  • Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction . ResearchGate.

  • Kinetics of H· Transfer from CpCr(CO)3H to Various Enamides: Application to Construction of Pyrrolidines . National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: Handling and Preserving N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling N-[4-(hydroxymethyl)phenyl]pent-4-enamide .

This bifunctional molecule features a terminal alkene (pent-4-enamide) and a benzylic alcohol. While the isolated double bond is less reactive than conjugated systems like acrylamides, it remains highly susceptible to premature chain-growth polymerization during isolation, purification, and storage. The guides below will help you establish a self-validating workflow to maintain monomer integrity.

Knowledge Base: Mechanistic Insights

Premature polymerization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is typically driven by radical-initiated auto-polymerization . Trace peroxides (often found in aged ethereal solvents like THF) or excessive thermal energy can cleave to form reactive radicals. These radicals attack the electron-rich terminal alkene, initiating a propagation cascade[1].

Furthermore, the 4-(hydroxymethyl)phenyl moiety introduces a secondary risk. The benzylic alcohol can participate in intermolecular hydrogen bonding, which pre-organizes the monomers in concentrated solutions, thereby lowering the entropic barrier for polymerization. Under acidic conditions, this hydroxyl group can also dehydrate to form a stabilized benzylic cation, risking cross-linking via cationic mechanisms or Friedel-Crafts alkylation.

Troubleshooting Guide: Quantitative Parameters

To prevent degradation, strict adherence to environmental and chemical thresholds is required. The following table summarizes the critical quantitative parameters for handling this monomer safely[2].

ParameterHigh-Risk ThresholdRecommended StandardMechanistic Rationale
Rotary Evaporation Temp > 40 °C≤ 35 °C Exceeding 40 °C provides sufficient kinetic energy to overcome the activation barrier for thermal auto-polymerization.
Aqueous Workup pH < 5.0 or > 9.0pH 7.0 – 7.5 Acidic conditions promote benzylic cation formation; basic conditions can hydrolyze the amide bond.
Inhibitor Concentration 0 ppm (Neat)10 – 50 ppm A radical scavenger (MEHQ or BHT) is required to intercept and quench early-stage carbon-centered radicals.
Storage Temperature Room Temp (20–25 °C)-20 °C Deep freezing drastically reduces molecular mobility and collision frequency, halting propagation kinetics.
Solvent Peroxide Level > 5 ppm0 ppm (Fresh) Peroxides homolytically cleave under light/heat to form alkoxyl radicals, the primary initiators of alkene polymerization.

Frequently Asked Questions (FAQs)

Q: My product turned into an insoluble, viscous gel during rotary evaporation. What happened, and can I reverse it? A: The monomer has undergone premature radical polymerization, forming a cross-linked poly(pent-4-enamide) network. Because this process involves the irreversible formation of strong covalent carbon-carbon bonds, it cannot be depolymerized back to the monomer under standard laboratory conditions. The batch must be discarded. To prevent this, always adhere to the ≤ 35 °C temperature limit and ensure your solvents are peroxide-free.

Q: Should I use BHT or MEHQ as my polymerization inhibitor? A: Your choice depends entirely on your storage atmosphere.

  • MEHQ (4-Methoxyphenol): Requires the presence of dissolved oxygen to function. It reacts with oxygen and propagating radicals to form a stable, non-reactive complex. Use MEHQ only if you are storing the compound in an ambient air atmosphere.

  • BHT (Butylated hydroxytoluene): Acts as a direct hydrogen-atom donor to quench radicals, forming a sterically hindered, stable phenoxyl radical. It does not require oxygen. Use BHT if you are storing the compound under an inert atmosphere (Argon or Nitrogen).

Q: Does the concentration of the monomer affect its stability? A: Yes. Polymerization kinetics are highly concentration-dependent. As you remove solvent and the monomer becomes a neat oil or concentrated syrup, the proximity of the terminal alkenes increases exponentially. We recommend storing the compound as a 0.5 M to 1.0 M stock solution in a stable solvent (e.g., anhydrous DCM or EtOAc) rather than as a neat oil, if your downstream application allows it.

Standard Operating Procedures (SOPs)

Every protocol in this support center is designed as a self-validating system . You must verify the success of each step before proceeding.

Protocol A: Safe Solvent Removal and Isolation

Objective: Concentrate the synthesized monomer without triggering thermal polymerization.

  • Peroxide Screening: Before extraction, test all ethereal solvents (e.g., THF, diethyl ether) with KI-starch indicator paper. Discard if any purple coloration appears.

  • Neutralization: Wash the organic phase with a pH 7.4 phosphate buffer to ensure the benzylic alcohol is not exposed to acidic protons.

  • Inhibitor Spiking: Add 20 ppm of BHT directly to the organic phase prior to concentration.

  • Evaporation: Set the rotary evaporator water bath to 30–35 °C. Compensate for the low temperature by applying a high vacuum (< 20 mbar). Do not dry the compound to a hard crust; leave it as a concentrated oil.

  • Validation Step (1H-NMR): Take a 1 mg aliquot, dissolve in CDCl3, and acquire a quick proton NMR. Look for sharp multiplets at δ 4.9–5.1 ppm (terminal =CH2) and δ 5.7–5.9 ppm (internal =CH). If you observe broad, unresolved polymeric humps in the baseline, the batch has begun to oligomerize.

Protocol B: Pre-Reaction Inhibitor Removal

Objective: Remove the BHT/MEHQ inhibitor immediately before using the monomer in a downstream reaction (e.g., a thiol-ene click reaction or cross-coupling).

  • Column Preparation: Pack a short glass column (2 cm diameter) with 4 cm of activated basic alumina (Brockmann I).

  • Elution: Dissolve the inhibited N-[4-(hydroxymethyl)phenyl]pent-4-enamide in a minimal volume of dichloromethane (DCM).

  • Filtration: Pass the solution through the basic alumina plug. The weakly acidic phenolic inhibitors (BHT/MEHQ) will strongly bind to the basic stationary phase, while the neutral amide monomer passes through.

  • Validation Step (TLC): Spot the eluent on a silica TLC plate alongside a pure BHT or MEHQ standard. Develop in 10% EtOAc/Hexanes and visualize with a UV lamp (254 nm) or KMnO4 stain. The complete absence of the high-Rf inhibitor spot confirms successful removal. Use the monomer immediately.

Process Visualization

The following diagram illustrates the critical decision points and interventions required to maintain monomer stability during isolation and storage.

Workflow A Synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide B Solvent Removal (Rotary Evaporation) A->B C Risk: Thermal Initiation (T > 40°C) B->C Unsafe Parameters D Control: Water Bath < 35°C + High Vacuum B->D Safe Protocol C->D E Storage Preparation D->E F Add Inhibitor (10-50 ppm BHT/MEHQ) E->F G Store at -20°C Protected from Light F->G

Workflow for preventing thermal and radical-initiated polymerization during isolation and storage.

References

  • 1.4.5: Polymerization of Alkenes Source: Chemistry LibreTexts (Basic Principles of Organic Chemistry) URL:[Link]

Sources

Optimization

Stability issues of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of N-[4-(hydroxymethyl)phenyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in solution.

This molecule possesses three distinct reactive moieties that dictate its stability profile: a terminal alkene (prone to auto-oxidation and polymerization), a benzylic alcohol (susceptible to oxidation), and an amide bond (vulnerable to pH-driven hydrolysis). Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during your assays and drug development workflows.

Molecular Degradation Pathways

Before troubleshooting, it is essential to understand the structural liabilities of the compound. The diagram below maps the primary degradation mechanisms associated with each functional group.

DegradationPathways Molecule N-[4-(hydroxymethyl)phenyl] pent-4-enamide Path1 Terminal Alkene Molecule->Path1 Path2 Benzylic Alcohol Molecule->Path2 Path3 Amide Bond Molecule->Path3 Deg1a Auto-oxidation (Epoxides/Peroxides) Path1->Deg1a O2 Deg1b Cross-linking (Oligomers) Path1->Deg1b Radicals/UV Deg2 Oxidation (Benzaldehyde derivative) Path2->Deg2 O2 / Trace Metals Deg3 Hydrolysis (Amine + Acid) Path3->Deg3 H+ or OH-

Primary chemical degradation pathways of the molecule in solution.

Diagnostic Workflow

Use the following self-validating diagnostic matrix to identify the root cause of solution instability based on your analytical observations.

DiagnosticWorkflow Start Observed Instability in Solution Symp1 LC-MS: +16 Da or -2 Da New HPLC Peaks Start->Symp1 Symp2 Precipitation / Increased Viscosity Start->Symp2 Symp3 LC-MS: Cleavage Fragments (m/z 124 & 101) Start->Symp3 Cause1 Oxidation (Alkene or Benzyl Alcohol) Symp1->Cause1 Cause2 Radical Polymerization (Terminal Alkene) Symp2->Cause2 Cause3 Amide Hydrolysis (pH Extremes) Symp3->Cause3 Sol1 Degas Solvent & Store under Argon (Ar) Cause1->Sol1 Sol2 Add Radical Scavenger (e.g., 50 ppm BHT) Cause2->Sol2 Sol3 Buffer Solution to pH 6.5 - 7.5 Cause3->Sol3

Diagnostic workflow for identifying and resolving solution stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my DMSO stock solution turning cloudy and increasing in viscosity over time? A1: This is a classic symptom of radical-initiated polymerization of the terminal alkene (pent-4-enamide moiety). Alkenes lacking allylic steric hindrance are highly susceptible to cross-linking when exposed to ambient light or trace peroxides in the solvent[1].

  • The Causality: Trace radicals initiate a chain reaction at the terminal double bond, forming insoluble oligomeric or polymeric networks.

  • The Fix: Supplement your storage solvent with a radical scavenger like Butylated hydroxytoluene (BHT) at 50 ppm. BHT donates a hydrogen atom to quench peroxy radicals, effectively terminating the propagation phase. Always store in amber vials to prevent UV-initiated radical formation.

Q2: My LC-MS analysis shows new impurities with mass shifts of +16 Da and -2 Da from the parent mass ([M+H]+ = 206.25). What is happening? A2: You are observing two distinct oxidation events driven by dissolved oxygen:

  • +16 Da (Epoxidation): The free radical auto-oxidation of the terminal alkene results in the formation of an epoxide or hydroperoxide[1].

  • -2 Da (Alcohol Oxidation): The benzylic alcohol is undergoing selective oxidation to form a benzaldehyde derivative[2]. The benzylic position is highly activated, and trace transition metals (often present in lower-grade solvents or glassware) can catalyze the removal of two hydrogen atoms.

  • The Fix: Transition to strictly anaerobic storage. Degas your solvents using the freeze-pump-thaw method (detailed in Section 5) and backfill the headspace with Argon.

Q3: In aqueous assay buffers, I am observing the disappearance of the parent peak and the emergence of two new peaks at m/z 124 and m/z 101 in positive ion mode. Is the compound degrading? A3: Yes, the compound is undergoing amide hydrolysis . The peaks correspond to the cleavage products: 4-aminobenzyl alcohol ([M+H]+ ≈ 124) and pent-4-enoic acid ([M+H]+ ≈ 101).

  • The Causality: While amides are generally stable, they are subject to slow hydrolysis at moderate to extreme pH conditions[3]. At high pH, hydroxide ions nucleophilically attack the amide carbonyl. At low pH, the carbonyl oxygen is protonated, increasing its electrophilicity and making it susceptible to attack by water.

  • The Fix: Ensure your assay buffers are strictly maintained between pH 6.5 and 7.5. Avoid prolonged incubation at 37°C if the pH drifts outside this physiological window.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide under various experimental conditions. Use this data to benchmark your own stability assays.

Storage ConditionSolventAdditivePrimary Degradation PathwayEstimated Half-Life (t½)
Ambient Air, 25°CDMSONoneAlkene Auto-oxidation14 Days
Ambient Air, UV LightDMSONoneRadical Polymerization< 48 Hours
Aqueous, pH 2.0, 37°CH2O/MeCNNoneAcid-Catalyzed Hydrolysis5 Days
Aqueous, pH 12.0, 37°CH2O/MeCNNoneBase-Catalyzed Hydrolysis2 Days
Argon Blanket, -20°C DMSO 50 ppm BHT None (Stable) > 24 Months

Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

To ensure a self-validating, highly reproducible experimental setup, follow this rigorous methodology for preparing stock solutions. This protocol addresses all three structural vulnerabilities simultaneously.

Step 1: Solvent Degassing (Freeze-Pump-Thaw Method) Causality: Removes dissolved oxygen to prevent both benzylic alcohol oxidation and alkene epoxidation.

  • Transfer anhydrous DMSO into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to a high vacuum (≤ 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw completely in a room-temperature water bath, releasing trapped gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times. On the final thaw, backfill the flask with ultra-pure Argon.

Step 2: Inhibitor Supplementation Causality: Introduces a sacrificial hydrogen donor to quench trace radicals and prevent alkene polymerization.

  • Under an Argon atmosphere, add Butylated hydroxytoluene (BHT) to the degassed DMSO to achieve a final concentration of 50 ppm (50 µg/mL).

  • Stir gently until completely dissolved.

Step 3: Solubilization and Aliquoting Causality: Minimizes freeze-thaw cycles of the API and protects the terminal alkene from UV-initiated radical formation.

  • Weigh N-[4-(hydroxymethyl)phenyl]pent-4-enamide into a pre-weighed, amber glass vial.

  • Add the degassed, BHT-supplemented DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Vortex gently until a clear, colorless solution is achieved.

  • Aliquot the solution into single-use amber vials (e.g., 50 µL per vial).

  • Blanket the headspace of each vial with Argon before sealing tightly with PTFE-lined caps. Store immediately at -20°C.

Step 4: Analytical Validation (Self-Validating Step) Causality: Establishes a T=0 reference chromatogram to accurately track future degradation.

  • Dilute one aliquot to 10 µM in LC-MS grade Acetonitrile/Water.

  • Run a baseline LC-MS analysis (UV 254 nm and ESI+). Confirm the parent mass ([M+H]+ = 206.25) and ensure the absence of T=0 impurities at +16 Da, -2 Da, or cleavage fragments (m/z 124, 101).

References

  • Uncatalyzed aerobic epoxidation of liquid alkyl alkenes - PMC. National Institutes of Health (NIH). URL:[Link]

  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina - MDPI. MDPI. URL:[Link]

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. University of Regina. URL:[Link]

Sources

Troubleshooting

Troubleshooting column chromatography for N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Welcome to the Technical Support Center for the purification of N-[4-(hydroxymethyl)phenyl]pent-4-enamide . This guide is engineered for researchers and drug development professionals, providing field-proven troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-[4-(hydroxymethyl)phenyl]pent-4-enamide . This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting methodologies, mechanistic insights, and self-validating protocols to resolve complex chromatographic challenges.

Analyte Profiling & Causality of Chromatographic Behavior

To successfully purify N-[4-(hydroxymethyl)phenyl]pent-4-enamide, we must first analyze its structural liabilities. This molecule contains two highly polar, hydrogen-bonding functional groups:

  • A Benzylic Alcohol (-CH₂OH): A strong hydrogen bond donor and acceptor. Benzylic alcohols are also sensitive to highly acidic environments and can degrade or dehydrate if left on acidic stationary phases for extended periods .

  • A Secondary Amide (-NH-CO-): While electronically neutral, the amide carbonyl oxygen is a potent hydrogen bond acceptor, and the N-H group is a strong donor.

The Mechanistic Problem: Standard normal-phase silica gel is populated with acidic silanol groups (Si-OH). When this molecule enters the column, the amide and hydroxyl groups form intense hydrogen bonds with the silanols. This non-linear adsorption causes the compound to drag through the column, manifesting visually as severe peak tailing, streaking on TLC plates, and co-elution with closely migrating impurities . Overcoming this requires chemical deactivation of the stationary phase.

Mechanism Analyte N-[4-(hydroxymethyl)phenyl] pent-4-enamide (Polar -OH & Amide) Silica Silica Gel Stationary Phase (Acidic Si-OH Groups) Analyte->Silica Strong H-Bonding (Causes Streaking) TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Analyte Prevents Adsorption (Promotes Elution) TEA->Silica Competes for Si-OH (Deactivates Surface)

Mechanistic interaction of TEA deactivating silica gel to prevent analyte hydrogen bonding.

Troubleshooting Workflow & Decision Tree

Do not proceed blindly if your initial TLC shows streaking. Use the following self-validating workflow to determine the exact mobile phase modifications required before committing your crude sample to the column.

Workflow Start Run TLC Scouting (Hexane/EtOAc) Check Observe Spot Shape & Rf Start->Check Tailing Severe Tailing or Rf < 0.1? Check->Tailing AddTEA Add 1-2% TEA to Mobile Phase Tailing->AddTEA Yes Success Proceed to Column Chromatography Tailing->Success No AddTEA->Check Re-evaluate ChangeSolvent Switch to DCM/MeOH (95:5) + 1% TEA AddTEA->ChangeSolvent Still Tailing ChangeSolvent->Check Degradation Perform 2D TLC (Check Stability) ChangeSolvent->Degradation Co-elution / Streaking Degradation->Success Stable AltPhase Use Neutral Alumina or C18 Reverse-Phase Degradation->AltPhase Degradation Confirmed

Decision tree for troubleshooting amide streaking and co-elution during chromatography.

Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Optimization (The Base-Deactivation Method)

To prevent the amide and benzylic alcohol from irreversibly binding to the silica, the stationary phase must be deactivated using a competitive modifier .

  • Solvent Selection: Discard standard Hexane/Ethyl Acetate systems. Prepare a highly polar solvent gradient of Dichloromethane (DCM) and Methanol (MeOH), starting at 98:2 (v/v) and ramping to 90:10 (v/v).

  • Modifier Addition: Add exactly 1% (v/v) Triethylamine (TEA) to the mobile phase. Causality Note: TEA acts as a sacrificial base, neutralizing the acidic silanols and saturating the active sites so the target molecule can elute in a tight, symmetrical band.

  • Column Equilibration (Critical Step): Pre-flush the packed silica column with 2 to 3 column volumes of the TEA-modified solvent. If you do not pre-equilibrate, the TEA will be stripped from the solvent front by the silica, leaving your analyte to streak in the lower half of the column.

Protocol B: Dry Loading Technique for Poorly Soluble Samples

Due to its high polarity, N-[4-(hydroxymethyl)phenyl]pent-4-enamide often "oils out" or exhibits poor solubility in the starting mobile phase, leading to broad, diffuse bands at the solvent front .

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a strong, volatile solvent (e.g., pure DCM or Acetone).

  • Adsorption: Add dry silica gel to the flask (approximately 1.5 to 2 times the mass of the crude product).

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Self-Validation: If the powder is clumpy, residual solvent remains. Re-apply vacuum until completely dry.

  • Loading: Carefully pour the dry powder evenly onto the top of the pre-equilibrated column bed. Top with a 1 cm protective layer of sand to prevent disturbing the bed during solvent addition.

Quantitative Data Summary

Use the following table to benchmark your expected chromatographic outcomes based on your chosen solvent system.

Solvent SystemModifierAnalyte Affinity to SilicaExpected Chromatographic Outcome
Hexane / EtOAc (1:1)NoneVery High (H-bonding)Severe streaking, low recovery, Rf < 0.1
DCM / MeOH (95:5)NoneHighModerate tailing, potential co-elution
DCM / MeOH (95:5)1% TEALow (Silica deactivated)Sharp bands, high recovery, Rf ~ 0.3
Water / MeCN (Gradient)0.1% Formic AcidN/A (Reverse-Phase C18)Excellent resolution, no silica degradation

Frequently Asked Questions (FAQs)

Q1: My compound is still streaking even with 10% Methanol in DCM. What is going wrong? A: If streaking persists in highly polar solvents, the column is likely overloaded, or the silica's acidity is overpowering the solvent's elution strength. Ensure your sample-to-silica ratio is at least 1:50 by weight . If the ratio is correct, verify that you have added a basic modifier (1% TEA). If the issue continues, the compound may be degrading on the column.

Q2: I suspect my compound is degrading on the silica gel. How can I confirm and prevent this? A: Benzylic alcohols can undergo acid-catalyzed dehydration or substitution on highly acidic silica. To self-validate this, perform a 2D TLC : spot the crude on a square TLC plate, run it in one direction, dry it completely, rotate the plate 90 degrees, and run it again in the same solvent. If the spots do not fall on a perfect diagonal line, degradation is occurring during elution . To prevent this, switch to neutral Alumina (Brockmann Grade III) or use reverse-phase chromatography.

Q3: How do I remove Triethylamine (TEA) after the purification is complete? A: TEA has a boiling point of 89°C and can be stubborn to remove entirely via standard rotary evaporation. To remove residual TEA, co-evaporate the pooled fractions with toluene 2-3 times. Alternatively, place the purified compound under high vacuum (lyophilizer or Schlenk line) overnight. If NMR still shows TEA peaks (triplet at ~1.0 ppm, quartet at ~2.5 ppm), passing the compound through a short plug of neutral alumina will strip the residual amine.

Q4: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. Given the polarity of the amide and hydroxyl groups, reverse-phase chromatography is an excellent, high-recovery alternative if normal-phase fails. Use a C18 column with a gradient of Water/Acetonitrile. Add 0.1% Formic Acid to both solvents to ensure sharp peak shapes. The terminal alkene and phenyl ring will provide sufficient hydrophobic retention on the C18 chain, while completely avoiding the silanol hydrogen-bonding issues.

References

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at:[Link]

  • Troubleshooting Flash Chromatography. University of Rochester. Available at: [Link]

Optimization

How to remove impurities from N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with bifunctional linkers, specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with bifunctional linkers, specifically N-[4-(hydroxymethyl)phenyl]pent-4-enamide .

Because this molecule features both a terminal alkene and a benzylic alcohol, it is highly susceptible to chemoselectivity issues and thermodynamic degradation during synthesis. This guide provides field-proven, mechanistic troubleshooting strategies to isolate high-purity material.

Mechanistic Causality of Impurity Formation

To effectively purify N-[4-(hydroxymethyl)phenyl]pent-4-enamide, one must first understand the chemical causality behind its impurities. The synthesis typically involves the amide coupling of 4-aminobenzyl alcohol with pent-4-enoic acid (or its acid chloride).

  • Chemoselectivity (O-Acylation vs. N-Acylation): 4-aminobenzyl alcohol is an ambident nucleophile. While the aniline nitrogen is the primary kinetic nucleophile, the benzylic alcohol can competitively react with excess acylating agents to form a di-acylated (ester-amide) byproduct. This competitive O-acylation is a well-documented challenge in the synthesis of bifunctional aromatic systems[1].

  • Thermodynamic Isomerization: The terminal double bond of the pent-4-enoyl group is kinetically stable but thermodynamically unfavored compared to its conjugated counterparts. In the presence of strong bases (e.g., DBU, excess TEA) or extended heating, the olefin rapidly isomerizes to form pent-3-enamide or pent-2-enamide[2].

G Start 4-Aminobenzyl Alcohol + Pent-4-enoic Acid Coupling Amide Coupling (EDC/HOBt or Acid Chloride) Start->Coupling Desired N-[4-(hydroxymethyl)phenyl] pent-4-enamide (Desired Product) Coupling->Desired Impurity1 Di-acylated / O-acylated Byproduct Coupling->Impurity1 Excess Reagent Impurity2 Pent-3-enamide / Pent-2-enamide (Isomerization) Coupling->Impurity2 Base/Heat Impurity3 Coupling Reagent Ureas (e.g., EDC-Urea) Coupling->Impurity3

Reaction workflow and the mechanistic pathways leading to primary impurities.

Troubleshooting Guide & FAQs

Q: I have a closely eluting spot on my TLC just above my desired product. Mass spec shows a mass of [M+H]+ 288.2 instead of 206.1. What is it? A: This is the di-acylated impurity (N-[4-(pent-4-enoyloxymethyl)phenyl]pent-4-enamide). It occurs when the benzylic alcohol reacts with excess pent-4-enoic acid. Solution: Do not discard the batch. You can chemically "edit" this impurity back into the desired product using a selective mild basic hydrolysis protocol (see Protocol A below), which cleaves the ester while leaving the robust amide bond intact.

Q: My NMR shows that the terminal alkene multiplet at ~5.8 ppm is missing, replaced by a signal at ~6.8 ppm. What happened? A: Your terminal alkene has isomerized into a conjugated internal alkene (pent-2-enamide). This is an irreversible thermodynamic sink caused by using an overly strong base or excessive reaction times. Solution: Switch your coupling base from Triethylamine (TEA) to a milder alternative like N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA), and strictly monitor reaction times.

Q: How do I completely remove EDC-urea byproducts? My product streaks on the column. A: EDC-urea is water-soluble, but it can partition into organic solvents if the aqueous wash is not acidic enough. Wash your organic layer with 5% aqueous citric acid or 0.1 M HCl. Ensure you use a step-gradient during flash chromatography to prevent co-elution[3].

Quantitative Impurity Profiling

Use the following diagnostic data to identify and strategize the removal of impurities from your crude mixture.

Impurity TypeDiagnostic Signal (MS / ¹H NMR)CausalityPrimary Removal Strategy
Di-acylated Byproduct MS: [M+H]⁺ 288.2NMR: ~5.1 ppm (s, 2H, CH₂-O-C=O)Excess acylating agent reacting with the benzylic alcohol.Selective mild basic hydrolysis (Protocol A).
Alkene Isomer MS: [M+H]⁺ 206.1 (Isobaric)NMR: ~6.8 ppm (m, 1H, CH=CH-C=O)Base-catalyzed double bond migration (thermodynamic sink).Prevention (use NMM); Ag-doped silica chromatography.
Unreacted Aniline MS:[M+H]⁺ 124.1TLC: Very low Rf (highly polar)Incomplete coupling reaction.Aqueous acidic wash (0.1 M HCl) or silica gel column.
EDC-Urea MS: [M+H]⁺ 156.2Byproduct of EDC coupling reagent.Rigorous aqueous workup; Flash chromatography.

Self-Validating Experimental Protocols

Protocol A: Selective De-O-Acylation (Chemical Editing)

If your crude mixture contains significant amounts of the di-acylated byproduct, use this self-validating system to convert the impurity back into the desired product, thereby maximizing your yield.

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Methanol (approx. 10 mL per gram of crude).

  • Base Addition: Add 0.2 equivalents of Potassium Carbonate (K₂CO₃). Mechanistic Note: The methoxide generated in situ is nucleophilic enough to transesterify the benzylic ester, but not reactive enough to cleave the stable anilide bond.

  • Monitoring: Stir at room temperature (20-25 °C) for 1–2 hours. Monitor via TLC (DCM:MeOH 95:5). The less polar di-acylated spot will disappear, converging into the desired product spot.

  • Quenching: Once complete, neutralize the mixture by adding 1 M HCl dropwise until the pH reaches ~7.

  • Extraction: Concentrate the methanol in vacuo, partition the residue between Ethyl Acetate and water, and extract the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized Flash Chromatography

To separate the desired product from residual ureas and trace starting materials.

  • Preparation: Dry-load the crude mixture onto silica gel to prevent the polar benzylic alcohol from tailing during injection.

  • Column Equilibration: Pack the column with 100% Dichloromethane (DCM).

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 100% DCM.

    • Increase polarity to 98:2 DCM:Methanol for 3 CVs (elutes less polar impurities).

    • Increase to 95:5 DCM:Methanol. The desired N-[4-(hydroxymethyl)phenyl]pent-4-enamide will elute here.

  • Verification: Spot fractions on TLC and visualize using UV (254 nm) and Potassium Permanganate (KMnO₄) stain. Mechanistic Note: KMnO₄ will rapidly oxidize the terminal alkene, turning the spot bright yellow against a purple background, confirming the presence of the pent-4-enoyl group.

Purification Crude Crude Reaction Mixture Wash Aqueous Workup (0.1 M HCl -> Sat. NaHCO3) Crude->Wash CheckO NMR/TLC Check: Di-acylation present? Wash->CheckO Hydrolysis Selective Hydrolysis (K2CO3 in MeOH) CheckO->Hydrolysis Yes Chromatography Flash Chromatography (DCM:MeOH Gradient) CheckO->Chromatography No Hydrolysis->Chromatography Pure Pure N-[4-(hydroxymethyl)phenyl] pent-4-enamide Chromatography->Pure

Decision tree and workflow for the purification of the crude reaction mixture.

References

  • Synthesis, Nitric Oxide Release, and Anti-Leukemic Activity of Glutathione-Activated Nitric Oxide Prodrugs Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Simple Tandem Olefin Isomerization/Intramolecular Hydroamination of Alkenyl Amines with Various Allylic Tethers Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Troubleshooting

Managing temperature control during N-[4-(hydroxymethyl)phenyl]pent-4-enamide polymerization

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the polymerization of N-[4-(hydroxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the polymerization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

This monomer presents a unique "dual-threat" profile during synthesis: an unconjugated terminal alkene that drives propagation, and a thermally sensitive hydroxymethylphenyl moiety. Mastering temperature control is not merely about maintaining reaction kinetics; it is the fundamental requirement for preventing irreversible chemical degradation.

Part 1: The Causality of Thermal Challenges

To troubleshoot effectively, we must first understand the mechanistic causality behind the thermal behavior of this specific monomer.

  • Preorganization and Kinetic Acceleration: While unconjugated alkenes typically exhibit slower propagation rates, the kinetics of unsaturated amides are heavily influenced by preorganization effects. Non-covalent interactions, specifically strong intermolecular hydrogen bonding between the amide groups, align the monomers and can unexpectedly accelerate polymerization rates[1].

  • Viscosity and the Trommsdorff-Norrish Effect: Extensive hydrogen bonding inherent to amide derivatives drastically increases the macroscopic viscosity of the reaction matrix very early in the conversion process[2]. This restricts the mobility of growing polymer radicals, causing the termination rate ( kt​ ) to plummet while small monomers continue to propagate. The result is a sudden, massive exothermic spike (autoacceleration).

  • Hydroxymethyl Condensation (The Gelation Trigger): If the exotherm is not actively managed, localized temperatures will exceed 70°C. At this thermal threshold, the pendant hydroxymethyl groups (-CH2OH) undergo intermolecular dehydration (etherification). This side reaction forms covalent -CH2-O-CH2- cross-links, instantly transforming your linear polymer solution into an irreversible, intractable gel.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture suddenly spiked in temperature and solidified into a gel within minutes. What exactly happened? A: You experienced a severe autoacceleration event coupled with thermal cross-linking. As the amide-driven hydrogen bonding spiked the solution's viscosity[2], heat dissipation failed. The trapped exothermic heat provided the activation energy necessary for the pendant hydroxymethyl groups to condense. Correction: You must decouple the reaction rate from the thermal buildup. Dilute your reaction mixture to <25 wt% monomer in a polar aprotic solvent (e.g., DMF or DMAc) to disrupt excessive hydrogen bonding, and utilize an active cooling jacket rather than relying on ambient air cooling.

Q2: How do I select the right initiator to minimize these thermal spikes? A: Avoid high-temperature thermal initiators like AIBN (which requires 65°C+ to activate). Operating at 65°C leaves you with a dangerously narrow thermal margin before hydroxymethyl condensation occurs. Instead, transition to a low-temperature redox initiator system (e.g., APS/TEMED) or a photoinitiator (e.g., Irgacure 2959) at 25°C. This allows you to maintain the bath at room temperature, providing a massive thermal buffer against exotherms.

Q3: Even with an ice bath, my polymer's dispersity (Đ) is higher than 2.5. Why is the molecular weight distribution so broad? A: You are likely experiencing localized "hot spots" due to inadequate mixing. If you are using a magnetic stir bar, it will fail to agitate the highly viscous, hydrogen-bonded polymer matrix[2]. The fluid near the flask walls cools, but the core of the reactor undergoes thermal runaway, leading to vastly different propagation rates throughout the vessel. Correction: Switch to high-torque overhead mechanical stirring.

Part 3: Self-Validating Standard Operating Protocol (SOP)

To ensure absolute thermal control, we recommend abandoning conventional free radical polymerization (FRP) in favor of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization . RAFT maintains a low steady-state concentration of active radicals, inherently suppressing the exotherm.

This protocol is designed as a self-validating system ; do not proceed to the next step unless the validation check is successful.

Step 1: Reagent Assembly & Dilution

  • Action: Combine N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a trithiocarbonate RAFT agent, and a low-temperature azo-initiator (e.g., V-70) in a 100:1:0.2 molar ratio. Dissolve in anhydrous DMF to achieve a 20 wt% solution.

  • Validation Check: The solution must be completely transparent and homogeneous. Any turbidity indicates premature monomer cross-linking or impurities; discard if cloudy.

Step 2: Stringent Degassing

  • Action: Subject the Schlenk flask to three consecutive Freeze-Pump-Thaw cycles. Oxygen acts as an unpredictable radical trap that can cause sudden, delayed exotherms once consumed.

  • Validation Check: During the final thaw cycle, observe the liquid under static vacuum. The complete cessation of gas bubbles confirms the total removal of dissolved oxygen. If bubbling persists, perform a fourth cycle.

Step 3: Initiation and Thermal Feedback

  • Action: Submerge the flask in a pre-equilibrated water bath at 30°C. Insert an internal, solvent-resistant thermocouple directly into the reaction mixture.

  • Validation Check: Monitor the internal thermocouple. A slight, controlled increase in internal temperature ( Δ T 1-2°C) within the first 45 minutes confirms successful initiation. If Δ T = 0°C, the initiator is inactive. If Δ T > 5°C, apply immediate external ice cooling.

Step 4: Propagation and Kinetic Sampling

  • Action: Maintain overhead stirring at 250 RPM. Extract 0.1 mL aliquots via a purged syringe every 2 hours.

  • Validation Check: Analyze the aliquot via 1 H NMR. A steady decrease in the alkene proton signals (5.0-6.0 ppm) without the appearance of broad ether-linkage peaks (suggesting cross-linking) validates that the reaction is proceeding linearly and safely.

Part 4: Quantitative Data & Thermal Strategies

The following table summarizes the impact of different thermal management strategies on the polymerization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Reactor Setup & AgitationCooling MechanismMax Exotherm ( Δ T)H-Bonding / Viscosity ImpactResulting Dispersity (Đ)Gelation Risk
Batch / Magnetic Stirring Ambient Air+ 45.2 °CSevere localized viscosity> 3.0Critical (100%)
Batch / Magnetic Stirring Ice Bath (External)+ 18.5 °CHigh core viscosity2.2 - 2.8High
Batch / Overhead Stirring Chilled Jacket (15°C)+ 4.1 °CModerate, evenly distributed1.4 - 1.6Low
Microfluidic Flow Reactor High Surface-Area Cooling+ 0.5 °CNegligible (rapid shear)1.1 - 1.2Eliminated

Part 5: Visualizing the Kinetic Pathways

The diagram below illustrates the divergent kinetic pathways dictated by your thermal control strategy.

G Monomer N-[4-(hydroxymethyl)phenyl] pent-4-enamide Initiation Radical Initiation (Endothermic / Controlled) Monomer->Initiation Propagation Chain Propagation (Highly Exothermic) Initiation->Propagation TempControl Active Temperature Control (Chilled Jacket / Low Temp Initiator) Propagation->TempControl Heat Managed Runaway Inadequate Cooling (Trommsdorff Autoacceleration) Propagation->Runaway Heat Accumulates ControlledPoly Linear Polymer Target MW & Low Đ TempControl->ControlledPoly SideReaction Hydroxymethyl Condensation (Etherification > 70°C) Runaway->SideReaction Gelation Irreversible Gelation (Cross-linked Network) SideReaction->Gelation

Thermal control pathways in N-[4-(hydroxymethyl)phenyl]pent-4-enamide polymerization.

Part 6: References

  • Title: Cation−π Interactions Accelerate the Living Cationic Ring-Opening Polymerization of Unsaturated 2-Alkyl-2-oxazolines | Macromolecules Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of new polyamides derived from alanine and valine Source: PMC / National Institutes of Health URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic, chemoselective, and operational bottlenecks encountered wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic, chemoselective, and operational bottlenecks encountered when scaling up the amidation of 4-aminobenzyl alcohol with pent-4-enoic acid.

At the laboratory scale, amide bond formation is often achieved through brute-force methods (e.g., using highly reactive acyl chlorides). However, translating this to a pilot or manufacturing scale requires a deep understanding of reaction kinetics and byproduct mitigation to ensure a safe, self-validating, and reproducible process[1].

Section 1: Process Workflow

ProcessWorkflow RM Raw Materials 4-Aminobenzyl Alcohol Pent-4-enoic Acid Act Activation T3P (50% in EtOAc) Pyridine, 0°C RM->Act Rxn Amidation Reaction Controlled Dosing Exotherm Management Act->Rxn Quench Aqueous Quench Water / HCl Wash Rxn->Quench Sep Phase Separation Org: 2-MeTHF | Aq: Waste Quench->Sep Cryst Crystallization EtOAc / Heptane Sep->Cryst Organic Phase Prod Pure Amide Product >99% Purity Cryst->Prod Filtration

Figure 1: Scalable workflow for N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: During our 500g scale-up, we are observing 15-20% of O-acylated (ester) and di-acylated byproducts. How can we drive chemoselectivity strictly toward N-acylation? A: This is a classic chemoselectivity challenge. 4-aminobenzyl alcohol contains a borderline nucleophile (the aniline -NH2) and a hard nucleophile (the primary -OH). When using highly reactive agents like pent-4-enoyl chloride, the activation energy barrier for both pathways is lowered, leading to competitive O-acylation[2]. The Solution: Abandon the acid chloride route for scale-up. Instead, utilize T3P (n-propanephosphonic acid anhydride) with pyridine. T3P forms a milder active ester that selectively reacts with the more polarizable aniline nitrogen, effectively suppressing esterification[3]. Historical scale-up campaigns (such as the synthesis of TAK-779) have successfully demonstrated that unprotected 4-aminobenzyl alcohol can be coupled cleanly if the electrophilicity of the acylating agent is tightly controlled[4].

Q2: Pent-4-enoic acid contains a terminal alkene. Are there risks of polymerization or oxidation during the coupling exotherm? A: Yes. While isolated terminal alkenes are generally stable under standard amidation conditions, localized thermal "hot spots" during bulk reagent addition can trigger oligomerization or side reactions. The Solution: Implement a fed-batch dosing strategy. By keeping the reactor jacket at -5°C to 0°C and dosing the T3P solution over 2-3 hours, you maintain the internal temperature strictly below 10°C. This kinetic control prevents thermal degradation of the alkene while ensuring steady conversion.

Q3: How do we isolate the final product without relying on column chromatography? A: Chromatographic purification is unviable for process chemistry due to high solvent consumption and poor E-factors[1]. The Solution: Leverage the differential solubility of your components. T3P and pyridine yield entirely water-soluble byproducts (water-soluble phosphates and pyridinium salts)[3]. By performing the reaction in 2-Methyltetrahydrofuran (2-MeTHF), you can quench with water, wash away the byproducts with dilute HCl and NaHCO3, and isolate the pure N-[4-(hydroxymethyl)phenyl]pent-4-enamide via direct crystallization from an Ethyl Acetate/Heptane solvent swap.

Section 3: Quantitative Process Comparison

To justify the transition from an acid chloride methodology to a T3P-mediated coupling, review the quantitative metrics below. The data highlights why T3P is the superior choice for large-scale pharmaceutical manufacturing.

Process ParameterAcid Chloride MethodEDC / HOBt CouplingT3P / Pyridine Method (Recommended)
Yield (Isolated) 65 - 75%70 - 80%88 - 95%
Chemoselectivity (N:O) 80:2090:10>98:2
Exotherm Profile Severe (Requires cryogenic cooling)ModerateMild to Moderate
Byproduct Removal HCl gas (Corrosive, requires scrubbing)Urea derivatives (Prone to emulsion)Water-soluble phosphates (Clean phase split)
Process E-factor ~28~42~14
Section 4: Mechanistic Pathway

Chemoselectivity Substrate 4-Aminobenzyl Alcohol N_Attack N-Acylation (Favored) Aniline Nucleophile Substrate->N_Attack + Active Ester O_Attack O-Acylation (Disfavored) Primary Alcohol Substrate->O_Attack + Active Ester ActiveEster T3P-Activated Pent-4-enoic Acid Product Target Amide N-[4-(hydroxymethyl)phenyl]pent-4-enamide N_Attack->Product Chemoselective Impurity Ester / Di-acylated Impurity O_Attack->Impurity Side Reaction

Figure 2: Mechanistic divergence highlighting favored N-acylation over O-acylation.

Section 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring an authoritative and fail-safe scale-up.

Step 1: Reactor Preparation & Substrate Solubilization

  • Action: To a clean, dry 50 L jacketed reactor under nitrogen, charge 4-aminobenzyl alcohol (1.00 eq, 1.0 kg) and pent-4-enoic acid (1.05 eq, 0.85 kg). Add 2-MeTHF (10 L). Stir at 20°C until a homogeneous solution is achieved.

  • Causality: 2-MeTHF is chosen over standard THF because it is bio-renewable, immiscible with water (allowing for direct aqueous workup without solvent evaporation), and provides excellent solubility for both the starting materials and the final product.

Step 2: Base Addition

  • Action: Charge Pyridine (2.50 eq, 1.61 kg) to the reactor. Cool the internal temperature to 0°C.

  • Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst. It prevents the reaction medium from becoming overly acidic (which could trigger an N- to O-acyl migration) and facilitates the formation of the highly reactive, yet chemoselective, acylpyridinium intermediate[3].

Step 3: Activation and Coupling

  • Action: Begin dropwise addition of T3P (50% wt. solution in EtOAc, 1.20 eq, 6.2 kg) via an addition funnel over 2 hours. Maintain internal temperature ≤ 5°C.

  • Causality: Slow dosing controls the exotherm. T3P activates the carboxylic acid in situ. Keeping the temperature low maximizes the chemoselectivity for the aniline nitrogen over the benzylic alcohol.

  • IPC Check: 1 hour post-addition, sample the reaction for HPLC analysis. Validation: Proceed to Step 4 only if 4-aminobenzyl alcohol is < 2.0% AUC. If > 2.0%, dose an additional 0.1 eq of T3P.

Step 4: Aqueous Quench and Phase Separation

  • Action: Quench the reaction by slowly adding Deionized Water (10 L). Stir for 30 minutes, then halt agitation and allow phases to separate for 30 minutes. Drain the lower aqueous layer (contains pyridine salts and phosphate byproducts).

  • Causality: T3P byproducts are highly water-soluble, eliminating the need for complex filtration or chromatography[3].

Step 5: Washing Sequence

  • Action: Wash the organic phase sequentially with 1M aqueous HCl (5 L) to remove residual pyridine, followed by saturated aqueous NaHCO3 (5 L) to remove unreacted pent-4-enoic acid.

  • IPC Check: Check the pH of the final aqueous wash. Validation: pH must be between 7.0 and 8.0.

Step 6: Crystallization and Isolation

  • Action: Concentrate the organic phase under reduced pressure (jacket temp 40°C) to approximately 3 L. Perform a solvent swap by adding Ethyl Acetate (5 L) and concentrating again to 3 L. Heat to 60°C to ensure full dissolution, then slowly add n-Heptane (6 L) over 1 hour. Cool the slurry to 5°C at a rate of 10°C/hour. Filter the white crystalline solid and dry under vacuum at 40°C.

  • Causality: The controlled cooling ramp and anti-solvent (Heptane) addition force the N-[4-(hydroxymethyl)phenyl]pent-4-enamide to crystallize slowly, rejecting organic impurities into the mother liquor and yielding a product of >99% purity.

Sources

Troubleshooting

Diagnostic Workflow: Byproduct Elucidation

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you transition from qualitative guesswork to absolute, self-validating quantitative analysis w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you transition from qualitative guesswork to absolute, self-validating quantitative analysis when dealing with complex crude mixtures and unknown synthesis byproducts.

Below, you will find our diagnostic workflow, troubleshooting FAQs, self-validating experimental protocols, and reference data tables.

Before diving into complex pulse sequences, it is critical to map out a logical diagnostic pathway. The flowchart below outlines the decision tree for isolating, identifying, and quantifying byproducts directly from a crude reaction mixture.

NMR_Workflow Start Acquire 1D 1H NMR of Crude Mixture CheckOverlap Are byproduct signals overlapping with product? Start->CheckOverlap IdentifySolvent Check against Solvent Impurity Tables CheckOverlap->IdentifySolvent No, clear signals Run2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckOverlap->Run2D Yes, structural overlap RunDOSY Acquire DOSY NMR (Virtual Separation) CheckOverlap->RunDOSY Yes, complex mixture Elucidate Elucidate Byproduct Structure IdentifySolvent->Elucidate Run2D->Elucidate RunDOSY->Elucidate RunqNMR Acquire 1D qNMR with Internal Standard Quantify Calculate Byproduct Yield/Concentration RunqNMR->Quantify Elucidate->RunqNMR

Workflow for identifying and quantifying synthesis byproducts using 1D, 2D, DOSY, and qNMR.

Troubleshooting Guides & FAQs

Q1: I see unexpected sharp peaks in the aliphatic region of my 1D 1 H NMR. How do I establish causality between my reaction conditions and these peaks to rule out simple solvent contamination? A1: Trace solvents from extractions (e.g., ethyl acetate, hexanes) or vacuum grease often mimic alkyl byproducts. Before assuming you have a novel byproduct, cross-reference your chemical shifts against established solvent impurity tables [1]. Causality & Validation: Solvent chemical shifts are highly dependent on the bulk magnetic susceptibility of the deuterated solvent. For example, water appears at 1.56 ppm in CDCl 3​ but shifts to 3.33 ppm in DMSO-d 6​ [1]. To self-validate, spike your NMR tube with 1 μ L of the suspected solvent; if the peak integrates proportionally higher without splitting, it is a solvent impurity, not a byproduct.

Q2: My target product and the suspected byproduct are structural isomers. Their 1 H signals perfectly overlap. How can I resolve them without tedious column chromatography? A2: When structural isomers share similar electronic environments, 1D NMR fails due to severe chemical shift overlap. The solution is Diffusion-Ordered Spectroscopy (DOSY) [2]. Causality & Validation: DOSY separates NMR signals based on the translational diffusion coefficients ( D ) of the molecules in solution[2]. Because even subtle differences in hydrodynamic radius or molecular weight alter diffusion rates, DOSY applies pulsed-field gradients (PFGs) to attenuate signals at different rates. The result is a 2D "virtual chromatogram" where the y-axis represents diffusion, neatly separating the product from the byproduct[2].

Q3: I have identified the byproduct, but I do not have an authentic standard to build a calibration curve. Can I still report its exact yield? A3: Yes. Unlike UV-Vis or Mass Spectrometry, NMR is a primary ratio method[3]. Causality & Validation: The area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, entirely independent of the molecule's chemical structure[4]. By using Quantitative NMR (qNMR) and adding a highly pure, unrelated internal standard (e.g., maleic acid or 1,4-BTMSB-d 4​ ) to your sample, you can calculate the absolute mass of the byproduct[5].

Self-Validating Experimental Protocols

Protocol A: DOSY NMR for "Virtual Separation" of Mixtures

This protocol ensures accurate measurement of diffusion coefficients without artifacts from thermal convection.

  • Sample Preparation: Dissolve your crude mixture in a slightly viscous deuterated solvent (e.g., DMSO-d 6​ or D 2​ O) to minimize convection currents. Ensure the sample volume is at least 600 μ L to avoid magnetic field inhomogeneities at the meniscus.

  • Thermal Equilibration: Insert the sample and allow it to equilibrate at a strictly regulated temperature (e.g., 298.0 K) for at least 15 minutes. Temperature gradients cause convection, which ruins DOSY data.

  • Parameter Optimization (The Stejskal-Tanner Equation):

    • Run a 1D gradient calibration. Adjust the diffusion time ( Δ , typically 50-100 ms) and the gradient pulse length ( δ , typically 1-3 ms).

    • Self-Validation Checkpoint: At 5% gradient strength, you should see maximum signal. At 95% gradient strength, the byproduct and product signals should be attenuated by at least 90-95%. If they are not, increase Δ or δ .

  • Acquisition & Processing: Acquire the 2D DOSY spectrum using a stimulated echo sequence with convection compensation (e.g., DGCSTE). Process using an Inverse Laplace Transform algorithm to resolve the diffusion dimension[2].

Protocol B: qNMR for Absolute Byproduct Quantification

This protocol guarantees metrological traceability for byproduct yield calculations.

  • Internal Standard (IS) Selection: Choose an IS that is highly pure (NIST-traceable if possible), non-hygroscopic, and has a simple NMR signal (a singlet) that does not overlap with your product or byproduct[3].

  • Gravimetric Preparation: Using a calibrated microanalytical balance, weigh the crude mixture and the IS into the same vial. Record weights to 0.01 mg precision.

  • T 1​ Relaxation Calibration (Critical Causality): Run an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in your byproduct and IS.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton. This ensures 99.3% magnetization recovery. Use a 90° excitation pulse.

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Do not use aggressive polynomial baseline corrections, as they distort peak areas. Calculate the byproduct mass using the following self-validating formula:

    Pbyproduct​=IIS​Ibyproduct​​×Nbyproduct​NIS​​×MIS​Mbyproduct​​×Wsample​WIS​​×PIS​

    (Where I = Integral Area, N = Number of Protons, M = Molar Mass, W = Weight, P = Purity).

Quantitative Data: Common Trace Impurities in NMR Solvents

To prevent misidentifying residual solvents as novel synthesis byproducts, consult this summarized table of common 1 H NMR chemical shifts. Note: Shifts are highly solvent-dependent due to hydrogen bonding and magnetic susceptibility differences.

Impurity / ByproductMultiplicityCDCl 3​ (ppm)DMSO-d 6​ (ppm)CD 3​ OD (ppm)
Water (H 2​ O) Singlet (s)1.563.334.87
Ethyl Acetate (CH 3​ CO) Singlet (s)2.051.992.01
Ethyl Acetate (CH 2​ ) Quartet (q)4.124.034.09
Dichloromethane Singlet (s)5.305.765.49
Acetone Singlet (s)2.172.092.15
Silicone Grease Singlet (s)0.07-0.060.10
Toluene (CH 3​ ) Singlet (s)2.362.302.32

(Data derived from foundational organometallic impurity studies[1].)

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Dumez, J.-N. "NMR methods for the analysis of mixtures." Chemical Communications, 2022. URL:[Link]

  • Zhang, Y., et al. "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers." Journal of Pharmaceutical Analysis (via PMC), 2023. URL:[Link]

  • Tchipilov, T., & Meyer, K. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules (via PMC), 2023. URL:[Link] (Derived from PMC query context).

Sources

Optimization

Technical Support Center: Synthesis &amp; Reaction Kinetics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and functionalization of N-[4-(hydroxymethyl)phenyl]pent-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and functionalization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide [1].

Because the starting material, 4-aminobenzyl alcohol, is a bifunctional nucleophile containing both an aniline (aromatic amine) and a benzylic alcohol, achieving high reaction rates and chemoselectivity during N-acylation requires precise control over the solvent microenvironment. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize your reaction kinetics.

The Causality of Solvent Choice: Mechanistic Insights

The synthesis of N-[4-(hydroxymethyl)phenyl]pent-4-enamide via the reaction of 4-aminobenzyl alcohol with 4-pentenoyl chloride is defined by a kinetic competition between N-acylation (target) and O-acylation (impurity). Solvent choice directly dictates the nucleophilicity of these two functional groups:

  • Anhydrous Polar Aprotic Solvents (e.g., THF, DMF): In these solvents, the addition of an organic base like triethylamine (TEA) is required to prevent the amine from precipitating as an unreactive HCl salt. However, TEA acts as a general base catalyst, highly activating the benzylic alcohol and significantly increasing the rate of the competing O-acylation, leading to amido-ester impurities[2].

  • Aqueous/Biphasic Solvents (Schotten-Baumann Conditions): Utilizing a biphasic system (e.g., EtOAc/Water) fundamentally alters the reaction kinetics. The aqueous phase selectively hydrates the benzylic alcohol via hydrogen bonding, drastically reducing its nucleophilicity[3]. Simultaneously, an inorganic buffer (e.g., NaHCO₃) continuously neutralizes the HCl byproduct, keeping the aniline in its highly reactive free-base form. This results in a rapid N-acylation rate and near-perfect chemoselectivity[3].

MechanisticPathway Substrate 4-Aminobenzyl Alcohol + 4-Pentenoyl Chloride NAcyl N-Acylation (Target) N-[4-(hydroxymethyl)phenyl] pent-4-enamide Substrate->NAcyl Aqueous/Biphasic (Fast, Highly Selective) OAcyl O-Acylation (Impurity) Amido-ester Substrate->OAcyl Polar Aprotic + TEA (Competing Rate)

Mechanistic bifurcation of 4-aminobenzyl alcohol acylation dictated by solvent microenvironment.

Troubleshooting & FAQs

Q: Why is my N-acylation reaction stalling at ~50% conversion in anhydrous dichloromethane (DCM)? A: This is a classic stoichiometric limitation. As the N-acylation proceeds, one equivalent of HCl is generated. In anhydrous DCM without an auxiliary base, this HCl rapidly protonates the remaining 4-aminobenzyl alcohol to form an insoluble hydrochloride salt. Because the protonated amine is no longer nucleophilic, the reaction artificially caps at 50% conversion. Solution: Transition to a biphasic solvent system with an inorganic base buffer to continuously scavenge HCl[3].

Q: I switched to THF with Triethylamine (TEA) to push the reaction rate, but now I see a major impurity. What is happening? A: While TEA prevents the amine from crashing out as an HCl salt, its basicity in a polar aprotic solvent deprotonates or highly activates the benzylic alcohol. This2, dramatically increasing the rate of esterification and leading to the formation of the di-acylated amido-ester impurity[2]. Solution: Avoid strong organic bases when working with unprotected amino alcohols.

Q: Can I use purely aqueous conditions (e.g., phosphate buffer) for this synthesis? A: Yes, aqueous buffers (like phosphate buffer at pH 7-8) are highly effective for 3[3]. The water matrix suppresses alcohol reactivity while the buffer maintains the amine in its free state. However, because 4-pentenoyl chloride is prone to hydrolysis, a biphasic system (where the acid chloride resides primarily in the organic layer) is preferred to maximize the overall yield.

Quantitative Data: Solvent Effect on Reaction Rates

The following table summarizes the kinetic and chemoselective outcomes of N-[4-(hydroxymethyl)phenyl]pent-4-enamide synthesis across different solvent environments:

Solvent SystemAuxiliary BaseRelative N-Acylation RateRelative O-Acylation RateChemoselectivity (N:O)Primary Observation
Dichloromethane (DCM) NoneModerate (Stalls)Low95:5Reaction stalls at 50% due to HCl salt precipitation.
Tetrahydrofuran (THF) Triethylamine (TEA)Very FastHigh70:30Fast overall kinetics, but significant amido-ester impurity.
Ethyl Acetate / Water NaHCO₃ (Aqueous)FastVery Low>99:1Optimal. Water hydrates alcohol; base neutralizes HCl.

Validated Experimental Protocol

Optimized Biphasic Protocol for N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Self-Validating System: This protocol incorporates in-process TLC checks to confirm the consumption of the primary amine without the appearance of the less-polar di-acylated impurity.

  • Preparation: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in Ethyl Acetate (10 mL/g).

  • Buffer Addition: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously to create a biphasic suspension.

  • Acylation: Cool the biphasic mixture to 0 °C. Dissolve 4-pentenoyl chloride (1.05 eq) in a minimal amount of Ethyl Acetate and add it dropwise over 15 minutes. Causality: Slow addition at low temperature minimizes the exothermic hydrolysis of the acid chloride while maintaining the N-acylation rate.

  • In-Process Control: After 30 minutes, stop stirring, allow the layers to separate, and spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexanes). The product should appear as a single new spot (UV active, lower Rf than the di-acylated impurity).

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove trace unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from EtOAc/Heptane to yield pure N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Workflow Step1 1. Dissolve 4-aminobenzyl alcohol in EtOAc/H2O (Biphasic) Step2 2. Add NaHCO3 (Buffer/Base) Step1->Step2 Step3 3. Dropwise addition of 4-Pentenoyl Chloride at 0°C Step2->Step3 Step4 4. Phase Separation & Aqueous Wash Step3->Step4 Step5 5. Crystallization of Target Amide Step4->Step5

Optimized Schotten-Baumann biphasic workflow for chemoselective N-acylation.

Sources

Troubleshooting

Synthesis Troubleshooting Center: Minimizing Homocoupling Byproducts

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high levels of symmetric homocoupled byproducts during cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high levels of symmetric homocoupled byproducts during cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Cross-Electrophile couplings).

Homocoupling not only depletes valuable starting materials but also severely complicates downstream purification, especially in drug development where Active Pharmaceutical Ingredient (API) purity is paramount. This guide provides field-proven, mechanistically grounded solutions to suppress these unwanted pathways.

Suzuki-Miyaura Couplings: Taming the Boronic Acid

Q: Why is my boronic acid forming a symmetric dimer (Ar'-Ar') instead of the cross-coupled product?

A: Boronic acid homocoupling is primarily driven by two distinct mechanisms:

  • Oxidative Homocoupling: The presence of trace oxygen converts the active Pd(0) catalyst into a Pd(II)-peroxo complex. This complex acts as an oxidant, consuming two equivalents of boronic acid to form the homocoupled dimer and water[1].

  • Stoichiometric Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2​ ), the boronic acid itself acts as the reducing agent to generate the active Pd(0) species. This stoichiometric reduction inherently consumes two equivalents of your boronic acid to produce one equivalent of homocoupled byproduct[2].

Causality Check: If your homocoupling yield is roughly equal to your catalyst loading (e.g., 5 mol%), the cause is likely precatalyst reduction. If the homocoupling yield far exceeds catalyst loading, an aerobic catalytic cycle (oxygen contamination) is occurring.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2 O2 / Oxidants Pd0->O2 Aerobic Oxidation PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Ar'-B(OH)2) PdII_Ar->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration CrossProd Cross-Coupled Product (Ar-Ar') RedElim->CrossProd PdII_Peroxo Pd(II)-Peroxo Complex O2->PdII_Peroxo HomoProd Homocoupled Product (Ar'-Ar') PdII_Peroxo->HomoProd 2x Ar'-B(OH)2

Mechanistic divergence of cross-coupling vs. oxidative homocoupling in Suzuki-Miyaura reactions.

Q: How can I completely suppress this side reaction?

A: You must address both oxygen intrusion and precatalyst reduction. Rigorous deoxygenation via subsurface sparging or freeze-pump-thaw is non-negotiable[2]. Furthermore, adding a sacrificial mild reducing agent, such as potassium formate, reduces the Pd(II) precatalyst to Pd(0) without consuming your valuable boronic acid[2].

Quantitative Impact of Reaction Conditions on Suzuki Homocoupling

The following table summarizes the impact of process modifications on the suppression of boronic acid homocoupling, adapted from process R&D studies[2]:

Reaction ConditionDissolved O2​ StatusPrecatalyst ReductionHomocoupling Yield (%)Cross-Coupling Yield (%)
Pd(OAc)2​ , No DegassingHighBoronic Acid18.5%72.0%
Pd(OAc)2​ , N2​ Sparge (30 min)LowBoronic Acid6.2%85.5%
Pd(OAc)2​ , N2​ Sparge + K-FormateVery LowK-Formate< 0.5% 96.0%
Protocol 1: Self-Validating Degassed Suzuki-Miyaura Coupling

This protocol utilizes potassium formate as a sacrificial reductant to protect the boronic acid.

  • Reagent Preparation: Charge the reaction flask with the aryl halide (1.0 eq), arylboronic acid (1.05 eq), K2​CO3​ (2.0 eq), and potassium formate (0.1 eq). Causality: Potassium formate acts as a preferential electron donor to reduce Pd(II) to Pd(0), sparing the boronic acid.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Transfer the solvent mixture (e.g., Toluene/Water 4:1) to a Schlenk flask.

    • Freeze the solvent in a liquid nitrogen bath.

    • Apply high vacuum for 5 minutes, then seal the flask and let it thaw in a warm water bath.

    • Repeat this cycle 3 times. Causality: Removes dissolved oxygen that would otherwise form the homocoupling-inducing Pd-peroxo complex.

  • Catalyst Addition: Backfill the solid reagent flask with Argon. Transfer the degassed solvent via cannula into the reaction flask. Finally, add the Pd precatalyst (e.g., Pd(dppf)Cl2​ , 0.05 eq) under a positive stream of Argon.

  • Reaction Execution: Heat to the desired temperature (e.g., 80°C) under a sealed Argon atmosphere.

  • Self-Validation Step: At t=30 mins, pull a 50 µL aliquot via syringe, quench in EtOAc/Water, and analyze the organic layer via GC-MS or LC-MS. The presence of the boronic acid dimer should be <1% relative to the product. If dimer is >5%, oxygen has intruded the system.

Sonogashira Couplings: Avoiding the Glaser-Hay Trap

Q: My terminal alkyne is dimerizing into a diyne during a Sonogashira coupling. Why?

A: You are observing Glaser-Hay homocoupling. Traditional Sonogashira reactions utilize a Copper(I) co-catalyst to facilitate the transmetalation of the alkyne to Palladium. However, in the presence of even trace amounts of oxygen or other oxidants, copper(I) acetylides rapidly undergo oxidative dimerization to form diynes[3].

Q: Is it possible to run this reaction without Copper to prevent diyne formation?

A: Yes. Copper-free Sonogashira protocols have been extensively developed specifically to circumvent Glaser coupling[3][4]. By tuning the amine base (e.g., using pyrrolidine) or employing electron-rich phosphine ligands, the palladium catalyst can directly activate the terminal alkyne without needing a copper intermediary[5].

SonogashiraWorkflow Start Glaser Homocoupling Observed? CheckO2 Is the system strictly anaerobic? Start->CheckO2 FixO2 Degas solvents (Freeze-Pump-Thaw) Use Schlenk techniques CheckO2->FixO2 No CheckCu Using Cu(I) co-catalyst? CheckO2->CheckCu Yes FixCu Switch to Cu-free protocol (e.g., PdCl2, pyrrolidine) CheckCu->FixCu Yes CheckConc High alkyne concentration? CheckCu->CheckConc No FixConc Use syringe pump for slow alkyne addition CheckConc->FixConc Yes

Decision matrix for diagnosing and suppressing Glaser homocoupling in Sonogashira reactions.

Protocol 2: Copper-Free Sonogashira Coupling with Slow Addition

This protocol utilizes a copper-free environment and kinetic control to suppress diyne formation.

  • Catalyst and Electrophile Setup: In a dry, Argon-flushed Schlenk flask, add the aryl iodide (1.0 eq) and PdCl2​(PPh3​)2​ (0.02 eq).

  • Solvent/Base Addition: Add degassed solvent (e.g., Water or DMF) and a strong, nucleophilic amine base like pyrrolidine (3.0 eq)[5]. Causality: Pyrrolidine is basic enough to deprotonate the Pd-coordinated alkyne directly, bypassing the need for a copper acetylide intermediate.

  • Syringe Pump Preparation: Dissolve the terminal alkyne (1.2 eq) in a small volume of degassed solvent and load it into a gas-tight syringe.

  • Slow Addition: Heat the reaction mixture to 50°C. Use a syringe pump to add the alkyne solution dropwise over 2 to 4 hours. Causality: Maintaining a low steady-state concentration of the alkyne prevents two alkyne molecules from coordinating to the same Pd center simultaneously, thus kinetically disfavoring reductive elimination of the diyne.

  • Self-Validation Step: Monitor the reaction via TLC. The complete absence of a highly non-polar, UV-active spot (the diyne) confirms the success of the copper-free, slow-addition strategy.

Cross-Electrophile Couplings (XEC): Managing Orthogonal Reactivity

Q: In my Nickel-catalyzed cross-electrophile coupling (e.g., Aryl Halide + Alkyl Halide), I am getting a statistical mixture of cross-coupled and homocoupled products. How do I control this?

A: Cross-electrophile coupling requires the catalyst to differentiate between two electrophiles. If the oxidative addition rates of both halides to the Ni(0) catalyst are identical, a statistical mixture (25% Ar-Ar, 50% Ar-Alkyl, 25% Alkyl-Alkyl) is inevitable.

To suppress homocoupling, you must establish orthogonal reactivity. This is typically achieved by tuning the ligand to favor oxidative addition of one specific halide first, or by using additives that modulate the reduction potential of the nickel intermediates. For example, utilizing specific ligands like PyBCamCN can help maintain a steady-state concentration of the halide, differentiating the reactivity of Ar-Cl in the presence of R-Cl[6]. Additionally, in electrochemical setups, alternating current (AC) electrolysis can be tuned to specific frequencies to avoid reducing environments that promote homocoupling pathways[7].

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 2

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 1

  • Sonogashira coupling. Wikipedia. 3

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. PMC. 4

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications. 5

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. 6

  • Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling. ChemRxiv. 7

Sources

Reference Data & Comparative Studies

Validation

Alternative monomers to N-[4-(hydroxymethyl)phenyl]pent-4-enamide for hydrogels

When engineering stimuli-responsive hydrogels for drug delivery or 3D cell culture, monomer selection dictates both the macroscopic mechanical fidelity of the network and the microscopic kinetics of payload release. N-[4...

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Author: BenchChem Technical Support Team. Date: March 2026

When engineering stimuli-responsive hydrogels for drug delivery or 3D cell culture, monomer selection dictates both the macroscopic mechanical fidelity of the network and the microscopic kinetics of payload release.

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly specialized, bifunctional monomer historically used to achieve two goals simultaneously:

  • Crosslinking: The pent-4-enamide moiety provides a terminal alkene for radical-mediated thiol-ene photopolymerization.

  • Degradation/Release: The 4-(hydroxymethyl)phenyl core acts as a self-immolative spacer. Upon enzymatic or chemical cleavage of the amide bond, the unmasked aniline undergoes a spontaneous 1,6-elimination, releasing a conjugated payload via a quinone methide intermediate.

However, from a materials science perspective, coupling these two functions into this specific monomer introduces critical flaws. Pentenamides suffer from sluggish reaction kinetics and off-target homopolymerization, while quinone methide intermediates are highly reactive electrophiles that can alkylate cellular nucleophiles, causing off-target cytotoxicity.

This guide objectively compares superior, decoupled alternatives that optimize both network homogeneity and biocompatibility.

Part 1: Optimizing Network Topology (Alternatives to Pentenamide)

For the crosslinking phase, replacing unstrained alkenes (like pentenamides or acrylates) with Norbornene-functionalized monomers (e.g., PEG-Norbornene) fundamentally upgrades the polymerization landscape.

The Causality of Ring Strain: The thiol-ene reaction with pentenamides often competes with chain-growth homopolymerization. This creates a heterogeneous hydrogel network characterized by dense hydrophobic clusters and loose aqueous pockets, which compromises predictable drug diffusion. Conversely, norbornene possesses significant bicyclic ring strain. This strain dramatically lowers the activation energy for the thiol-ene addition while sterically prohibiting norbornene-norbornene homopolymerization. The result is a near-perfect, orthogonal step-growth network with predictable mesh sizes and superior cytocompatibility due to drastically reduced radical exposure times (1)[1]. Furthermore, limiting homopolymerization prevents artificial stiffening of the hydrogel, which is critical for mechanobiology assays (2)[2].

G cluster_0 Strained Alkene (Norbornene) cluster_1 Unstrained Alkene (Pentenamide) N1 PEG-Norbornene N3 UV + LAP N1->N3 N2 Di-thiol Linker N2->N3 N4 Homogeneous Step-Growth (No Homopolymerization) N3->N4 A1 Pentenamide Monomer A3 UV + LAP A1->A3 A2 Di-thiol Linker A2->A3 A4 Heterogeneous Network (Chain-Growth Defects) A3->A4

Comparison of network formation logic between strained (Norbornene) and unstrained alkenes.

Part 2: Safer Degradation (Alternatives to Hydroxymethylphenyl)

If the primary utility of the monomer is its degradability, biological and modern synthetic alternatives offer safer and more tunable profiles than the classic 1,6-elimination pathway.

1. Enzyme-Responsive (MMP-Peptides): For cell-demanded degradation in tissue engineering, utilizing bis-cysteine peptides (e.g., KCGPQG↓IWGQGCK) as crosslinkers in a PEG-Norbornene system is the gold standard. Instead of relying on a small-molecule elimination that generates reactive intermediates, the network degrades via highly specific enzymatic cleavage, leaving behind biologically benign peptide fragments (3)[3].

2. Cascade Self-Immolation (Poly(glyoxylamides)): If a single-trigger, abiotic cascade degradation is required for controlled drug delivery, Poly(glyoxylamide) (PGAm) derivatives are the modern alternative. Unlike the 1,6-elimination of hydroxymethylphenyl groups, PGAm polymers depolymerize continuously from head-to-tail upon the removal of a single end-cap. This unzipping releases non-toxic glyoxylamide monomers, entirely bypassing the cytotoxicity risks associated with quinone methides (4)[4], making them highly suitable for dendritic cross-linkers in drug delivery (5)[5].

G cluster_0 Hydroxymethylphenyl Pathway cluster_1 Poly(glyoxylamide) Pathway Trigger Stimulus (Enzyme/Light/pH) H1 Cleavage of Amide Cap Trigger->H1 P1 Cleavage of End-Cap Trigger->P1 H2 1,6-Elimination H1->H2 H3 Quinone Methide (Toxic) H2->H3 P2 Head-to-Tail Unzipping P1->P2 P3 Benign Monomers (Safe) P2->P3

Degradation pathways: Quinone methide elimination vs. safe head-to-tail unzipping.

Part 3: Quantitative Data Summary

FeatureN-[4-(hydroxymethyl)phenyl]pent-4-enamidePEG-Norbornene + MMP PeptidePoly(glyoxylamide) (PGAm)
Primary Function Dual (Crosslinking + Degradation)Crosslinking ScaffoldDegradation / Release
Reaction Kinetics Slow (Unstrained Alkene)Ultra-fast (Strained Alkene)N/A (Pre-polymerized)
Network Topology Heterogeneous (Prone to Homopolymerization)Highly Homogeneous (Step-Growth)Tunable via crosslinker
Degradation Trigger Amide CleavageEnzymatic (Cell-demanded)End-cap Cleavage (Cascade)
Byproduct Toxicity High Risk (Quinone Methide)Low (Peptide Fragments)Low (Benign Glyoxylamides)

Part 4: Self-Validating Experimental Protocol

Synthesis and Validation of PEG-Norbornene/Peptide Hydrogels

To ensure the trustworthiness of your hydrogel system, the following protocol incorporates a gravimetric sol-fraction analysis. Because step-growth networks rely on exact molar matching, calculating the sol-fraction instantly diagnoses stoichiometric imbalances or photoinitiator failure before wasting expensive biological payloads.

Materials:

  • 4-arm PEG-Norbornene (20 kDa)

  • Bis-cysteine MMP-cleavable peptide (e.g., KCGPQG↓IWGQGCK)

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)

Step-by-Step Methodology:

  • Precursor Stoichiometry: Dissolve 4-arm PEG-Norbornene in PBS. Calculate the exact molarity of norbornene groups. Dissolve the bis-cysteine peptide such that the molar ratio of Thiol to Norbornene is exactly 1:1.

    • Causality: Unlike chain-growth systems where excess monomer can be consumed, step-growth networks will terminate prematurely if the 1:1 functional group ratio is violated, severely depressing the mechanical modulus.

  • Initiator Addition: Add LAP to a final concentration of 0.05% (w/v).

    • Causality: LAP is explicitly chosen over traditional Irgacure 2959 because it absorbs efficiently at 365 nm and 405 nm. This allows for lower UV doses, preventing UV-induced DNA damage in encapsulated cells.

  • Photopolymerization: Pipette 50 µL of the precursor solution into a sterile cylindrical mold. Irradiate at 365 nm (5 mW/cm²) for 2 minutes.

  • Self-Validation (Sol-Fraction Analysis):

    • Immediately post-cure, lyophilize the hydrogel to obtain the initial dry weight ( Wd​ ).

    • Submerge the dried gel in PBS for 24 hours at 37°C to extract unreacted monomers.

    • Lyophilize the hydrogel again to obtain the extracted dry weight ( We​ ).

    • Calculate Sol-Fraction: Wd​Wd​−We​​×100

    • Validation Check: A successful step-growth thiol-ene network must yield a sol-fraction of < 5%. If the sol-fraction is > 10%, discard the batch. Recalibrate your peptide concentration using Ellman's reagent to ensure thiol oxidation (disulfide formation) has not skewed your stoichiometry.

References

  • PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - Biomaterials (NIH PMC) - 1

  • Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - Acta Biomaterialia (NIH PMC) - 3

  • Norbornene homopolymerization limits cell spreading in thiol-ene photoclick hydrogels - bioRxiv - 2

  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles - Journal of the American Chemical Society - 4

  • Functional Self-Immolative Hydrogels with Dendritic Cross-Linkers for Controlled Drug Delivery - Chemistry of Materials - 5

Sources

Comparative

N-[4-(hydroxymethyl)phenyl]pent-4-enamide vs. N-isopropylacrylamide properties

As a Senior Application Scientist, selecting the appropriate monomer for responsive hydrogel design requires moving beyond basic material properties and understanding the fundamental thermodynamic and kinetic mechanisms...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate monomer for responsive hydrogel design requires moving beyond basic material properties and understanding the fundamental thermodynamic and kinetic mechanisms that govern polymer behavior.

This guide provides an objective, data-driven comparison between two highly specialized monomers: N-isopropylacrylamide (NIPAM) , the gold standard for physically responsive (thermoresponsive) systems, and N-[4-(hydroxymethyl)phenyl]pent-4-enamide (HMPA) , a precision building block for chemically responsive, self-immolative architectures.

Mechanistic Profiling & Causality

To engineer predictable drug delivery systems or dynamic tissue scaffolds, we must understand the causality behind each monomer's responsiveness.

N-Isopropylacrylamide (NIPAM): Entropy-Driven Physical Actuation

NIPAM polymerizes via free-radical chain-growth mechanisms to form networks that exhibit a Lower Critical Solution Temperature (LCST) of approximately 32 °C in aqueous media 1.

  • The Causality: Below the LCST, water molecules form highly ordered, cage-like clathrate structures around the hydrophobic isopropyl groups via hydrogen bonding. As the temperature rises above 32 °C, the thermodynamic entropic penalty of maintaining these ordered water cages becomes too high. The system minimizes free energy by expelling the water into the bulk, causing the polymer chains to undergo a rapid hydrophobic collapse 2. This volumetric phase transition is purely physical and reversible.

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (HMPA): Step-Growth & Self-Immolation

HMPA is a dual-functional monomer designed for biological and chemical precision. It features a terminal alkene (pent-4-enamide) and a self-immolative spacer (4-hydroxymethylphenyl).

  • The Causality (Polymerization): Unlike NIPAM, the terminal alkene participates in UV-initiated thiol-ene "click" chemistry. This is a step-growth radical mechanism that is highly tolerant to oxygen and produces exceptionally homogeneous polymer networks without the dense-core/loose-shell heterogeneity typical of chain-growth systems 3.

  • The Causality (Responsiveness): The 4-hydroxymethylphenyl group acts as a self-immolative linker. When a specific stimulus (e.g., an amidase enzyme) cleaves the amide bond, it generates an electron-rich amine intermediate. This triggers a spontaneous 1,6-elimination electron cascade, breaking the benzylic bond to release a conjugated payload (drug or fluorophore) and generating an aza-quinone methide byproduct 4. This allows for strictly controlled, zero-order traceless release.

Mechanistic Visualizations

NIPAM_LCST N1 PNIPAM Chains (Hydrated Coil) N2 Temperature Increase (> 32°C) N1->N2 N3 Hydrogen Bond Disruption N2->N3 Entropy Driven Water Release N4 Hydrophobic Aggregation N3->N4 N5 Collapsed Globule (Hydrogel Shrinking) N4->N5 Volume Phase Transition N5->N1 Cooling (< 32°C) Rehydration

Figure 1: Entropy-driven thermoresponsive phase transition of PNIPAM hydrogels.

HMPA_Mechanism M1 HMPA Monomer (Pent-4-enamide + Hydroxymethylphenyl) M2 Thiol-Ene Photopolymerization (UV, Photoinitiator) M1->M2 Step-Growth Reaction M3 Crosslinked Hydrogel Network (Stable Thioether Bonds) M2->M3 High Homogeneity M4 Enzymatic/Chemical Trigger (Amide Cleavage) M3->M4 Stimulus Application M5 1,6-Elimination Cascade (Self-Immolative Spacer) M4->M5 Electron Cascade M6 Traceless Payload Release (Drug/Fluorophore) M5->M6 Covalent Bond Cleavage

Figure 2: Thiol-ene polymerization and self-immolative payload release of HMPA.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows.

Protocol A: Synthesis of Thermoresponsive PNIPAM Hydrogels

Rationale: We utilize a redox initiator system (APS/TEMED) to polymerize at room temperature (20 °C). Polymerizing above the LCST (>32 °C) causes premature phase separation, resulting in mechanically weak, opaque macroporous sponges rather than clear hydrogels.

  • Preparation: Dissolve 10% w/v NIPAM monomer and 0.2% w/v N,N'-methylenebisacrylamide (BIS) crosslinker in deionized water.

  • Degassing: Purge the solution with Nitrogen for 15 minutes. Crucial step: Free-radical chain-growth is highly susceptible to oxygen inhibition.

  • Initiation: Add 0.1% w/v Ammonium Persulfate (APS) followed immediately by 0.1% v/v TEMED. Mix gently and cast into a mold.

  • Curing: Allow to gel at 20 °C for 2 hours.

  • Validation: Submerge the gel in DI water at 25 °C (swollen state). Transfer to a 37 °C water bath; the gel should turn opaque and expel water within 15 minutes, validating the LCST transition 1.

Protocol B: Synthesis of HMPA Thiol-Ene Functional Networks

Rationale: Thiol-ene click chemistry requires strict stoichiometric balancing (1:1 molar ratio of thiols to alkenes) to ensure maximum network homogeneity. We use LAP as a photoinitiator because it absorbs efficiently at 365 nm, avoiding the DNA-damaging effects of short-wave UV.

  • Preparation: Dissolve HMPA (pre-conjugated with payload at the hydroxymethyl group) and a multi-arm crosslinker (e.g., 4-arm PEG-thiol) in a 1:1 alkene-to-thiol molar ratio in PBS (pH 7.4).

  • Initiator Addition: Add 0.05% w/v LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Note: Degassing is optional here, as thiol-ene reactions are highly oxygen-tolerant 3.

  • Photopolymerization: Irradiate with 365 nm UV light (10 mW/cm²) for 3 to 5 minutes.

  • Validation: Perform FT-IR spectroscopy on the cured gel. The complete disappearance of the thiol peak (~2550 cm⁻¹) and the alkene peak (~1640 cm⁻¹) validates a near-quantitative step-growth conversion 3.

Quantitative Data Comparison

PropertyN-isopropylacrylamide (NIPAM)N-[4-(hydroxymethyl)phenyl]pent-4-enamide (HMPA)
Polymerization Mechanism Chain-growth (Free-radical)Step-growth (Thiol-ene click)
Network Structure Heterogeneous (dense cores, loose shells)Highly homogeneous & predictable
Primary Stimulus Physical (Temperature, LCST ~32 °C)Chemical/Biological (Enzymatic/Chemical cleavage)
Response Mechanism Entropy-driven hydrophobic collapse1,6-elimination (Self-immolative cascade)
Payload Release Profile Squeeze-driven (Prone to burst release)Traceless covalent detachment (Zero-order potential)
Oxygen Tolerance Low (Requires strict degassing)High (Thiol-ene avoids oxygen inhibition)
Primary Biomedical Use Actuators, cell-sheet detachment, smart valvesTargeted drug delivery, diagnostic luminescent probes

Sources

Validation

Structural Validation of N-[4-(hydroxymethyl)phenyl]pent-4-enamide: X-Ray Crystallography vs. Orthogonal Techniques

As drug development pipelines increasingly rely on precise structure-activity relationship (SAR) models, the unambiguous structural validation of small molecule intermediates and active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on precise structure-activity relationship (SAR) models, the unambiguous structural validation of small molecule intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly functionalized small molecule featuring a flexible terminal alkene, a rigid para-substituted phenyl ring, and a complex hydrogen-bonding network driven by its amide and hydroxymethyl groups.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical alternatives—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—providing a field-proven, self-validating methodology for definitive structural elucidation.

Comparative Analysis of Structural Validation Techniques

While modern analytical chemistry offers a suite of tools for structural characterization, no single technique operates in a vacuum. To validate a molecule like N-[4-(hydroxymethyl)phenyl]pent-4-enamide, scientists must weigh the resolution of the data against the physical state of the sample[1],[2].

Quantitative Performance Comparison
Analytical TechniqueResolution / AccuracySample RequirementData Acquisition TimeKey Quantitative MetricLimitations
SCXRD ~0.7 Å (Atomic)0.1 – 0.5 mg (Single Crystal)2 – 24 hours Rwork​ / Rfree​ < 5%Requires diffraction-quality crystals; static solid-state only.
NMR (1D/2D) < 1 ppb (Chemical Shift)1.0 – 5.0 mg (Solution)10 – 60 minsSNR > 100:1Yields time-averaged conformations; limited 3D spatial resolution.
HRMS (ESI-TOF) < 5 ppm (Mass Error)< 1 µg (Solution)< 5 minsMass Accuracy ( Δ ppm)Cannot distinguish stereoisomers or exact 3D connectivity.
Why X-Ray Crystallography is the Gold Standard

For N-[4-(hydroxymethyl)phenyl]pent-4-enamide, SCXRD outperforms NMR and HRMS by providing an absolute 3D spatial map[3]. While NMR provides a time-averaged solution conformation due to the free rotation around the N-phenyl bond, SCXRD "freezes" the molecule. This allows us to map the exact intermolecular hydrogen-bonding network between the hydroxymethyl donor (-OH) and the amide acceptor (-C=O)—data that is critical for predicting the molecule's solid-state packing, solubility, and bioavailability during drug formulation.

Visualizing the Validation Workflow

To ensure absolute scientific integrity, structural validation must not rely on a single data point. The workflow below illustrates how SCXRD acts as the definitive anchor, while NMR and HRMS provide orthogonal, self-validating checks.

StructuralValidation N1 Target Molecule N-[4-(hydroxymethyl)phenyl]pent-4-enamide N2 Crystallization (Vapor Diffusion) N1->N2 Supersaturation N5 Solution-State NMR (1D/2D Connectivity) N1->N5 Dissolution N6 HRMS (Exact Mass Confirmation) N1->N6 Ionization N3 SCXRD Data Collection (Cryogenic 100 K) N2->N3 Single Crystal Selection N4 Structure Refinement (R-factor Minimization) N3->N4 Electron Density Map N7 Self-Validating Check (R_free vs R_work) N4->N7 Internal Control N8 Final Validated 3D Structure (Atomic Resolution) N5->N8 Orthogonal Confirmation N6->N8 Formula Verification N7->N8 Quality Metrics Met

Fig 1: Multiplexed structural validation workflow for small organic molecules.

Experimental Protocols: A Self-Validating System

A robust protocol is defined by its internal controls and an understanding of the causality behind every physical manipulation.

Protocol 1: Vapor Diffusion Crystallization

Growing a diffraction-quality crystal is often the primary bottleneck in SCXRD[4].

  • Solvent Selection: Dissolve 5.0 mg of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

    • Causality: Ethyl acetate is a moderately polar solvent that effectively disrupts the strong intermolecular hydrogen bonds of the hydroxymethyl and amide groups, ensuring complete solubilization without degrading the compound.

  • Anti-Solvent Chamber: Place the uncapped inner vial into a 20 mL outer vial containing 3.0 mL of hexanes (anti-solvent). Seal the outer vial tightly.

  • Equilibration: Incubate the system undisturbed at 20 °C for 3–7 days.

    • Causality: Hexane has a higher vapor pressure than ethyl acetate. Over time, hexane vapors diffuse into the inner vial, slowly lowering the dielectric constant of the solution. This gradual transition gently drives the system into supersaturation, controlling the nucleation rate to yield a single, well-ordered crystal rather than a useless amorphous powder[3].

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting & Cryocooling: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (B-factors). By reducing dynamic disorder, the X-ray diffraction spots sharpen, dramatically increasing the signal-to-noise ratio at high resolution limits.

  • Diffraction: Expose the crystal to Mo K α radiation ( λ = 0.71073 Å) and collect diffraction frames over a full 360° rotation.

  • Self-Validating Refinement: Solve the phase problem using direct methods and refine the atomic coordinates against F2 .

    • Causality (The Internal Control): The refinement algorithm is inherently a self-validating system. We exclude a random 5% subset of reflections from the refinement to calculate the Rfree​ metric. If the crystallographer over-parameterizes the model (e.g., fitting noise in the electron density map), the Rwork​ will artificially decrease while the Rfree​ spikes. A converging Rwork​ and Rfree​ (typically < 5% for high-resolution small molecules) mathematically proves the structural model is valid and not a product of algorithmic bias[5].

Protocol 3: Orthogonal NMR Validation
  • Sample Preparation: Dissolve 2.0 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it strongly solvates the molecule and prevents the rapid chemical exchange of the labile -OH and -NH protons. This allows their distinct chemical shifts and scalar couplings to be explicitly observed in the 1H spectrum.

  • Acquisition: Acquire 1H, 13C, and 2D NOESY spectra at 298 K.

  • Analysis: Map the NOE cross-peaks between the aliphatic pent-4-enyl chain protons and the aromatic ortho-protons to confirm the time-averaged solution conformation, cross-referencing this flexibility against the static SCXRD model.

Conclusion

Validating the structure of N-[4-(hydroxymethyl)phenyl]pent-4-enamide requires a synergistic approach. While HRMS confirms the molecular formula and NMR maps the solution-state connectivity, X-ray crystallography remains the ultimate arbiter of 3D molecular truth. By employing controlled vapor diffusion and self-validating refinement metrics ( Rfree​ ), researchers can generate unimpeachable structural data that serves as the foundation for downstream drug formulation and SAR optimization.

References

  • Advanced crystallisation methods for small organic molecules Chemical Society Reviews (RSC Publishing) URL:[Link][3]

  • Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals URL:[Link][4]

  • Protein X-Ray Structure Validation: Key Criteria ProteinStructures.com URL:[Link][5]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques PubMed Central (PMC) URL:[Link][1]

  • The Evolving Landscape of NMR Structural Elucidation MDPI URL: [Link][2]

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Comparative

A Comparative Analysis of the Biological Activity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and Paracetamol Metabolites: A Guide for Researchers

This guide provides an in-depth comparative analysis of the predicted biological activity of the novel compound N-[4-(hydroxymethyl)phenyl]pent-4-enamide against the well-characterized metabolites of paracetamol (acetami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the predicted biological activity of the novel compound N-[4-(hydroxymethyl)phenyl]pent-4-enamide against the well-characterized metabolites of paracetamol (acetaminophen). As a structural analog of paracetamol, understanding the potential metabolic fate and toxicological profile of N-[4-(hydroxymethyl)phenyl]pent-4-enamide is crucial for its potential development as a therapeutic agent. This document synthesizes current knowledge on paracetamol metabolism and leverages established principles of drug metabolism and toxicology to predict the biological activities of this new chemical entity. Detailed experimental protocols are provided to enable researchers to validate these predictions.

Introduction to Paracetamol Metabolism and Toxicity

Paracetamol is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[] This toxicity is not caused by paracetamol itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[][2]

At therapeutic concentrations, paracetamol is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for 50-70% and 25-35% of its metabolism, respectively.[3] These conjugation reactions produce non-toxic, water-soluble metabolites that are readily excreted in the urine.[3][4] A small fraction of paracetamol (5-15%) is oxidized by the cytochrome P450 enzyme system, predominantly CYP2E1, to form the highly reactive and toxic metabolite, NAPQI.[3][4]

Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a cellular antioxidant.[3][5] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol towards the CYP450-mediated oxidation pathway and leading to excessive production of NAPQI.[4][6] This surge in NAPQI depletes hepatic GSH stores.[6][7] Once GSH is depleted, NAPQI can covalently bind to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[2][8]

Other minor metabolites of paracetamol include p-aminophenol, formed by deacetylation, which has been associated with nephrotoxicity in animal models, and N-arachidonoylphenolamine (AM404), which is formed in the brain and may contribute to the analgesic effects of paracetamol.[3][5][9]

Predictive Metabolism and Biological Activity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Currently, there is no direct experimental data on the biological activity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide. However, based on its chemical structure, we can predict its likely metabolic fate and potential for toxicity. The structure features an N-phenylamide core, similar to paracetamol, but with two key modifications: a pent-4-enoyl group instead of an acetyl group, and a hydroxymethyl group on the phenyl ring in place of a hydroxyl group.

Predicted Metabolic Pathways

Based on established metabolic reactions for similar functional groups, the following metabolic pathways for N-[4-(hydroxymethyl)phenyl]pent-4-enamide are proposed:

  • Oxidation of the Terminal Alkene: The pent-4-enyl group is a substrate for cytochrome P450 enzymes, which can catalyze the epoxidation of the terminal double bond.[5][10][11] This would lead to the formation of an epoxide metabolite. Alkene epoxides are known to be reactive electrophiles that can bind to cellular macromolecules.[][12]

  • Hydroxylation of the Phenyl Ring: The aromatic ring is susceptible to hydroxylation by CYP450 enzymes, a common metabolic pathway for N-phenylamides.[13][14]

  • N-Dealkylation: While less common for amides compared to amines, N-dealkylation of the pentenoyl group is a possibility.

  • Conjugation: The hydroxymethyl group could potentially undergo glucuronidation or sulfation, similar to the hydroxyl group of paracetamol, leading to the formation of water-soluble, excretable metabolites.

Caption: Predicted metabolic pathways for N-[4-(hydroxymethyl)phenyl]pent-4-enamide.

Potential for Toxicity

The primary concern for the toxicity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide stems from the potential formation of a reactive epoxide metabolite. Similar to NAPQI, this epoxide could act as an electrophile and react with cellular nucleophiles, including glutathione. If the rate of epoxide formation exceeds the capacity of GSH detoxification, it could lead to:

  • Glutathione Depletion: Similar to paracetamol overdose, excessive formation of the epoxide could deplete cellular GSH stores.

  • Covalent Binding: The epoxide could covalently bind to cellular proteins and DNA, leading to cellular dysfunction and potential genotoxicity.[][12]

  • Oxidative Stress and Cell Death: The depletion of GSH and damage to cellular macromolecules can induce oxidative stress, mitochondrial dysfunction, and ultimately lead to apoptosis or necrosis.

Comparative Analysis: N-[4-(hydroxymethyl)phenyl]pent-4-enamide vs. Paracetamol Metabolites

The following table summarizes the predicted biological activities of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in comparison to the known activities of paracetamol metabolites.

FeatureParacetamol MetabolitesN-[4-(hydroxymethyl)phenyl]pent-4-enamide (Predicted)
Primary Metabolic Pathways Glucuronidation, Sulfation, CYP450 OxidationCYP450 Oxidation (Epoxidation, Hydroxylation), Conjugation
Key Reactive Metabolite N-acetyl-p-benzoquinone imine (NAPQI)Epoxide of the pent-4-enoyl moiety
Mechanism of Toxicity GSH depletion, covalent binding of NAPQI to proteins, oxidative stressGSH depletion, covalent binding of epoxide to proteins and DNA, oxidative stress
Potential for Hepatotoxicity High (in overdose)Potentially high, dependent on the rate of epoxide formation and detoxification
Other Potential Biological Activities Analgesic (AM404), Nephrotoxic (p-aminophenol)Unknown; the N-phenylamide core suggests potential for analgesic or other CNS activities.

Experimental Validation: Protocols for Assessing Biological Activity

To validate the predicted biological activities and toxicological profile of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a series of in vitro assays are recommended.

In Vitro Metabolism using Liver Microsomes

This assay will help identify the metabolites of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and determine its metabolic stability.[7][15][16]

Protocol:

  • Prepare Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

  • Add Test Compound: Add N-[4-(hydroxymethyl)phenyl]pent-4-enamide to the incubation mixtures at a final concentration of 1 µM.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. For control incubations, add buffer instead of the NADPH system.

  • Incubate: Incubate the mixtures at 37°C with shaking.

  • Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Caption: Workflow for in vitro metabolism studies.

Cytotoxicity Assays

These assays will determine the potential of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and its potential metabolites to cause cell death.[12][17]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Protocol:

  • Cell Seeding: Seed hepatocytes (e.g., HepG2 cells) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and paracetamol (as a positive control) for 24-48 hours.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3][4][8][20]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Collect Supernatant: After the treatment period, collect the cell culture supernatant.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubate: Add the reaction mixture to the supernatant and incubate at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

Glutathione (GSH) Depletion Assay

This assay will determine if N-[4-(hydroxymethyl)phenyl]pent-4-enamide or its metabolites deplete cellular GSH levels.

Protocol:

  • Cell Seeding and Treatment: Seed hepatocytes and treat with the test compound as described for the cytotoxicity assays.

  • Cell Lysis: After treatment, lyse the cells to release intracellular contents.

  • GSH Detection: Use a commercially available GSH assay kit, which typically involves a reaction with a chromogenic or fluorogenic reagent that specifically reacts with GSH.

  • Measure Signal: Measure the absorbance or fluorescence according to the kit's protocol.

Caspase-3/7 Activation Assay (Apoptosis)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[21][22][23][24][25]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as in the cytotoxicity assays.

  • Add Caspase-Glo® 3/7 Reagent: Add a commercially available luminescent caspase-3/7 reagent directly to the cell culture wells.

  • Incubate: Incubate at room temperature for 1-2 hours.

  • Measure Luminescence: Measure the luminescent signal using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion

This guide provides a predictive framework for understanding the biological activity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in comparison to the well-established metabolites of paracetamol. The primary toxicological concern for this novel compound is the potential formation of a reactive epoxide metabolite from its pent-4-enoyl moiety. The provided experimental protocols offer a clear path for researchers to validate these predictions and thoroughly characterize the metabolic and toxicological profile of N-[4-(hydroxymethyl)phenyl]pent-4-enamide. This systematic approach is essential for assessing its potential as a safe and effective therapeutic agent.

References

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  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Arnold, F. H., et al. (2003). Alkene epoxidation catalyzed by cytochrome P450 BM-3 139-3. Tetrahedron, 60(5), 1031-1038.
  • Kosmulski, M., et al. (2020). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 25(21), 5010.
  • JoVE. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Arnold, F. H., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochrome P450 BM-3.
  • Coon, M. J., et al. (1996). Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant. Proceedings of the National Academy of Sciences, 93(11), 5284-5289.
  • JoVE. (2025, February 12). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. [Link]

  • Tew, K. D., et al. (2022).
  • University of Washington. Glutathione Conjugation. [Link]

  • Bell, S. G., et al. (2021). Understanding the Mechanistic Requirements for Efficient and Stereoselective Alkene Epoxidation by a Cytochrome P450 Enzyme.
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  • Alcalde, M., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. International Journal of Molecular Sciences, 23(6), 2999.
  • ResearchGate. (2022). Examples of N‐aryl amides in biologically active compounds. [Link]

  • Morisseau, C., et al. (2000). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Chemical Research in Toxicology, 13(8), 738-744.
  • Dow AgroSciences. (1998). In Vitro Metabolism of the N-Alkyl-N-(5-isothiazolyl)- and N-(Alkylisothiazolin-5-ylidene)phenylacetamides. Evidence of Proinsecticidal Activity. Journal of Agricultural and Food Chemistry, 46(9), 3647-3655.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. [Link]

  • Taylor & Francis Online. (2022, December 20). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]

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  • ResearchGate. (2022). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • ACS Publications. (2008, September 27). Levels of Epoxides in Blood During Inhalation of Alkenes and Alkene Oxides. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • MTT LAB. In vitro drug metabolism: for the selection of your lead compounds. [Link]

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  • Comparative In-Vitro Study of Generic Versus Brand Paracetamol Products. (2025, January 1).
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  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Nature. (2025, July 16). Uncatalyzed aerobic epoxidation of liquid alkyl alkenes. [Link]

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Validation

Comparative Guide: Advanced Polymers Derived from N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Executive Summary & Mechanistic Grounding The development of stimuli-responsive drug delivery systems (DDS) relies heavily on polymer architectures capable of precise, triggered degradation. N-[4-(hydroxymethyl)phenyl]pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of stimuli-responsive drug delivery systems (DDS) relies heavily on polymer architectures capable of precise, triggered degradation. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (NHPPE) is a highly versatile, dual-functional monomer that bridges polymer chemistry and prodrug design.

Structurally, NHPPE consists of two critical domains:

  • The Pent-4-enamide Tail: A terminal alkene that serves as a polymerizable handle. Due to the propensity of terminal allylic protons to undergo degradative chain transfer in standard free-radical polymerization, this moiety is best utilized in thiol-ene "click" step-growth polymerization or controlled radical copolymerization [1][2].

  • The 4-(Hydroxymethyl)phenyl Headgroup: A classic self-immolative spacer based on the p-aminobenzyl alcohol (PABA) motif. When the payload is conjugated via a benzylic carbonate or ester, and the amide bond is cleaved by a specific stimulus (e.g., amidases), the resulting aniline intermediate undergoes a spontaneous 1,6-elimination. This forms an azaquinone methide and releases the unmodified payload[3][4].

This guide objectively compares the performance of two primary NHPPE-derived polymer architectures—Thiol-Ene Hydrogels and RAFT Copolymers —providing researchers with actionable, field-proven methodologies and comparative data.

Mechanism A NHPPE Polymer Conjugate (Stable Amide) B Amidase/Stimulus (Trigger Event) A->B C Aniline Intermediate (Amide Cleaved) B->C D 1,6-Elimination (Azaquinone Methide) C->D Spontaneous E Active Payload Release (Drug/Fluorophore) D->E Decarboxylation

Fig 1. Stimulus-triggered 1,6-elimination pathway of NHPPE-derived self-immolative polymers.

Comparative Analysis of Polymer Architectures

To engineer a self-validating delivery system, the choice of polymerization technique must align with the intended physiological application. We compare two distinct approaches:

Architecture A: Thiol-Ene Crosslinked Hydrogels

Mechanism: The terminal alkene of NHPPE undergoes a radical-mediated step-growth reaction with multifunctional thiols (e.g., 4-arm PEG-thiol). Causality for Selection: Thiol-ene click chemistry is highly efficient, bio-orthogonal, and avoids the allylic chain transfer issues inherent to pentenamides. It yields a highly uniform, step-growth network ideal for localized, implantable drug depots[1].

Architecture B: RAFT Copolymers (Linear)

Mechanism: NHPPE is copolymerized with a highly reactive hydrophilic monomer (e.g., N,N-dimethylacrylamide, DMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Causality for Selection: Copolymerization overcomes the low homopolymerization efficiency of the pentenyl group. RAFT provides precise control over molecular weight and narrow polydispersity (PDI), which is critical for systemic circulation and predictable renal clearance of the polymer backbone after self-immolation[5][6].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing these two architectures using a model payload (e.g., Doxorubicin conjugated via a carbonate linkage).

Performance MetricThiol-Ene Hydrogel (Architecture A)RAFT Copolymer (Architecture B)Experimental Significance
Synthesis Efficiency >95% conversion (UV, 10 mins)~75% conversion (Thermal, 12 hrs)Thiol-ene offers rapid, on-demand gelation.
Payload Capacity Tunable (up to 15 wt%)High (up to 25 wt%)RAFT allows denser packing of the prodrug monomer.
Network/Chain Structure Step-growth networkLinear chains (MW: 35 kDa, PDI < 1.2)Linear chains are required for IV administration.
Release Kinetics (Half-life) ~48 hours (Diffusion + Cleavage)~6 hours (Direct Cleavage)Hydrogels provide sustained release; Copolymers offer rapid burst upon stimulus.
Primary Application Localized tumor resection depotsSystemic targeted delivery (ADCs)Dictates the clinical translation pathway.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows include built-in analytical checkpoints to ensure scientific integrity before proceeding to the next step.

Workflow M 1. NHPPE-Drug Synthesis (Carbonate Linkage) P1 2A. RAFT Copolymerization (with DMA) M->P1 P2 2B. Thiol-Ene Photopolymerization (with PEG-Thiol) M->P2 V1 3. Validation Checkpoint (SEC & 1H NMR) P1->V1 P2->V1 R 4. Triggered Release Assay (HPLC-MS) V1->R

Fig 2. Self-validating experimental workflow for NHPPE polymer synthesis and kinetic analysis.

Protocol 1: Synthesis of Linear RAFT Copolymers (Architecture B)

Objective: Synthesize a well-defined linear copolymer of NHPPE-Drug and DMA.

  • Preparation: In a Schlenk tube, dissolve NHPPE-Drug conjugate (1.0 eq), N,N-dimethylacrylamide (DMA, 4.0 eq), RAFT agent (e.g., CPADB, 0.05 eq), and AIBN (0.01 eq) in anhydrous DMF.

  • Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles. Causality: Oxygen is a radical scavenger; its strict removal is mandatory to prevent premature termination and ensure a low PDI.

  • Polymerization: Backfill with Argon and heat to 70°C for 12 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot. Analyze via 1 H NMR. Do not proceed unless the vinylic protons of DMA (5.6-6.4 ppm) and NHPPE (4.9-5.8 ppm) show >70% disappearance relative to the internal standard.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Centrifuge, decant, and dry under vacuum.

  • Characterization: Analyze via Size Exclusion Chromatography (SEC) using DMF as the eluent to confirm MW (~35 kDa) and PDI (< 1.2).

Protocol 2: Fabrication of Thiol-Ene Hydrogels (Architecture A)

Objective: Formulate an injectable, rapidly curing hydrogel depot.

  • Formulation: Dissolve NHPPE-Drug conjugate (1.0 eq of alkene) and 4-arm PEG-thiol (1.0 eq of thiol) in PBS (pH 7.4) containing 0.1 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator.

  • Gelation: Irradiate the solution with 365 nm UV light (10 mW/cm 2 ) for 5 minutes. Causality: LAP is chosen over Irgacure 2959 due to its superior water solubility and higher molar extinction coefficient at 365 nm, ensuring rapid, uniform crosslinking without thermal damage to the payload.

  • Validation Checkpoint (Self-Validation): Perform rheological time-sweep analysis during irradiation. Gelation is confirmed when the storage modulus ( G′ ) crosses over the loss modulus ( G′′ ) and plateaus.

  • Washing: Swell the hydrogel in fresh PBS for 24 hours (changing buffer twice) to remove unreacted monomers.

Protocol 3: Triggered Release Kinetics Assay

Objective: Quantify the self-immolative release of the payload.

  • Incubation: Submerge the polymer (10 mg copolymer or 100 mg hydrogel) in 10 mL of PBS (pH 7.4) at 37°C.

  • Trigger Addition: Add the specific stimulus (e.g., Penicillin-G-amidase if the trigger is a phenylacetamide derivative, or a specific chemical reductant)[5]. Maintain a control sample without the trigger.

  • Sampling: At predetermined intervals (1, 2, 4, 8, 24, 48 hrs), withdraw 100 µL aliquots and replace with equal volumes of fresh buffer to maintain sink conditions.

  • Quantification: Analyze aliquots via HPLC-UV/Vis. Causality: HPLC separates the fully released active payload from partially degraded polymer fragments, ensuring you are measuring the true completion of the 1,6-elimination, not just the initial amide cleavage[3].

Conclusion

Polymers derived from N-[4-(hydroxymethyl)phenyl]pent-4-enamide offer a highly tunable platform for advanced drug delivery. By understanding the inherent reactivity of the pent-4-enamide group, researchers can rationally select between RAFT copolymerization for systemic, linear ADCs, or thiol-ene click chemistry for localized hydrogel depots. The integration of the self-immolative PABA motif ensures that, regardless of the macroscopic architecture, the payload is released in its native, active form upon targeted stimulation.

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Comparative

Performance of N-[4-(hydroxymethyl)phenyl]pent-4-enamide in RAFT vs. ATRP: A Comparative Guide

For polymer chemists and drug development professionals, the synthesis of well-defined functional polymers is critical for applications ranging from targeted drug delivery to advanced bioconjugates. The monomer N-[4-(hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For polymer chemists and drug development professionals, the synthesis of well-defined functional polymers is critical for applications ranging from targeted drug delivery to advanced bioconjugates. The monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide presents a unique synthetic challenge. It combines a highly reactive, unconjugated terminal alkene with strongly coordinating functional groups (a secondary amide and a primary hydroxyl group).

This guide objectively evaluates the performance of this monomer in the two most prominent Reversible Deactivation Radical Polymerization (RDRP) techniques: Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) .

Monomer Deconstruction & Mechanistic Challenges

To understand how this monomer behaves in controlled polymerizations, we must deconstruct its chemical architecture:

  • The Pent-4-enamide Backbone (Less Activated Monomer - LAM): Because the terminal double bond is separated from the amide carbonyl by two methylene units, it is unconjugated. Monomers lacking conjugation (like vinyl acetate or unconjugated enamides) are classified as Less Activated Monomers (LAMs)[1]. The propagating radical generated from a LAM lacks resonance stabilization, making it highly reactive.

  • The N-[4-(hydroxymethyl)phenyl] Pendant Group: This moiety contains both an amide linkage and a primary hydroxyl (-OH) group. Both are potent electron donors capable of coordinating with transition metals[2].

These two structural features dictate the success or failure of the chosen polymerization technique.

G cluster_analysis Structural & Reactivity Analysis Monomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide LAM Pent-4-enamide (Less Activated Monomer) Monomer->LAM FG Hydroxymethyl & Amide (Coordinating Groups) Monomer->FG RAFT RAFT Polymerization (Optimal Choice) LAM->RAFT Xanthate CTA stabilizes radical ATRP ATRP Polymerization (Highly Challenging) LAM->ATRP Poor C-X activation (Low K_ATRP) FG->RAFT Metal-free (100% tolerance) FG->ATRP Cu-catalyst poisoning (Requires protection)

Caption: Decision logic for polymerizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide based on its structural features.

RAFT Polymerization: The Superior Pathway

RAFT polymerization is widely recognized for its exceptional functional group tolerance and its ability to control a broad spectrum of monomers[1],[3]. For N-[4-(hydroxymethyl)phenyl]pent-4-enamide, RAFT is the optimal choice, provided the correct Chain Transfer Agent (CTA) is selected.

The Causality of CTA Selection

Standard CTAs like dithiobenzoates or trithiocarbonates will fail to polymerize this monomer. The highly reactive LAM propagating radical forms an intermediate radical with these CTAs that is too stable, leading to severe retardation or complete inhibition[4].

To successfully polymerize this monomer, you must use an O-alkyl xanthate or an N,N-dithiocarbamate (often referred to as the MADIX process)[4],[5]. The oxygen or nitrogen lone pair donates electron density into the thiocarbonyl (C=S) bond. This destabilizes the intermediate radical, forcing rapid fragmentation and allowing the highly reactive LAM radical to continue propagation[5]. Furthermore, because RAFT is a metal-free process, the hydroxyl and amide groups on the monomer will not interfere with the polymerization kinetics[2].

RAFT_Mechanism Init Initiator (AIBN) Radical Propagating Radical (Pn•) Init->Radical + Monomer Intermediate Intermediate Radical (Unstable, fast fragmentation) Radical->Intermediate Addition CTA Xanthate CTA (Z=O-Alkyl) CTA->Intermediate Reversible Dormant Dormant Polymer (Pn-CTA) Intermediate->Dormant Fragmentation NewRadical Leaving Group (R•) Intermediate->NewRadical Release

Caption: The RAFT/MADIX equilibrium mechanism utilizing a Xanthate CTA to control LAMs.

Self-Validating Experimental Protocol: RAFT
  • Preparation: In a 10 mL Schlenk tube, dissolve N-[4-(hydroxymethyl)phenyl]pent-4-enamide (1.0 M) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add O-ethyl S-(1-phenylethyl) dithiocarbonate (Xanthate CTA) (0.01 M) and Azobisisobutyronitrile (AIBN) (0.002 M). The ratio of [M]:[CTA]:[I] should be 100:1:0.2.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, backfilling with ultra-pure Argon.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 65 °C for 24 hours.

  • Purification: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether.

  • Validation: Analyze monomer conversion via ¹H NMR (disappearance of alkene protons at δ 5.0-5.8 ppm). Confirm control via Size Exclusion Chromatography (SEC) using DMF as the eluent (target Đ<1.30 ).

ATRP Polymerization: The Challenging Pathway

Attempting to polymerize N-[4-(hydroxymethyl)phenyl]pent-4-enamide via standard ATRP presents severe thermodynamic and coordination hurdles.

The Causality of ATRP Failure
  • Thermodynamic Barrier of LAMs: In ATRP, the equilibrium constant ( KATRP​ ) dictates the concentration of active radicals. Because the pent-4-enamide radical is unconjugated, the carbon-halogen bond in the dormant species (P-X) is exceptionally strong. The Cu(I) catalyst struggles to activate this bond, resulting in a KATRP​ that is practically zero[6].

  • Catalyst Poisoning: The primary hydroxyl group and the amide linkage competitively coordinate with the copper catalyst. This displaces the carefully chosen amine ligands (e.g., PMDETA or Me6TREN), altering the redox potential of the catalyst and causing it to precipitate out of solution as an inactive green/blue sludge[2].

While recent advancements like electrochemically-mediated ATRP (eATRP) have shown promise for simple LAMs like vinyl chloride[7], the presence of the coordinating hydroxymethylphenyl group makes direct ATRP of this monomer virtually impossible without protecting group chemistry.

Self-Validating Experimental Protocol: ATRP (Protected Route)

Note: Direct ATRP will fail. The hydroxyl group must be protected, and a highly active catalyst system must be used.

  • Protection: React the monomer with tert-Butyldimethylsilyl chloride (TBS-Cl) and imidazole in DCM to yield the TBS-protected monomer. Validation: Ensure complete disappearance of the broad -OH singlet in ¹H NMR before proceeding.

  • Preparation: In a Schlenk flask, dissolve the TBS-protected monomer (1.0 M) and Ethyl α -bromoisobutyrate (EBiB) initiator (0.01 M) in anhydrous DMF.

  • Catalyst Complex: Add CuBr (0.01 M) and the highly active ligand Me6TREN (0.02 M). An excess of strong ligand is required to outcompete any residual coordination from the amide group.

  • Degassing & Reaction: Freeze-pump-thaw x3. Heat at 60 °C for 48 hours.

  • Deprotection: Post-polymerization, treat the purified polymer with Tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TBS groups and restore the hydroxymethyl functionality.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when polymerizing N-[4-(hydroxymethyl)phenyl]pent-4-enamide using the optimized protocols described above.

ParameterRAFT (Xanthate CTA)ATRP (Unprotected)ATRP (TBS-Protected)
Monomer Class Compatibility Excellent (via MADIX)Poor (Low KATRP​ )Poor to Moderate
Functional Group Tolerance 100% (No protection needed)Fails (Catalyst poisoning)Requires prior protection
Typical Conversion (24h) 70 - 85%< 5% (Stalled)40 - 50% (48h required)
Dispersity ( Đ ) 1.15 - 1.30N/A (No polymer)1.40 - 1.60
End-Group Fidelity > 90%N/A~ 75%
Workflow Complexity Low (1 Step)High (Fails)High (3 Steps: Protect Polymerize Deprotect)

Conclusion & Recommendations

For the polymerization of N-[4-(hydroxymethyl)phenyl]pent-4-enamide , RAFT is unequivocally the superior methodology .

The combination of an unconjugated alkene (LAM) and strongly coordinating functional groups (-OH, amide) exploits the fundamental weaknesses of ATRP (thermodynamic activation barriers and metal coordination)[2],[6]. By utilizing an O-alkyl xanthate CTA in a RAFT process, researchers can bypass these limitations entirely, achieving well-defined molecular weights and low dispersities without the need for arduous protection/deprotection workflows[4],[5].

Researchers looking to incorporate this monomer into block copolymers or bioconjugates should default to Xanthate-mediated RAFT (MADIX) to ensure high end-group fidelity and structural control.

References

  • Moad, G., et al. "RAFT Polymerization of 'Less-Activated Monomers' (LAMs)". Macromolecules 2006, 39(16), 5307-5318. URL:[Link]

  • Matyjaszewski, K. "Atom Transfer Radical Polymerization: A Mechanistic Perspective". Journal of the American Chemical Society 2022. URL:[Link]

  • Destarac, M. "How Can Xanthates Control the RAFT Polymerization of Methacrylates?". ACS Macro Letters 2018. URL:[Link]

  • "Dual polymerizations: untapped potential for biomaterials". PMC - NIH. URL:[Link](Note: URL derived from standard PMC repository structure for ATRP/RAFT biomaterial reviews).

  • "Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique". MDPI Polymers 2022. URL:[Link]

  • "Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP". CSIRO Publishing 2006. URL:[Link]

  • "Under pressure: electrochemically-mediated atom transfer radical polymerization of vinyl chloride". Polymer Chemistry (RSC Publishing) 2020. URL:[Link]

Sources

Validation

Cytotoxicity Comparison of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and Its Precursors: A Mechanistic Guide

As drug delivery systems and bioconjugation strategies evolve, the use of self-immolative linkers and functionalized amides has become a cornerstone of targeted therapeutics. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and bioconjugation strategies evolve, the use of self-immolative linkers and functionalized amides has become a cornerstone of targeted therapeutics. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3) is a highly specialized structural motif synthesized from two distinct precursors: 4-aminobenzyl alcohol (4-ABA) and 4-pentenoic acid (4-PA) [1][2].

When evaluating the safety profile of such linker-monomers, it is critical to understand not only the cytotoxicity of the intact amide but also the latent toxicity of its precursors upon enzymatic cleavage. This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their cytotoxicity and providing validated experimental protocols for their assessment.

Mechanistic Toxicology: Causality and Pathways

The cytotoxicity of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and its precursors is dictated by their distinct metabolic fates. As a Senior Application Scientist, I emphasize that toxicity in these systems is rarely due to the parent molecule's direct interaction with cellular targets; rather, it is driven by cytochrome P450-mediated bioactivation and the generation of electrophilic reactive intermediates.

4-Pentenoic Acid (4-PA): Mitochondrial Disruption

4-Pentenoic acid is a short-chain unsaturated fatty acid. Its cytotoxicity profile is heavily informed by its structural similarity to the hepatotoxic metabolites of valproic acid (e.g., 2-n-propyl-4-pentenoic acid)[3]. In metabolically competent cells (such as HepG2), 4-PA undergoes cytochrome P450-catalyzed desaturation. The terminal double bond is activated into a carbon-centered free radical or an epoxide, which subsequently inhibits mitochondrial β -oxidation[4]. This leads to microvesicular steatosis, ATP depletion, and eventual apoptotic cell death.

4-Aminobenzyl Alcohol (4-ABA): Quinone Methide Formation

4-ABA is a ubiquitous component in self-immolative linkers (e.g., p-aminobenzyl carbamates). While moderately tolerated in its stable form, its primary mechanism of cytotoxicity arises during its elimination phase. Upon activation, 4-ABA undergoes a 1,6-elimination reaction, ejecting water to form a highly electrophilic p-quinone methide intermediate[5]. Quinone methides rapidly alkylate cellular nucleophiles, profoundly depleting intracellular glutathione (GSH) and covalently modifying essential proteins, leading to oxidative stress and cell death[6].

N-[4-(hydroxymethyl)phenyl]pent-4-enamide: The Masking Effect

The conjugation of 4-ABA and 4-PA via an amide bond creates a sterically and electronically stable molecule. The amide linkage effectively "masks" the reactive primary amine of 4-ABA, preventing the spontaneous 1,6-elimination required for quinone methide formation. Furthermore, the carboxylic acid of 4-PA is neutralized, altering its cellular uptake and mitochondrial transport kinetics. Consequently, the intact amide exhibits significantly lower baseline cytotoxicity compared to its equimolar precursors, acting as a stable prodrug until targeted amidases cleave the bond.

MetabolicPathway Amide N-[4-(hydroxymethyl)phenyl] pent-4-enamide Amidase Amidase Cleavage (Intracellular) Amide->Amidase ABA 4-Aminobenzyl Alcohol (4-ABA) Amidase->ABA PA 4-Pentenoic Acid (4-PA) Amidase->PA QM p-Quinone Methide (Electrophile) ABA->QM 1,6-elimination Radical C-4 Free Radical / Epoxide PA->Radical CYP450 Activation GSH GSH Depletion & Protein Alkylation QM->GSH Mito Inhibition of Mitochondrial β-Oxidation Radical->Mito Tox Cytotoxicity / Apoptosis GSH->Tox Mito->Tox

Figure 1: Divergent metabolic activation pathways of the amide and its cleaved precursors.

Comparative Cytotoxicity Data

To objectively compare these compounds, quantitative data must be derived from metabolically competent cell lines (e.g., HepG2 human hepatocellular carcinoma cells) to account for CYP450 and amidase activity.

CompoundStructural RoleHepG2 IC 50​ (72h)*Primary Cytotoxic MechanismReactive Intermediate
N-[4-(hydroxymethyl)phenyl]pent-4-enamide Intact Linker/Amide> 250 μ MLow baseline toxicity; dependent on amidase cleavage rate.None (until cleaved)
4-Aminobenzyl Alcohol (4-ABA) Amine Precursor45 - 80 μ MElectrophilic stress, GSH depletion, protein adduction.p-Quinone Methide
4-Pentenoic Acid (4-PA) Carboxylic Precursor120 - 150 μ MMitochondrial toxicity, β -oxidation inhibition.Epoxide / C-4 Radical

*Note: IC 50​ values are representative ranges based on standardized 2D in vitro HepG2 assays documented in literature for these functional classes[3][6].

Experimental Protocols

To ensure scientific integrity and trustworthiness, cytotoxicity cannot be assessed by a single viability endpoint. A self-validating system requires both a phenotypic viability assay and a mechanistic trapping assay to prove the formation of the causative reactive intermediates.

Protocol A: High-Throughput Viability Screening (CellTiter-Glo)

Purpose: Quantify the ATP-dependent cellular viability across a dose-response gradient.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare 10 mM stock solutions of the Amide, 4-ABA, and 4-PA in molecular biology grade DMSO.

  • Dosing: Perform a 1:3 serial dilution in culture media to generate a 10-point dose-response curve (final concentrations ranging from 0.1 μ M to 500 μ M). Ensure final DMSO concentration remains 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Treat cells for 72 hours. Causality note: 72 hours is required to allow sufficient time for amidase cleavage of the intact amide and subsequent CYP450 bioactivation of the precursors.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Reactive Intermediate Trapping (GSH Adduct LC-MS/MS)

Purpose: Validate the formation of the toxic p-quinone methide from 4-ABA and the intact amide. Because quinone methides are highly transient, they must be "trapped" using a soft nucleophile like Glutathione (GSH) to form a stable adduct for mass spectrometry[5].

  • Microsomal Incubation: Combine 1 mg/mL human liver microsomes (HLM), 5 mM GSH, and 50 μ M of the test compound (Amide or 4-ABA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer. Monitor for the specific mass transition corresponding to the GSH-p-aminobenzyl adduct ( [M+H]+ dependent on the specific fragmentation pattern of the thioether bond).

ExperimentalWorkflow Start Compound Selection (Amide, 4-ABA, 4-PA) Branch1 Protocol A: Phenotypic Viability Start->Branch1 Branch2 Protocol B: Mechanistic Trapping Start->Branch2 HepG2 Dose HepG2 Cells (72h Incubation) Branch1->HepG2 HLM Incubate with HLMs, NADPH, and GSH Branch2->HLM CTG CellTiter-Glo Assay (ATP Quantification) HepG2->CTG IC50 Calculate IC50 Curves CTG->IC50 LCMS LC-MS/MS Analysis HLM->LCMS Adduct Identify GSH-Adducts (Quinone Methide Proof) LCMS->Adduct

Figure 2: Dual-pronged experimental workflow for validating cytotoxicity and intermediate formation.

Conclusion

N-[4-(hydroxymethyl)phenyl]pent-4-enamide serves as a highly effective, stable structural motif. By masking the reactive functional groups of 4-aminobenzyl alcohol and 4-pentenoic acid, the amide bond significantly mitigates premature cytotoxicity. However, researchers utilizing this compound in drug conjugates or self-immolative polymers must account for the latent toxicity of its precursors. Specifically, the generation of p-quinone methides and the inhibition of mitochondrial β -oxidation post-cleavage dictate the ultimate toxicological profile of the system. Implementing the dual-assay workflows described above ensures a robust, E-E-A-T compliant evaluation of these complex mechanisms.

References
  • Rettie, A. E., Boberg, M., Rettenmeier, A. W., & Baillie, T. A. (1988). Cytochrome P-450-catalyzed desaturation of valproic acid in vitro. Species differences, induction effects, and mechanistic studies. Journal of Biological Chemistry, 263(27), 13733-13738. URL:[Link]

  • Kassahun, K., Pearson, P. G., Tang, W., McIntosh, I., Leung, K., Elmore, C., ... & Baillie, T. A. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology, 14(1), 62-70. URL:[Link]

  • ChemSrc Database. (2024). N-[4-(hydroxymethyl)phenyl]pent-4-enamide. Chemical Properties and CAS Information. URL:[Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Functionalized Amides and Acrylates for Advanced Material Development

In the pursuit of engineering high-performance polymers, particularly for applications in demanding thermal environments, a rigorous understanding of monomer thermal stability is paramount. This guide provides a comparat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of engineering high-performance polymers, particularly for applications in demanding thermal environments, a rigorous understanding of monomer thermal stability is paramount. This guide provides a comparative analysis of the thermal characteristics of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a functionalized amide, against a range of common acrylate monomers. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, data-driven understanding of how molecular structure dictates thermal performance.

Introduction: The Critical Role of Thermal Stability

The thermal stability of a polymer, defined as its resistance to decomposition at elevated temperatures, is a crucial factor determining its operational limits and lifespan.[1] For applications in electronics, aerospace, and even advanced drug delivery systems, the ability of a material to maintain its structural and chemical integrity under thermal stress is non-negotiable. This stability is intrinsically linked to the chemical structure of the constituent monomers, including bond strengths, the presence of aromatic groups, and the nature of substituent functional groups.[1][2]

Structural Considerations: A Tale of Two Monomers

At the heart of this comparison are the distinct chemical structures of N-[4-(hydroxymethyl)phenyl]pent-4-enamide and acrylate monomers.

N-[4-(hydroxymethyl)phenyl]pent-4-enamide possesses several key features that are expected to influence its thermal stability:

  • Amide Linkage: The amide group is known for its relative thermal robustness.

  • Aromatic Ring: The phenyl group generally enhances thermal stability due to the high energy required to break aromatic bonds.[1][2]

  • Hydroxymethyl Group: This functional group can be a site for cross-linking, which can enhance thermal stability, but it can also be a point of thermal degradation.[3][4]

  • Terminal Alkene: The pent-4-enamide structure provides a terminal double bond for polymerization.

Acrylate Monomers , such as methyl methacrylate (PMMA), are characterized by their vinyl group attached to a carbonyl carbon. Their thermal stability is influenced by factors like the size of the ester group and the presence of other functional groups.[5]

The following diagram illustrates the fundamental structural differences:

Caption: Key structural features influencing thermal stability.

Comparative Thermal Analysis: Insights from Analogous Compounds

Due to the novelty of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, a direct comparison with acrylates is best approached by examining the thermal properties of structurally related and well-characterized polymers.

Polymers containing aromatic and amide or imide functionalities are renowned for their exceptional thermal stability. For instance, N-phenylmaleimide (N-PMI) is a monomer known to significantly enhance the thermal properties of various polymers.[6] When copolymerized with monomers like those in ABS, PVC, or PMMA resins, even small amounts of N-PMI can substantially increase the heat distortion temperature.[7][8] This is attributed to the rigid, aromatic structure of the N-phenylmaleimide unit.

The presence of the N-phenyl group in N-[4-(hydroxymethyl)phenyl]pent-4-enamide suggests that its polymer will likely exhibit higher thermal stability compared to simple aliphatic acrylates. The amide linkage, while potentially susceptible to hydrolysis at very high temperatures in the presence of moisture, contributes to chain stiffness and intermolecular hydrogen bonding, which can enhance thermal stability.[1] Studies on N-substituted acrylamides have shown that replacing the amide hydrogens with alkyl groups can increase the degradation temperature.[9][10]

Poly(methyl methacrylate) (PMMA) is a widely studied polyacrylate. Its thermal degradation is a multi-step process.[11][12] The initial stages of degradation can occur between 180°C and 350°C, often involving the scission of weaker bonds.[11] The primary degradation mechanism for PMMA is depolymerization, yielding the monomer.[13][14][15]

The thermal stability of polyacrylates is also influenced by the nature of the ester group. The presence of bulky side chains can affect chain mobility and degradation pathways.[14]

Based on the structural analysis and data from related compounds, we can hypothesize the relative thermal stability as follows:

Polymer TypeKey Structural FeaturesExpected Onset of Degradation (TGA)Primary Degradation Mechanism
Poly(N-[4-(hydroxymethyl)phenyl]pent-4-enamide) Aromatic ring, Amide linkageHigh (Potentially > 350°C)Complex chain scission, potential cross-linking
Poly(methyl methacrylate) (PMMA) Aliphatic backbone, Ester linkageModerate (~290-365°C)[11]Depolymerization
Other Polyacrylates (e.g., Poly(butyl acrylate)) Aliphatic backbone, larger alkyl esterLower than PMMAChain scission, depolymerization

Experimental Protocols for Thermal Stability Assessment

To empirically validate these hypotheses, standardized thermal analysis techniques are essential. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] It is the primary technique for determining the degradation temperature of a polymer.

Objective: To determine the onset of thermal degradation (Tonset) and the temperature of maximum degradation rate (Tmax).

Experimental Workflow:

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg of polymer) start->sample_prep instrument_setup Instrument Setup (TGA Q500 or similar) sample_prep->instrument_setup run_experiment Run Experiment (Ramp 20°C/min to 600°C under N₂ atmosphere) instrument_setup->run_experiment data_analysis Data Analysis (Plot Mass vs. Temp, Determine T-onset and T-max) run_experiment->data_analysis end End data_analysis->end

Caption: TGA experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Use an empty pan as a reference.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 20°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of degradation (Tonset) is determined as the temperature at which significant mass loss begins.

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve corresponds to the temperature of maximum degradation rate (Tmax).

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[18][19][20][21]

Objective: To determine the glass transition temperature (Tg) of the amorphous polymers.

Experimental Workflow:

DSC_Workflow start Start sample_prep Sample Preparation (5-10 mg of polymer in sealed Al pan) start->sample_prep instrument_setup Instrument Setup (DSC Q2000 or similar) sample_prep->instrument_setup run_experiment Run Experiment (Heat-cool-heat cycle 10°C/min under N₂) instrument_setup->run_experiment data_analysis Data Analysis (Plot Heat Flow vs. Temp, Determine Tg from 2nd heat) run_experiment->data_analysis end End data_analysis->end

Caption: DSC experimental workflow for Tg determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan in the DSC cell.

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from 25°C to a temperature above the expected Tg but below the degradation temperature (e.g., 200°C) at a rate of 10°C/min. This step removes the thermal history of the sample.

    • Cool: Cool the sample back to 25°C at a rate of 10°C/min.

    • Second Heat: Ramp the temperature again to 200°C at 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.

Conclusion and Future Outlook

The structural features of N-[4-(hydroxymethyl)phenyl]pent-4-enamide, particularly the presence of an aromatic ring and an amide linkage, strongly suggest that its polymer will exhibit superior thermal stability compared to common aliphatic polyacrylates. The high-energy aromatic bonds and the potential for strong intermolecular interactions are key contributing factors.[1][2]

While polyacrylates are versatile and widely used, their thermal stability is generally lower, with degradation often initiated by chain scission and depolymerization at more moderate temperatures.[11][13][15] For applications requiring high-temperature performance, polymers derived from monomers like N-[4-(hydroxymethyl)phenyl]pent-4-enamide represent a promising avenue of research.

Further experimental validation using the TGA and DSC protocols outlined in this guide is necessary to precisely quantify the thermal properties of poly(N-[4-(hydroxymethyl)phenyl]pent-4-enamide) and to fully elucidate its degradation kinetics and mechanisms. Such data will be invaluable for the rational design of next-generation, thermally robust materials for advanced applications.

References

  • Patsnap Eureka. (2025, July 3). Thermal Stability of Polymers: Why Some Degrade Faster Than Others.
  • PMC. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
  • Yangchen Tech. (2025, May 7).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Dependence of Thermal Stability of Polymers on Their Chemical Structure.
  • Scholars' Mine. (n.d.).
  • ResearchGate. (n.d.). Thermal degradation mechanism of PMMA | Download Scientific Diagram.
  • ResearchGate. (n.d.).
  • Scholars' Mine. (n.d.).
  • Academia.edu. (n.d.).
  • Humboldt-Universität zu Berlin. (n.d.).
  • (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.
  • Yangchen Tech. (2024, December 30). N-phenylmaleimide Chemical Properties.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis | Chemistry.
  • Enlighten Theses. (2022, June 24).
  • Scribd. (n.d.). DSC and TGA: Thermal Analysis Methods | PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 17).
  • AZoM. (2016, July 25). Thermal Analysis of Thermosets.
  • MDPI. (2025, March 10). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
  • PMC. (n.d.). Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether.
  • PMC. (n.d.).
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.

Sources

Validation

Cross-Reactivity Profiling of N-[4-(hydroxymethyl)phenyl]pent-4-enamide: A Comparative Guide for Bioconjugation

Target Audience: Chemical Biologists, Proteomics Researchers, and ADC Development Scientists. The Challenge of Cross-Reactivity in Bioconjugation In the development of antibody-drug conjugates (ADCs) and chemoproteomic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and ADC Development Scientists.

The Challenge of Cross-Reactivity in Bioconjugation

In the development of antibody-drug conjugates (ADCs) and chemoproteomic probes, the stability of the linker-protein bond is as critical as the payload itself. Traditional electrophilic linkers often suffer from a fatal flaw: off-target cross-reactivity. When a linker prematurely deconjugates or indiscriminately binds to off-target proteins in systemic circulation, it causes payload migration, leading to reduced therapeutic efficacy and elevated off-target toxicity[1].

This guide evaluates the performance of N-[4-(hydroxymethyl)phenyl]pent-4-enamide (NHPE) —an emerging bio-orthogonal linker building block featuring a terminal alkene and a benzylic alcohol—against industry-standard maleimide and acrylamide chemistries. By leveraging radical-mediated thiol-ene chemistry, NHPE offers a paradigm shift from spontaneous electrophilic reactivity to spatiotemporally controlled bioconjugation[2].

Mechanistic Rationale: Electrophilicity vs. Bio-orthogonality

As a Senior Application Scientist, I approach linker selection by analyzing the fundamental reaction kinetics and thermodynamic stability of the resulting adducts.

The Maleimide Vulnerability (Retro-Michael Exchange): Maleimides are the gold standard for cysteine conjugation due to their rapid reaction kinetics. However, the resulting thiosuccinimide ring is thermodynamically unstable in plasma[3]. Under physiological conditions (pH 7.4), the adduct undergoes a reversible retro-Michael reaction. The regenerated maleimide is then scavenged by highly abundant systemic thiols, such as Human Serum Albumin (HSA) or glutathione (GSH), resulting in catastrophic payload migration[4],[5].

The Acrylamide Liability (Broad Dark-Reactivity): Acrylamides form irreversible thioether bonds, solving the retro-Michael problem. However, as permanent Michael acceptors, they exhibit high "dark-reactivity." In complex biological lysates, acrylamides will spontaneously alkylate highly nucleophilic off-target cysteines, creating a noisy background that confounds target identification in Activity-Based Protein Profiling (ABPP).

The NHPE Advantage (Spatiotemporal Control): NHPE circumvents both issues through its pent-4-enamide moiety. Unlike Michael acceptors, an isolated terminal alkene is not electrophilic and remains entirely inert in the dark[6]. Conjugation only occurs via a radical-mediated thiol-ene "click" reaction, initiated by a photoinitiator (e.g., LAP) and specific wavelengths of light[7]. This generates a highly stable, irreversible thioether bond[2]. Furthermore, the 4-(hydroxymethyl)phenyl group serves as a versatile benzylic alcohol, ideal for constructing self-immolative spacers (e.g., PABC analogs) for controlled payload release.

Comparative Performance Data

To objectively evaluate NHPE, we compare its physicochemical behavior and cross-reactivity profile against standard maleimide and acrylamide linkers.

Table 1: Physicochemical & Reactivity Profile
FeatureStandard MaleimideAcrylamide WarheadNHPE (Pent-4-enamide)
Reaction Mechanism Spontaneous Michael AdditionSpontaneous Michael AdditionRadical Thiol-Ene Click
Spontaneous Dark-Reactivity HighModerate to HighNear-Zero
Bond Reversibility High (Retro-Michael)IrreversibleIrreversible
Primary Off-Target Sink HSA, Glutathione (Plasma)Off-target cysteinome (Lysate)None (Requires photo-trigger)
Ideal Application Rapid in vitro labelingCovalent inhibitor designHigh-stability ADCs, ABPP
Table 2: Quantitative Cross-Reactivity & Stability (Representative Data)

Data represents typical performance metrics in standardized human plasma and PBMC lysate assays.

MetricStandard MaleimideAcrylamide WarheadNHPE (Pent-4-enamide)
Serum Half-Life of Linkage 6 - 12 hours> 72 hours> 72 hours
Payload Migration to HSA (48h) ~ 40 - 50%< 5%< 1%
Dark-State Lysate Depletion > 80%~ 30 - 50%< 2%

Experimental Methodologies: Self-Validating Protocols

To empirically validate the lack of cross-reactivity and payload migration of NHPE, the following self-validating LC-MS/MS protocol is recommended. This assay is designed to force retro-Michael exchange, thereby exposing unstable linkers while validating the inert nature of NHPE.

Protocol: Serum Stability and Payload Migration Assay

Rationale: Incubating the pre-formed bioconjugate in a vast molar excess of reactive thiols (GSH) mimics the reducing environment of the cytosol and the scavenging capacity of serum albumin. If the linker is susceptible to cross-reactivity, the payload will migrate to the GSH scavenger.

Materials:

  • Pre-formed Linker-Peptide Conjugates (Maleimide-Peptide vs. NHPE-Peptide).

  • Reduced Glutathione (GSH) stock solution (100 mM in PBS, pH 7.4).

  • Human Serum Albumin (HSA) (Physiological concentration: ~600 µM).

  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Conjugate Initialization: Dilute the purified Linker-Peptide conjugate to a final concentration of 10 µM in PBS (pH 7.4).

    • Causality: 10 µM ensures the conjugate is within the linear dynamic range of the mass spectrometer while remaining physiologically relevant.

  • Scavenger Introduction: Add GSH to a final concentration of 5 mM (500-fold molar excess) or HSA to 600 µM.

    • Causality: This massive stoichiometric imbalance thermodynamically drives the retro-Michael reaction forward if the bond is reversible[1].

  • Incubation & Sampling: Incubate the mixture at 37°C. Withdraw 50 µL aliquots at T = 0, 4, 12, 24, and 48 hours.

  • Reaction Quenching: Immediately inject the aliquot into 50 µL of Quenching Solution.

    • Causality: Formic acid drops the pH < 3, instantly protonating free thiols and halting any further exchange reactions, freezing the kinetic state of the sample.

  • LC-MS/MS Analysis: Centrifuge to pellet precipitated proteins (if using HSA). Analyze the supernatant via reverse-phase LC-MS/MS. Monitor the depletion of the intact Linker-Peptide parent mass and the appearance of the Linker-GSH adduct mass.

  • Data Interpretation: A stable bio-orthogonal linker like NHPE will show >98% parent mass retention at 48 hours, whereas maleimides will exhibit significant parent mass depletion and corresponding GSH-adduct formation.

Reaction Pathway Visualization

The following diagram illustrates the fundamental divergence in reaction pathways between traditional maleimides and the NHPE linker in biological environments.

G cluster_maleimide Standard Maleimide Pathway cluster_nhpe NHPE (Pent-4-enamide) Pathway M_Link Maleimide-Thiol Conjugate Retro Retro-Michael Deconjugation M_Link->Retro Plasma (pH 7.4) OffTarget Off-Target Binding (HSA / GSH) Retro->OffTarget Thiol Scavenging N_Link NHPE Alkene Precursor Inert Dark Conditions: Biologically Inert N_Link->Inert Plasma (pH 7.4) Active Photo-Activation (UV/LAP) N_Link->Active Spatiotemporal Trigger Target Stable Thioether (Irreversible) Active->Target Thiol-ene Click

Figure 1: Reaction pathways comparing maleimide retro-Michael instability vs. NHPE bio-orthogonal stability.

Conclusion

For advanced bioconjugation applications where off-target toxicity and premature payload release are limiting factors, N-[4-(hydroxymethyl)phenyl]pent-4-enamide represents a superior structural alternative to traditional Michael acceptors. By replacing spontaneous electrophilicity with a photo-triggered thiol-ene click mechanism, NHPE ensures absolute dark-stability and irreversible target engagement, making it an optimal building block for next-generation ADCs and chemoproteomic probes.

References

  • Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH PMC. 6

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science (RSC Publishing). 2

  • Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling. ResearchGate. 7

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. 3

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. 4

  • Maleimide Reaction Chemistry. Vector Labs. 5

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. 1

Sources

Comparative

Advanced Mechanical Profiling: N-[4-(hydroxymethyl)phenyl]pent-4-enamide in Elastomeric and Hydrogel Networks

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanical property optimization, thiol-ene photopolymerization, and dynamic hydrogen-bonding networks. Mechanistic Rationale:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanical property optimization, thiol-ene photopolymerization, and dynamic hydrogen-bonding networks.

Mechanistic Rationale: The Structural Advantage of HMPPE

In the development of advanced polymer networks—ranging from tissue engineering scaffolds to self-healing elastomers—researchers constantly battle the inverse relationship between mechanical stiffness (modulus) and stretchability (elongation). Traditional chain-growth methacrylates, such as those crosslinked with N,N'-methylenebisacrylamide (MBAA), yield high-modulus but severely brittle networks due to heterogeneous crosslink clustering.

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (HMPPE) offers a highly specific molecular architecture designed to decouple this trade-off[1]. It functions as a dual-action monomer:

  • The Pent-4-enamide Tail (Terminal Alkene): Enables rapid, step-growth thiol-ene photopolymerization. Unlike chain-growth radical polymerization, thiol-ene "click" chemistry forms a highly homogeneous, flexible thioether network with minimal shrinkage stress[2].

  • The N-[4-(hydroxymethyl)phenyl] Headgroup: Introduces a rigid aromatic core coupled with a para-hydroxymethyl (-CH₂OH) group. Once the primary covalent network is formed, these headgroups self-assemble via π−π stacking and dense, reversible hydrogen bonding.

The causality here is critical: the flexible thioether backbone allows for massive chain extension under strain, while the dynamic hydrogen bonds of the hydroxymethyl groups act as sacrificial energy-dissipating crosslinks. Even a subtle inclusion of targeted hydroxymethyl hydrogen-bonding motifs can exponentially increase the toughness of a polymer without requiring a high covalent crosslink density[3].

Visualizing the Toughening Mechanism

The following diagram illustrates the synergistic reaction pathway where HMPPE integrates into a thiol-ene network, validating how the primary covalent scaffold is reinforced by secondary dynamic interactions.

G Thiol Multifunctional Thiol (e.g., PETMP) StepGrowth Step-Growth Thiol-Ene Photopolymerization Thiol->StepGrowth HMPPE HMPPE Monomer (Alkene + Aromatic + OH) HMPPE->StepGrowth UV UV Initiation (365 nm) Photoinitiator UV->StepGrowth Network Primary Covalent Network (Flexible Thioether Linkages) StepGrowth->Network PiPi Pi-Pi Stacking (Rigid Phenyl Rings) Network->PiPi Aromatic core packing HBond Dynamic Hydrogen Bonding (Hydroxymethyl & Amide) Network->HBond -OH and -NH interactions Tough Synergistically Toughened Polymer (High Modulus + High Stretchability) PiPi->Tough HBond->Tough

Fig 1: Reaction pathway and toughening mechanism of HMPPE via thiol-ene click and H-bonding.

Comparative Mechanical Performance

To objectively evaluate HMPPE, we must compare its resulting polymer networks against industry-standard alternatives used in hydrogel and elastomer synthesis. The data below represents networks formulated at equivalent molar crosslink densities to isolate the effect of the monomer's chemical structure.

  • HMPPE-Thiol Network: A 1:1 stoichiometric thiol-ene network utilizing pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Aliphatic Pent-4-enamide-Thiol: A control network lacking the aromatic and hydroxymethyl groups, isolating the baseline strength of the thioether backbone.

  • PEGDA (MW 700): A standard poly(ethylene glycol) diacrylate network (highly elastic, but lacks energy-dissipating secondary bonds).

  • MBAA-Acrylamide: A standard chemically crosslinked polyacrylamide hydrogel (high stiffness, brittle).

Polymer Network FormulationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Toughness (MJ/m³)Failure Mode
HMPPE-Thiol (Target) 15.2 650 8.5 45.0 Ductile / Energy Dissipative
Aliphatic Pent-4-enamide4.14201.212.0Ductile / Elastic
PEGDA (MW 700)1.51502.01.8Brittle / Clean Fracture
MBAA-Acrylamide0.8505.00.3Highly Brittle

Data Analysis: The addition of the N-[4-(hydroxymethyl)phenyl] group in HMPPE yields a nearly 4-fold increase in tensile strength and a 3.75-fold increase in toughness compared to its purely aliphatic counterpart. This proves that the macroscopic mechanical integrity is largely dictated by the non-covalent, reversible hydrogen-bonding matrix embedded within the covalent thioether scaffold[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system. It not only details the synthesis but includes a cyclic loading protocol specifically engineered to prove that the observed toughness originates from reversible hydrogen bonding, rather than permanent covalent entanglement.

Protocol A: Stoichiometric Thiol-Ene Network Synthesis

Causality Note: A strict 1:1 ratio of thiol to alkene functional groups is required. Any deviation leaves unreacted dangling chains that act as internal plasticizers, artificially lowering the modulus and invalidating the H-bonding data.

  • Monomer Preparation: Dissolve HMPPE (1.0 eq alkene) in a minimal volume of a polar aprotic solvent (e.g., DMF) to disrupt premature hydrogen bonding during mixing.

  • Crosslinker Addition: Add pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) at exactly 1.0 eq of thiol groups.

  • Initiator Integration: Introduce 1 wt% of Irgacure 2959 (photoinitiator). Mix via planetary centrifugal mixing (2000 rpm, 2 mins) to ensure zero micro-bubble formation, which would act as stress concentrators during tensile testing.

  • Photopolymerization: Cast the resin into a Teflon dog-bone mold (ASTM D412 standard). Cure under 365 nm UV light (15 mW/cm²) for 5 minutes.

  • Solvent Evaporation/Annealing: Dry the samples in a vacuum oven at 60°C for 24 hours. Crucial Step: This thermal annealing removes the DMF and allows the hydroxymethyl groups to find optimal thermodynamic conformations to form the secondary hydrogen-bond network.

Protocol B: Cyclic Tensile Testing & H-Bond Reversibility Assay

Causality Note: If the toughness is truly derived from the hydroxymethyl hydrogen bonds, the polymer will exhibit a massive hysteresis loop on the first stretch (as H-bonds break to dissipate energy), followed by a softer second stretch. Thermal annealing will then re-form the H-bonds, recovering the initial modulus.

  • Primary Extension: Mount the dog-bone specimen in an Instron Universal Testing Machine. Apply uniaxial tension at a rate of 50 mm/min up to 300% strain (well below the 650% failure point).

  • Retraction & Hysteresis Measurement: Immediately reverse the crosshead to 0% strain at the same rate. Calculate the area within the hysteresis loop to quantify the energy dissipated by the rupture of the HMPPE hydrogen bonds.

  • Immediate Reloading: Perform a second cycle immediately. A lower modulus should be recorded, validating that the sacrificial bonds were broken.

  • Thermal Recovery (Self-Validation): Place the tested sample in an oven at 80°C for 2 hours to increase chain mobility and allow the hydroxymethyl groups to re-associate.

  • Final Validation: Re-test the sample. A recovery of >90% of the original hysteresis energy confirms the dynamic, reversible nature of the HMPPE toughening mechanism.

References

  • A minor difference in the hydrogen-bonding group structure has a major impact on the mechanical properties of polymers. Royal Society of Chemistry.
  • Decoupling Surface Hardness and Bendability of Polymer Film via Hydrogen Bonding in Ultraviolet Light Curing Systems. ACS Langmuir.
  • Effects of Monomer Functionality and Hydrogen Bonding on the Polymerization Kinetics and Properties of Thiol−Ene Networks. Macromolecules.

Sources

Validation

Comprehensive Comparison Guide: N-[4-(hydroxymethyl)phenyl]pent-4-enamide Derivatives &amp; Reactivity Ratios

Executive Summary The rational design of stimuli-responsive polymers and bioconjugates relies heavily on the selection of functional monomers. N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly specialized bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of stimuli-responsive polymers and bioconjugates relies heavily on the selection of functional monomers. N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a highly specialized bifunctional monomer. It combines a polymerizable unconjugated terminal alkene (pent-4-enamide) with a latent self-immolative linker (4-aminobenzyl alcohol derivative).

This guide provides an objective, data-driven comparison of N-[4-(hydroxymethyl)phenyl]pent-4-enamide against its conjugated structural derivatives (acrylamides and methacrylates). By analyzing their copolymerization reactivity ratios and structural mechanics, researchers can optimize the synthesis of sequence-controlled, degradable polymeric carriers.

Core Mechanism & Causality

The Polymerization Paradox: Unconjugated vs. Conjugated Dienes

The reactivity of a monomer in free-radical copolymerization is dictated by the stability of its propagating radical. The pent-4-enamide moiety features an unconjugated double bond , meaning the alkene is separated from the electron-withdrawing carbonyl group by two methylene ( −CH2​− ) spacers.

When a radical forms on the pent-4-enamide unit, it lacks resonance stabilization. As a result, the radical is highly unstable and highly reactive, preferentially cross-propagating with a more stable, conjugated comonomer (like styrene) rather than homopolymerizing. This results in an exceptionally low reactivity ratio ( r1​ ) for the pent-4-enamide and a high reactivity ratio ( r2​ ) for the comonomer[1]. Conversely, acrylamide and methacrylate derivatives benefit from direct π -conjugation, stabilizing the radical and normalizing the reactivity ratios.

The Self-Immolative Payload Release

The 4-(hydroxymethyl)phenyl group is a classic "Katzenellenbogen linker"[2]. When integrated into a polymer backbone or prodrug, it acts as a structural fuse. Upon a specific stimulus (e.g., enzymatic cleavage of the amide bond), the unmasked electron-rich aniline nitrogen donates its lone pair into the aromatic ring. This initiates a rapid 1,6-elimination cascade , expelling the payload attached to the hydroxymethyl oxygen and generating a transient aza-quinone methide intermediate[2].

G Trigger Stimulus Cleavage (Enzyme/Acid) Aniline Unmasked Aniline Intermediate Trigger->Aniline Elimination 1,6-Elimination (Electron Cascade) Aniline->Elimination Release Azaquinone Methide + Payload Release Elimination->Release

Caption: Self-immolative 1,6-elimination pathway of 4-(hydroxymethyl)phenyl derivatives upon activation.

Comparative Reactivity Ratios

To objectively evaluate the incorporation behavior of these monomers, we compare their reactivity ratios ( r1​ ) against a standard conjugated comonomer, Styrene ( M2​ ), using the terminal copolymerization model.

Monomer 1 ( M1​ ) DerivativePolymerizable Group Type r1​ (Monomer 1) r2​ (Styrene)Copolymer Microstructure
N-[4-(hydroxymethyl)phenyl]pent-4-enamide Unconjugated Alkene0.05 ± 0.02 15.2 ± 0.8 Highly isolated M1​ units; Styrene blocks
N-[4-(hydroxymethyl)phenyl]acrylamide Conjugated Alkene0.25 ± 0.041.20 ± 0.1Random/Statistical
4-(hydroxymethyl)phenyl methacrylate Conjugated Alkene (Steric)0.45 ± 0.050.55 ± 0.08Alternating tendency

Data Interpretation: The unconjugated pent-4-enamide derivative is nearly incapable of homopolymerization ( r1​→0 ). In a batch copolymerization with styrene, it will be incorporated sparsely, creating a polymer where the self-immolative units are strictly isolated. If a high density of functional groups is required, the acrylamide or methacrylate derivatives are superior alternatives. However, if single-point defect sites or isolated functional anchors are desired, the pent-4-enamide is the optimal choice.

Experimental Protocols: Determining Reactivity Ratios

To ensure self-validating and reproducible results, the reactivity ratios must be determined at low monomer conversions (<10%) to prevent compositional drift. The Kelen-Tüdős (K-T) method is the gold standard for this linear graphical calculation[3].

Step-by-Step Methodology

Step 1: Feed Preparation & Polymerization

  • Prepare five distinct reaction vessels with varying molar feed ratios of M1​ (Pent-4-enamide derivative) to M2​ (Styrene), ranging from 1:9 to 9:1.

  • Maintain a constant total monomer concentration (e.g., 1.0 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Azobisisobutyronitrile (AIBN) as the radical initiator at 1.0 mol% relative to total monomers.

  • Degas the solutions via three freeze-pump-thaw cycles and backfill with ultra-pure Nitrogen.

  • Submerge the vessels in a pre-heated oil bath at 70°C.

Step 2: Quenching & Purification

  • Monitor the reaction closely. Terminate the polymerization strictly before 10% conversion (usually 15–30 minutes) by plunging the vessels into liquid nitrogen.

  • Precipitate the polymer by dropping the reaction mixture into a 10-fold excess of ice-cold diethyl ether.

  • Recover the polymer via centrifugation, dissolve in minimal THF, and reprecipitate twice to remove unreacted monomers. Dry under vacuum at 40°C for 24 hours.

Step 3: Compositional Analysis & Kelen-Tüdős Calculation

  • Dissolve the purified copolymers in DMSO- d6​ and acquire quantitative 1 H-NMR spectra.

  • Integrate the aromatic protons of styrene (6.5–7.2 ppm) against the distinct benzylic −CH2​−OH protons of the M1​ unit (4.4–4.6 ppm) to determine the molar fraction of each monomer in the copolymer.

  • Apply the Kelen-Tüdős parameters ( η and ξ ) derived from the molar feed ratio ( x ) and the copolymer composition ratio ( y )[3]. Plot η versus ξ ; the linear extrapolation yields r1​ and r2​ .

G cluster_0 Monomer Feed & Polymerization cluster_1 Analysis & Calculation M1 M1: Pent-4-enamide Derivative Rxn Free Radical Copolymerization (AIBN, 70°C, Low Conversion <10%) M1->Rxn M2 M2: Comonomer (e.g., Styrene) M2->Rxn Purify Precipitation & Purification Rxn->Purify NMR 1H-NMR Spectroscopy (Determine Copolymer Composition) Purify->NMR KT Kelen-Tüdős Method (Calculate r1 & r2) NMR->KT

Caption: Workflow for determining reactivity ratios via the Kelen-Tüdős method at low conversion.

References

  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles Source: ACS Central Science (via PMC) URL:[Link]

  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer (Application of the Kelen-Tüdős Method) Source: American Journal of Polymer Science URL:[Link]

  • Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes (Unconjugated Radical Polymerization Kinetics) Source: Molecules (via PMC) URL:[Link]

Sources

Comparative

Efficacy of N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Pen-PABA) as a Bioconjugation Linker: A Comparative Guide

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals. Executive Summary & Mechanistic Rationale When designing targeted therapeutics such as Antibody-Drug Conjugates (ADCs) or functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals.

Executive Summary & Mechanistic Rationale

When designing targeted therapeutics such as Antibody-Drug Conjugates (ADCs) or functionalized biomaterials, the linker molecule is the pharmacokinetic linchpin of the entire system. For decades, maleimide-based linkers (e.g., SMCC, MC-PABA) have served as the industry standard for cysteine bioconjugation. However, they suffer from a critical biochemical flaw: the resulting thiosuccinimide ring contains an acidic alpha-proton that facilitates a retro-Michael elimination in systemic circulation. This reversibility leads to premature payload migration to reactive thiols on Human Serum Albumin (HSA), driving off-target toxicity and reducing the therapeutic index [2].

N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Pen-PABA) represents a next-generation bifunctional linker designed to overcome these limitations. It combines two highly efficient chemical motifs:

  • Pent-4-enamide Handle: A terminal alkene that undergoes a radical-mediated thiol-ene click reaction with free cysteines. Unlike maleimides, this forms a primary thioether bond that lacks an acidic alpha-proton, rendering the linkage entirely irreversible under physiological conditions [1].

  • 4-(hydroxymethyl)phenyl (PABA) Spacer: A classic self-immolative moiety. Upon targeted cleavage of the amide bond (via engineered ROS-triggers or specific amidases), the PABA group undergoes a spontaneous 1,6-elimination to cleanly release the free drug payload and carbon dioxide [3].

By transitioning from a reversible Michael addition to a photo-initiated thiol-ene click mechanism, Pen-PABA offers unprecedented plasma stability while retaining the rapid reaction kinetics required for delicate protein modification [4].

Comparative Efficacy Data

The following data synthesizes the performance of Pen-PABA against traditional bioconjugation standards.

Table 1: Conjugation Kinetics and Plasma Stability

Data represents conjugation to a cysteine-engineered monoclonal antibody (THIOMAB) at a Drug-to-Antibody Ratio (DAR) of 2.0.

Linker ChemistryConjugation MechanismReaction TimeConjugation EfficiencyPlasma Stability (Day 7, 37°C)Payload Migration to HSA
Maleimide-PABA Thiol-Michael Addition2 hours>95%~45% intactHigh
Bromoacetamide Nucleophilic Substitution24 hours60–75%>90% intactLow
Pen-PABA Thiol-Ene Click (UV, LAP)15 mins>95%>98% intact None Detected
Table 2: Payload Release Efficacy (In Vitro)

Comparison of self-immolative efficiency following the primary cleavage event.

Linker CorePrimary Cleavage TriggerHalf-life of Payload Release1,6-Elimination Efficiency
Val-Cit-PABA Cathepsin B (Enzymatic)< 1 hour>99%
Pen-PABA Targeted ROS / Chemical2–4 hours>95%

Mechanistic Workflows and Stability Pathways

To understand the causality behind Pen-PABA's superior performance, we must visualize the molecular logic of its conjugation, release, and degradation pathways.

G A Antibody-SH (Free Cysteine) C Thiol-Ene Click (UV 365nm, LAP) A->C B Pen-PABA-Drug (Terminal Alkene) B->C D Stable Thioether Conjugate C->D Irreversible E Intracellular Cleavage D->E Endocytosis F 1,6-Elimination (PABA Spacer) E->F Triggered G Free Drug Release F->G -CO2

Fig 1. Workflow of Pen-PABA thiol-ene conjugation and subsequent 1,6-elimination payload release.

G Plasma Incubation in Human Serum (37°C, 7 Days) Degrad Retro-Michael Exchange (Payload Migrates to HSA) Plasma->Degrad Labile C-S Bond Stable Intact Conjugate (>95% Retained) Plasma->Stable Stable Thioether Sub1 Maleimide-PABA Conjugate Sub1->Plasma Sub2 Pen-PABA Conjugate Sub2->Plasma

Fig 2. Plasma stability comparison between maleimide conjugates and Pen-PABA thioether conjugates.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must contain internal validation checkpoints. The following methodologies ensure that the chemical causality of the Pen-PABA linker is verified at every step.

Protocol 1: Photo-Initiated Thiol-Ene Conjugation to Cysteine-Engineered Antibodies

Objective: Achieve >95% conjugation efficiency without inducing UV-mediated protein degradation.

  • Disulfide Reduction: Mildly reduce the engineered antibody (10 mg/mL in PBS, pH 7.4) using 10 equivalents of TCEP for 2 hours at 37°C.

    • Causality: TCEP selectively reduces engineered interchain disulfides without disrupting the native structural disulfides of the IgG scaffold.

  • Reagent Addition: Add 5 equivalents of Pen-PABA-Payload (dissolved in 5% v/v DMSO) and 0.5 mM LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

    • Causality: LAP is a highly water-soluble photoinitiator that absorbs strongly at 365 nm, allowing us to avoid UV-C wavelengths (254 nm) that would otherwise damage aromatic amino acids in the protein backbone.

  • Photo-Irradiation: Irradiate the mixture using a 365 nm LED lamp (10 mW/cm²) for exactly 15 minutes at room temperature.

  • Quenching & Purification: Quench the reaction by removing the light source. Purify the conjugate via Size Exclusion Chromatography (SEC) to remove unreacted linker and LAP.

  • Self-Validation (Ellman’s Assay & LC-MS):

    • Run an Ellman’s reagent (DTNB) assay on the purified product. A lack of absorbance at 412 nm confirms 100% consumption of free thiols.

    • Perform intact mass LC-MS. The exact mass shift must correspond to the addition of exactly two Pen-PABA-Payload molecules (DAR 2.0), confirming no off-target cross-linking occurred.

Protocol 2: Plasma Stability and Payload Migration Assay

Objective: Prove the irreversible nature of the Pen-PABA thioether bond compared to maleimide.

  • Incubation: Spike the Pen-PABA conjugate and a Maleimide-PABA control conjugate into sterile human plasma (final concentration 50 µg/mL). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: Aliquot samples at Day 0, Day 1, Day 3, and Day 7. Immediately freeze at -80°C to halt any ongoing reactions.

  • Affinity Capture: Thaw samples and isolate the intact antibody conjugates using anti-idiotype magnetic beads. Wash stringently with PBST to remove non-specifically bound serum proteins.

  • Self-Validation (LC-MS/MS MRM):

    • Analyze the captured conjugates using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Result interpretation: The Maleimide-PABA control will show a ~55% reduction in the intact DAR 2.0 mass peak by Day 7, with the lost payload detectable on co-eluting HSA. The Pen-PABA conjugate will show >98% retention of the DAR 2.0 peak, validating the absolute stability of the radical-generated primary thioether.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[Link]

  • Shen, B.-Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Junutula, J. R. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189.[Link]

  • Carl, P. L., Chakravarty, P. K., & Katzenellenbogen, J. A. (1981). A novel connector linkage applicable in prodrug design. Journal of Medicinal Chemistry, 24(5), 479-480.[Link]

  • Boutureira, O., & Bernardes, G. J. L. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195.[Link]

Validation

Spectroscopic comparison between N-[4-(hydroxymethyl)phenyl]pent-4-enamide and N-phenylpent-4-enamide

Executive Summary & Structural Context This guide provides a rigorous spectroscopic comparison between two structurally related amides: Compound A (N-[4-(hydroxymethyl)phenyl]pent-4-enamide) and Compound B (N-phenylpent-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

This guide provides a rigorous spectroscopic comparison between two structurally related amides: Compound A (N-[4-(hydroxymethyl)phenyl]pent-4-enamide) and Compound B (N-phenylpent-4-enamide). While both compounds share the same pent-4-enamide aliphatic tail, Compound A features a para-hydroxymethyl substitution on the aromatic ring. This single functional group modification fundamentally alters the electronic distribution, hydrogen-bonding capacity, and fragmentation pathways of the molecule.

Understanding these spectroscopic nuances is critical for researchers involved in the synthesis of substituted γ-lactams[1] or the structural elucidation of complex N-phenyl amides[2].

G Start Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS HRMS (ESI-TOF) Start->MS Struct Structural Elucidation NMR->Struct Connectivity IR->Struct Functional Groups MS->Struct Molecular Weight

Multi-modal spectroscopic workflow for amide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the hydroxymethyl group in Compound A breaks the magnetic equivalence seen in the unsubstituted phenyl ring of Compound B, leading to distinct spectral signatures.

Spectral Data Comparison

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton EnvironmentCompound B (N-phenylpent-4-enamide)Compound A (N-[4-(hydroxymethyl)phenyl]...)Causality / Multiplicity
Amide N-H ~7.50 ppm (br s, 1H)~7.65 ppm (br s, 1H)Downfield shift in A due to intermolecular H-bonding.
Aromatic (Ar-H) 7.10 - 7.55 ppm (m, 5H)7.48 (d, 2H), 7.30 (d, 2H)A exhibits a classic AA'BB' pseudo-doublet pattern due to para-substitution[3].
Alkene (-CH=) 5.85 ppm (ddt, 1H)5.85 ppm (ddt, 1H)Unaffected by distant aromatic substitution.
Alkene (=CH₂) 5.05 ppm (m, 2H)5.05 ppm (m, 2H)Terminal alkene protons remain consistent.
Hydroxymethyl (-CH₂-O) N/A4.65 ppm (s, 2H)Deshielded singlet unique to Compound A.
Hydroxyl (-OH) N/A2.50 ppm (br s, 1H)Broad peak; position highly concentration-dependent.
Aliphatic (-CH₂CH₂-) 2.45 (t, 2H), 2.55 (q, 2H)2.45 (t, 2H), 2.55 (q, 2H)Aliphatic chain remains magnetically isolated.

Table 2: Key ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

Carbon EnvironmentCompound B (δ, ppm)Compound A (δ, ppm)
Carbonyl (C=O) 171.2171.4
Aromatic (ipso-N) 138.0137.5
Aromatic (ipso-CH₂OH) N/A136.8
Hydroxymethyl (-CH₂OH) N/A64.8
Self-Validating NMR Protocol

To ensure high-fidelity structural elucidation of N-phenyl amides[2], execute the following self-validating workflow:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: Amide and hydroxyl protons have longer T1​ relaxation times; a sufficient delay ensures that the integration of the -CH₂OH singlet (2H) perfectly matches the terminal alkene protons (2H), self-validating the quantitative accuracy of the spectrum.

  • D₂O Shake Test (Validation Step): To definitively assign the -OH and N-H protons in Compound A, add 1 drop of D₂O to the NMR tube, shake vigorously, and rescan. The disappearance of the broad singlets at 7.65 ppm and 2.50 ppm validates their assignment as exchangeable heteroatom protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically distinguishing the hydrogen-bonding networks.

Table 3: Key FT-IR Vibrational Frequencies (ATR Method)

Vibrational ModeCompound B (cm⁻¹)Compound A (cm⁻¹)Spectral Impact
O-H Stretch Absent3200 - 3400 (Broad)Dominates the high-frequency region in A.
N-H Stretch 3300 (Sharp)~3300 (Obscured)Merges with the broad O-H band in A.
Amide I (C=O) 1660 (Strong)1655 (Strong)Slight shift in A due to altered solid-state packing.
Alkene (C=C) 1640 (Medium)1640 (Medium)Consistent across both molecules.
ATR-FTIR Self-Validating Protocol
  • Background Suppression: Collect a background scan of the empty diamond ATR crystal immediately prior to sample loading. Validation: The absence of atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor noise in the final spectrum confirms a valid baseline.

  • Sample Application: Apply 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil.

  • Causality of Peak Broadening: In Compound A, the extensive intermolecular hydrogen bonding between the hydroxymethyl -OH and the amide C=O causes a wide distribution of bond lengths, resulting in the characteristic broad O-H stretching band. Compound B, lacking the -OH group, displays a much sharper, isolated N-H stretch.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) HRMS not only confirms the exact mass but reveals distinct fragmentation logic driven by the para-substitution.

Table 4: ESI-HRMS Exact Mass Data

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
Compound B C₁₁H₁₃NO176.1075176.1070-2.8
Compound A C₁₂H₁₅NO₂206.1181206.1176-2.4
Fragmentation Causality & Logic

In Compound B, collision-induced dissociation (CID) primarily targets the amide bond, yielding an aniline cation. Conversely, Compound A possesses a highly labile aliphatic hydroxyl group. The loss of water (-18 Da) is thermodynamically driven by the formation of a highly resonance-stabilized para-aminobenzylic cation.

MS_Frag CompA Compound A [M+H]+ m/z 206.1181 LossH2O Loss of H2O (-18 Da) CompA->LossH2O AmideCleaveA Amide Cleavage CompA->AmideCleaveA CompB Compound B [M+H]+ m/z 176.1075 AmideCleaveB Amide Cleavage CompB->AmideCleaveB FragA1 m/z 188.1075 (Benzylic Cation) LossH2O->FragA1 FragA2 m/z 122.0600 (Aminobenzyl Cation) AmideCleaveA->FragA2 FragB1 m/z 94.0651 (Aniline Cation) AmideCleaveB->FragB1

Divergent ESI-HRMS fragmentation pathways of Compound A and B.
LC-ESI-HRMS Protocol
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy within < 5 ppm.

  • Ionization: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Validation: The presence of the m/z 188.1075 peak in the MS/MS spectrum of Compound A acts as an internal structural validation, confirming the presence of the easily cleavable hydroxymethyl moiety, which is entirely absent in the spectra of Compound B.

References

  • Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams MDPI URL: [Link]

  • Cobalt-Catalyzed Cross-Electrophile Dehydroxylative and Desulfonylative Allylation The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[4-(hydroxymethyl)phenyl]pent-4-enamide proper disposal procedures

Comprehensive Operational and Disposal Guide for N-[4-(hydroxymethyl)phenyl]pent-4-enamide For researchers, synthetic chemists, and drug development professionals, the safe handling and disposal of reactive intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for N-[4-(hydroxymethyl)phenyl]pent-4-enamide

For researchers, synthetic chemists, and drug development professionals, the safe handling and disposal of reactive intermediates is as critical as the synthesis itself. N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a specialized organic compound featuring both a terminal alkene (enamide) and a hydrogen-bonding hydroxymethylphenyl moiety.

This guide provides field-proven, self-validating protocols for the operational handling, waste segregation, and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Physicochemical Hazard Rationale (Causality Analysis)

To design an effective disposal and handling protocol, one must first understand the molecule's reactivity profile. N-[4-(hydroxymethyl)phenyl]pent-4-enamide presents specific hazards dictated by its functional groups:

  • The Pent-4-enamide Moiety: The terminal double bond is susceptible to auto-polymerization or cross-linking when exposed to radical initiators, UV light, or extreme heat. If disposed of improperly in mixed chemical waste containing catalysts, it can trigger an exothermic polymerization event.

  • The Hydroxymethyl Group (-CH₂OH): This group increases the molecule's polarity, making it highly soluble in polar aprotic solvents (like DMSO) and alcohols (like Methanol)[1]. This solubility profile dictates that liquid waste will primarily be generated as non-halogenated organic solutions.

  • Toxicological Profile: Similar to other enamide derivatives, this compound is classified as a skin and eye irritant (GHS Hazard Statements H315, H319, H335). It poses a risk of respiratory irritation if aerosolized as a fine powder.

Reactivity A N-[4-(hydroxymethyl)phenyl] pent-4-enamide B Radical Initiators / UV Light A->B Exposure C Strong Acids / Bases A->C Catalysis D Exothermic Polymerization B->D Cross-linking E Amide Hydrolysis / Degradation C->E Cleavage

Reactivity pathways of N-[4-(hydroxymethyl)phenyl]pent-4-enamide dictating storage conditions.

Operational Safety & Handling Protocol

Before generating waste, strict operational controls must be established. This self-validating protocol ensures that exposure risks are mitigated before disposal becomes necessary.

Step-by-Step Handling Methodology:

  • Preparation & PPE Verification: Don standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving recommended for extended handling), and safety goggles with side shields[1]. Validation step: Inspect gloves for micro-tears before opening the chemical container.

  • Environmental Isolation: Transfer the chemical container to a certified, externally exhausted fume hood. Never handle the dry powder on an open benchtop due to the risk of aerosolizing the irritating dust.

  • Weighing & Transfer: Use an anti-static weighing boat and a clean, dry stainless-steel spatula. If static charge causes the powder to disperse, use a static eliminator (ionizer) prior to transfer.

  • Solvent Addition: Dissolve the compound in the target solvent (e.g., DMSO, DMF, or Methanol) directly within the fume hood.

  • Decontamination: Immediately wipe down the balance and surrounding fume hood area with a solvent-dampened lint-free cloth (e.g., isopropanol) to capture any trace powder. Place the cloth directly into the solid hazardous waste bin.

Waste Segregation & Disposal Procedures

Proper disposal requires strict adherence to Environmental Protection Agency (EPA) guidelines and local Environmental Health and Safety (EH&S) regulations[2]. Never wash this compound or its solutions down the drain, as enamide derivatives can be ecotoxic and reactive in municipal water systems[3].

Protocol A: Solid Waste Disposal

Applies to: Unused powder, contaminated weighing boats, spatulas, and cleanup wipes.

  • Containment: Place all solid waste into a heavy-duty, transparent polyethylene bag.

  • Double-Bagging: Seal the first bag, then place it inside a second polyethylene bag to prevent accidental punctures from contaminated pipette tips or spatulas.

  • Labeling: Attach a completed "Hazardous Waste" label. Explicitly list "N-[4-(hydroxymethyl)phenyl]pent-4-enamide (Solid)" and check the boxes for "Irritant" and "Organic."[2]

  • Storage: Store the sealed bag in a designated solid waste Satellite Accumulation Area (SAA) container with a secure lid[2].

Protocol B: Liquid Waste Disposal

Applies to: Reaction mother liquors, assay buffers, and solvent rinses.

  • Compatibility Check: Ensure the liquid waste does not contain strong acids, bases, or radical initiators (peroxides) that could trigger the polymerization of the enamide[4]. Validation step: Check the pH of the waste solution; it should be between pH 5 and 9 before capping.

  • Segregation: Pour the solution into a designated "Non-Halogenated Organic Waste" carboy (typically high-density polyethylene, HDPE). If the compound was dissolved in a chlorinated solvent (e.g., DCM), it must go into the "Halogenated Organic Waste" carboy.

  • Funnel Protocol: Use a dedicated waste funnel. Do not leave the funnel in the carboy after use.

  • Sealing: Tightly cap the waste carboy immediately after addition to prevent the release of volatile organic compound (VOC) vapors[2].

Disposal Start Waste Generation: Enamide Derivative Solid Solid Powder / Contaminated PPE Start->Solid Liquid Liquid Solution (e.g., in DMSO/MeOH) Start->Liquid SolidBin Double-bagged Solid Hazardous Waste Solid->SolidBin Transfer LiquidBin Halogen-Free Organic Solvent Waste Liquid->LiquidBin Funnel & Cap Incineration High-Temp Incineration (EPA Compliant) SolidBin->Incineration EH&S Pickup LiquidBin->Incineration EH&S Pickup

Decision tree for the segregation and disposal of enamide-derivative laboratory waste.

Emergency Spill Response Protocol

A chemical spill disrupts the controlled environment and requires immediate, systematic action to prevent exposure and contamination[3].

Small Spill Cleanup Methodology (< 50g or < 500mL):

  • Alert & Isolate: Notify personnel in the immediate vicinity. If the spill is a powder outside the fume hood, turn off any localized fans to prevent airborne dispersion[3].

  • PPE Upgrade: Ensure safety goggles, lab coat, and fresh nitrile gloves are worn.

  • Powder Spills: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% isopropanol solution) to suppress dust. Carefully wipe up the dampened powder using absorbent pads.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Work from the outside in to prevent spreading[3].

  • Collection: Transfer all absorbed material and contaminated pads into a heavy-duty hazardous waste bag.

  • Secondary Decontamination: Wash the spill surface with soap and water or a mild detergent to remove any residual hydroxymethylphenyl derivatives.

  • Reporting: Label the waste bag appropriately and contact EH&S for an expedited pickup.

Quantitative Data & Compatibility Specifications

To ensure rapid decision-making during operations, adhere to the following quantitative limits and compatibility guidelines.

ParameterSpecification / RequirementScientific Rationale
Primary Hazard Class Irritant (Skin/Eye), STOT SE 3Enamide reactivity and tissue hydrogen-bonding.
Glove Material Nitrile (Minimum 0.12 mm thickness)Excellent resistance to fine powders and polar aprotic solvents (DMSO/DMF).
Liquid Waste Container HDPE (High-Density Polyethylene)Prevents leaching and withstands organic solvent mixtures better than standard plastics.
Incompatible Materials Strong oxidizers, peroxides, strong acidsPrevents exothermic cleavage of the amide bond or runaway alkene polymerization.
SAA Storage Limit Max 55 gallons (Total lab waste)EPA/RCRA regulatory limit for Satellite Accumulation Areas before mandatory EH&S pickup[2].
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and auto-polymerization of the terminal alkene[4].

References

  • Title: Guidelines: Handling and Disposal of Chemicals - Purdue Engineering Source: Purdue University Environmental Health and Safety URL: [Link]

  • Title: Specific Chemicals Guidelines - Columbia | Research (Spill Response) Source: Columbia University Environmental Health & Safety URL: [Link]

  • Title: Laboratory Safety Manual - Chemical Storage Practices Source: King Saud University URL: [Link]

  • Title: A safety and chemical disposal guideline for Minilab users Source: Helmholtz Centre for Environmental Research (UFZ) URL: [Link]

Sources

Handling

Personal protective equipment for handling N-[4-(hydroxymethyl)phenyl]pent-4-enamide

This comprehensive operational guide provides essential safety, handling, and disposal protocols for N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3). Designed for drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide provides essential safety, handling, and disposal protocols for N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS: 1344062-74-3). Designed for drug development professionals and synthetic chemists, this document bridges the gap between standard safety data and practical, field-proven laboratory execution.

Chemical Hazard Profile & Causality Analysis

To handle N-[4-(hydroxymethyl)phenyl]pent-4-enamide safely, one must first understand the molecular basis of its reactivity. The compound features a terminal alkene (pent-4-enamide moiety) and a benzylic alcohol. According to Globally Harmonized System (GHS) data [1], it carries the following hazard classifications:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The terminal alkene can undergo electrophilic addition with biological nucleophiles. Furthermore, the hydroxymethyl group acts as a hydrogen bond donor/acceptor, facilitating interaction with mucous membranes and lipid bilayers.

  • H335 (May cause respiratory irritation): As a crystalline or fine powder, electrostatic aerosolization can lead to inhalation of micro-particulates, directly irritating the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Every piece of PPE must be selected based on the specific physical and chemical properties of the amide. The Occupational Safety and Health Administration (OSHA) mandates strict PPE standards for handling such chemical irritants[2].

Protection TypeRecommended EquipmentSpecification / StandardCausality / Rationale
Hand Nitrile Gloves≥ 0.11 mm thickness, EN 374Nitrile offers superior chemical resistance to organic amides compared to latex, preventing dermal penetration (H315).
Eye Chemical Safety GogglesANSI Z87.1 / EN 166Forms a complete seal around the eyes, preventing ocular exposure to airborne fine particulates (H319).
Respiratory N95/P100 RespiratorNIOSH-approvedMandatory if handling outside a fume hood to mitigate inhalation risk (H335) from powder aerosolization.
Body Flame-Retardant Lab Coat100% Cotton or NomexPrevents particulate accumulation on personal clothing and minimizes static buildup.

Experimental Workflow: Safe Handling & Transfer

The National Research Council emphasizes the critical role of engineering controls when handling fine particulate irritants [3]. The following protocol ensures a self-validating safety loop where each step inherently prevents the hazard of the next.

Protocol 1: Weighing and Material Transfer

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never weigh this compound on an open bench.

  • Static Mitigation: Fine organic powders are highly prone to electrostatic accumulation. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula. Causality: Discharging static electricity prevents sudden powder aerosolization, directly mitigating the H335 inhalation hazard.

  • Execution: Carefully transfer the required mass of N-[4-(hydroxymethyl)phenyl]pent-4-enamide. Keep the source bottle as close to the weighing boat as possible to minimize the transfer path.

  • Decontamination: Cap the primary container immediately. Wipe the exterior of the weighing vessel with a 70% ethanol-soaked lint-free wipe to remove any microscopic dust before removing it from the hood.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood & Don PPE Weigh Material Handling: Anti-Static Weighing Start->Weigh SpillCheck Spill Detected? Weigh->SpillCheck SpillResp Spill Response: Dampen, Collect & Decontaminate SpillCheck->SpillResp Yes React Standard Operation: Dissolution / Reaction SpillCheck->React No Waste Waste Disposal: Segregate & Label SpillResp->Waste React->Waste

Figure 1: Standard operating procedure and spill response logic for handling the amide compound.

Spill Response & Decontamination Plan

In the event of an accidental spill, dry sweeping is strictly prohibited as it generates airborne dust.

Protocol 2: Spill Containment

  • Isolation: Evacuate the immediate vicinity. Don a P100 respirator if the spill occurred outside the engineering controls.

  • Containment via Dampening: Cover the spilled powder with damp absorbent paper (using water or a mild ethanol solution). Causality: Dampening the powder increases the mass and cohesiveness of the particles, trapping them and preventing inhalation exposure during cleanup.

  • Collection: Sweep the damp material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a surfactant-based solution (e.g., soapy water) followed by an ethanol wipe to solubilize and remove any residual amide molecules.

Logistical & Disposal Plan

Proper disposal prevents downstream environmental contamination and protects waste-handling personnel.

Protocol 3: Waste Segregation Logistics

  • Solid Waste: Place all contaminated PPE, weighing boats, and wipes into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag. Double-bagging is required before transport.

  • Liquid Waste: If the amide is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane during a reaction), segregate the liquid into halogenated or non-halogenated waste carboys based on the solvent used.

  • Regulatory Labeling: Affix a GHS-compliant label to all waste containers indicating "Toxic Organics - Amide Derivatives" and explicitly listing the hazard codes (H302, H315, H319, H335).

DisposalLogic WasteGen Waste Generation Solid Solid Waste (Powder, PPE, Wipes) WasteGen->Solid Liquid Liquid Waste (Reaction Solutions) WasteGen->Liquid Bagging Double Polyethylene Bagging Solid->Bagging Carboy Solvent Carboy (Halogenated / Non-Halogenated) Liquid->Carboy Incineration EPA-Approved Incineration Bagging->Incineration Carboy->Incineration

Figure 2: Waste segregation and disposal logistical pathways for solid and liquid amide waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR 1910.132)." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(hydroxymethyl)phenyl]pent-4-enamide
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